Thiazyl trifluoride
Description
Structure
3D Structure
Properties
CAS No. |
15930-75-3 |
|---|---|
Molecular Formula |
F3NS |
Molecular Weight |
103.07 g/mol |
IUPAC Name |
azanylidyne(trifluoro)-λ6-sulfane |
InChI |
InChI=1S/F3NS/c1-5(2,3)4 |
InChI Key |
UQUPGRNSXINWBS-UHFFFAOYSA-N |
SMILES |
N#S(F)(F)F |
Canonical SMILES |
N#S(F)(F)F |
Other CAS No. |
15930-75-3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Thiazyl Trifluoride from Sulfur Monochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of thiazyl trifluoride (NSF₃), a compound of interest for its unique chemical properties and potential applications, starting from the readily available precursor, sulfur monochloride (S₂Cl₂). The synthesis is a two-step process involving the formation of a key intermediate, tetrasulfur tetranitride (S₄N₄), followed by its fluorination. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow.
Overview of the Synthetic Pathway
The synthesis of this compound from sulfur monochloride proceeds through a well-established two-step reaction sequence. The first step involves the ammonolysis of sulfur monochloride to produce the cyclic sulfur-nitrogen compound, tetrasulfur tetranitride. In the second step, this intermediate is subjected to fluorination using a strong fluorinating agent, silver(II) fluoride (AgF₂), to yield the desired this compound.
Experimental Protocols
Step 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)
This procedure outlines the synthesis of the crucial intermediate, tetrasulfur tetranitride, from sulfur monochloride.
Materials:
-
Sulfur monochloride (S₂Cl₂)
-
Ammonia (NH₃), dry gas
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dioxane, dry
-
Benzene
-
Deionized water
Equipment:
-
Three-necked flask
-
Magnetic stirrer
-
Gas inlet tube
-
Ice bath
-
Soxhlet extractor
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer and a gas inlet tube, add 250 mL of anhydrous carbon tetrachloride and 40 mL (0.5 mol) of sulfur monochloride.[1]
-
Cool the flask to 0°C using an ice bath.
-
With vigorous stirring, bubble dry ammonia gas through the solution at a flow rate of approximately 1200 mL/min for 1 hour. An orange precipitate will form in a red solution.[1]
-
After the reaction is complete, the precipitate is washed with pure water with stirring for approximately 3 hours to remove ammonium chloride.[1]
-
The crude S₄N₄ is then isolated by Soxhlet extraction with dry dioxane.[1]
-
The extracted product is further purified by recrystallization from benzene to yield pure S₄N₄ crystals.[1]
Step 2: Synthesis of this compound (NSF₃)
This protocol details the fluorination of tetrasulfur tetranitride to produce the final product, this compound.
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Silver(II) fluoride (AgF₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Potassium permanganate solution
-
Anhydrous calcium chloride
Equipment:
-
Copper reactor
-
Copper reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Gas drying train
-
Cold traps (for product condensation)
Procedure:
-
In a copper reactor equipped with a copper reflux condenser and a magnetic stirrer, add 3.7 g (0.02 mol) of tetrasulfur tetranitride and 80 mL of anhydrous carbon tetrachloride.[1]
-
Heat the mixture to a stable reflux under a nitrogen atmosphere.
-
Quickly add 45.7 g (0.32 mol) of silver(II) fluoride to the refluxing mixture.[1][2]
-
Maintain the reaction at 78°C for 2 hours with continuous stirring.[1][2]
-
The gaseous product (NSF₃) is passed through a drying train containing a potassium permanganate solution and anhydrous calcium chloride.[1][2]
-
The purified gas is then condensed and collected in a cold trap. Further purification can be achieved through multistage condensation to remove volatile impurities.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of tetrasulfur tetranitride and this compound.
Table 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)
| Parameter | Value | Reference |
| Reactants | ||
| Sulfur Monochloride (S₂Cl₂) | 0.5 mol | [1] |
| Ammonia (NH₃) | Excess (gas) | [1] |
| Solvent | Carbon Tetrachloride (CCl₄) | [1] |
| Reaction Temperature | 0°C | [1] |
| Yield | 43% | [1] |
| Purity | >99% (by XPS) | [1] |
Table 2: Synthesis of this compound (NSF₃)
| Parameter | Value | Reference |
| Reactants | ||
| Tetrasulfur Tetranitride (S₄N₄) | 0.02 mol (3.7 g) | [1] |
| Silver(II) Fluoride (AgF₂) | 0.32 mol (45.7 g) | [1][2] |
| Solvent | Carbon Tetrachloride (CCl₄) | [1][2] |
| Reaction Temperature | 78°C | [1][2] |
| Reaction Time | 2 hours | [1][2] |
| **Overall Yield (from S₂Cl₂) ** | ~25% | [2] |
| Purity | Up to 90.6% (by GC) | [2] |
Characterization Data
The synthesized this compound can be characterized using various analytical techniques.
Mass Spectrometry (GC/EI/MS): The electron ionization mass spectrum of NSF₃ shows the following characteristic fragments (m/z):
-
102.8 [M]⁻
-
88.9 [SF₃]⁺
-
83.9 [NSF₂]⁺
-
69.9 [SF₂]⁺
-
65 [NSF]⁺
-
46.8 [NS]⁺
-
32 [S]⁺[2]
Infrared (IR) Spectroscopy: The IR spectrum of NSF₃ exhibits characteristic vibrational frequencies. The NIST WebBook provides a reference spectrum for this compound.[3]
Safety Considerations
-
Sulfur Monochloride (S₂Cl₂): Corrosive and reacts with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Ammonia (NH₃): Toxic and corrosive gas. Use in a well-ventilated area.
-
Tetrasulfur Tetranitride (S₄N₄): A shock-sensitive explosive. Handle with extreme care and avoid grinding or subjecting it to impact.
-
Silver(II) Fluoride (AgF₂): A strong oxidizing and fluorinating agent. Reacts with water. Handle in a dry environment.
-
This compound (NSF₃): A toxic gas. All manipulations should be performed in a fume hood or a glovebox.
This guide provides a comprehensive overview for the synthesis of this compound from sulfur monochloride. Researchers should always consult original literature and adhere to strict safety protocols when carrying out these procedures.
References
An In-depth Technical Guide to the Molecular Geometry and Bonding of Thiazyl Trifluoride (NSF₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry and bonding of thiazyl trifluoride (NSF₃), a stable, colorless gas with significant academic and synthetic interest. We delve into the experimental and theoretical data that define its three-dimensional structure, including a detailed summary of bond lengths and angles determined by various techniques. This document outlines representative experimental protocols for key structural determination methods and explores the theoretical models, from VSEPR to molecular orbital theory and the concept of negative hyperconjugation, that describe the unique bonding in this molecule, particularly the nature of the sulfur-nitrogen bond.
Introduction
This compound (NSF₃) is an inorganic compound that stands as a prime example of a stable molecule featuring a sulfur-nitrogen multiple bond.[1][2] Its tetrahedral molecular geometry around the sulfur atom and the nature of the S-N bond have been subjects of extensive study.[1] Understanding the precise molecular structure and the underlying bonding principles of NSF₃ is crucial for its application as a precursor in the synthesis of other sulfur-nitrogen-fluorine compounds.[1][2] This guide consolidates the current knowledge on the molecular geometry and bonding of NSF₃, presenting key data in a structured format and providing detailed insights into the methodologies used for its characterization.
Molecular Geometry
The three-dimensional arrangement of atoms in this compound is a distorted tetrahedron with the sulfur atom at its center.[1][2] This geometry is a consequence of the bonding and electron pair repulsion around the central sulfur atom.
Visualization of Molecular Geometry
The following diagram illustrates the molecular geometry of this compound, showing the central sulfur atom bonded to one nitrogen and three fluorine atoms.
Caption: Molecular Geometry of this compound (NSF₃)
Quantitative Structural Data
The precise bond lengths and angles of NSF₃ have been determined through various experimental techniques and computational methods. The following table summarizes these key quantitative data for easy comparison.
| Parameter | Microwave Spectroscopy | X-ray Crystallography | Computational (ωB97XD/Def2-TZVP) |
| S-N Bond Length (Å) | 1.416 | 1.411(5) | 1.406 |
| S-F Bond Length (Å) | 1.552 | 1.5309(4), 1.534(2) | - |
| F-S-F Bond Angle (°) | 94.03 | 94.16(9), 94.36(12) | 93.9 |
| N-S-F Bond Angle (°) | - | 122.44(9), 121.76(16) | 122.5 |
Experimental Protocols for Structural Determination
The determination of the molecular geometry of NSF₃ relies on sophisticated experimental techniques. Below are representative protocols for the key methods cited.
Representative Protocol for Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.[1]
Methodology:
-
Sample Introduction: A gaseous sample of NSF₃ is introduced into a high-vacuum chamber (typically < 10⁻⁵ mbar) through a fine nozzle (e.g., 0.2 mm diameter).
-
Electron Beam Generation: A high-energy electron beam (e.g., 40-60 keV) is generated from an electron gun and collimated.
-
Diffraction: The electron beam is directed to intersect the gas jet at a right angle. The electrons are scattered by the molecules.
-
Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera) placed at a known distance from the interaction point. To compensate for the steep decline in scattering intensity with angle, a rotating sector is often placed in front of the detector.
-
Data Analysis: The radial distribution of the diffraction intensity is measured. The molecular scattering component is extracted and subjected to a Fourier transform to generate a radial distribution curve. This curve provides information about the internuclear distances within the molecule. By fitting this curve to a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.
Representative Protocol for Microwave Spectroscopy
Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its moments of inertia and, subsequently, its geometry can be derived.[3]
Methodology:
-
Sample Preparation: A gaseous sample of NSF₃ is introduced into a waveguide or a resonant cavity of a microwave spectrometer at low pressure (e.g., 10-50 mTorr) and typically at low temperature (e.g., using a supersonic jet expansion).
-
Microwave Irradiation: The sample is irradiated with microwave radiation over a specific frequency range (e.g., 8-18 GHz).
-
Detection of Absorption: As the frequency of the microwaves is swept, the absorption of radiation by the sample is detected. The frequencies at which absorption occurs correspond to the rotational transitions of the molecule.
-
Spectral Analysis: The frequencies of the rotational transitions are measured with high precision. For a symmetric top molecule like NSF₃, the spectrum is relatively simple and can be readily assigned to specific quantum number transitions.
-
Structure Determination: The rotational constants (A, B, C) are determined from the transition frequencies. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues (e.g., containing ¹⁵N or ³⁴S), the moments of inertia can be used to calculate a precise molecular structure, including bond lengths and angles.
Bonding in this compound
The nature of the chemical bonds in NSF₃, particularly the sulfur-nitrogen bond, has been a subject of considerable theoretical interest.
Valence Shell Electron Pair Repulsion (VSEPR) Theory
VSEPR theory provides a simple yet effective model for predicting the geometry of NSF₃. The central sulfur atom has six valence electrons. It forms a single bond with each of the three fluorine atoms and a triple bond with the nitrogen atom. This arrangement results in four regions of electron density around the sulfur atom, leading to a prediction of a tetrahedral electron geometry.[4] However, the multiple bond to nitrogen exerts a greater repulsive force than the single bonds to fluorine, causing a distortion from the ideal tetrahedral angle of 109.5°. This repulsion increases the N-S-F bond angle and decreases the F-S-F bond angle, consistent with the experimental data.[4]
The Sulfur-Nitrogen Triple Bond
The S-N bond in this compound is widely considered to be a triple bond.[1][2] This is supported by its short bond length (approximately 1.416 Å), which is significantly shorter than a typical S-N single bond (~1.76 Å) or double bond (~1.55 Å). The triple bond consists of one sigma (σ) bond and two pi (π) bonds.
Hybridization
In a simplified valence bond model, the sulfur atom in NSF₃ is often described as being sp³ hybridized.[2] Three of the sp³ hybrid orbitals form sigma bonds with the three fluorine atoms, and the fourth sp³ hybrid orbital forms a sigma bond with the nitrogen atom. The p-orbitals on sulfur and nitrogen that are not involved in hybridization then overlap to form the two π bonds.
Molecular Orbital Theory and Negative Hyperconjugation
A more sophisticated description of the bonding in NSF₃ is provided by molecular orbital (MO) theory. Computational studies and Natural Bond Orbital (NBO) analysis suggest that negative hyperconjugation plays a significant role in the stability and short S-N bond length.[5] This involves the donation of electron density from the lone pair on the nitrogen atom into the antibonding σ* orbitals of the S-F bonds. This interaction strengthens the S-N bond, giving it more triple bond character, and slightly weakens the S-F bonds.
Logical and Experimental Workflow
The determination of the molecular structure of a novel compound like this compound typically follows a structured workflow, integrating synthesis, purification, and various analytical techniques.
Caption: Generalized workflow for molecular structure determination.
Conclusion
The molecular geometry of this compound is a distorted tetrahedron, a structure well-supported by a convergence of evidence from microwave spectroscopy, gas-phase electron diffraction, X-ray crystallography, and computational chemistry. The bonding is characterized by a short and strong sulfur-nitrogen triple bond, with contributions from negative hyperconjugation providing a more nuanced understanding than simple valence bond theory. The detailed structural data and understanding of the bonding in NSF₃ are essential for its continued use in the rational design and synthesis of novel sulfur-nitrogen compounds for various applications, including in the development of new materials and pharmaceuticals.
References
- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. bhu.ac.in [bhu.ac.in]
A Technical Guide to the Historical Synthesis of Thiazyl Trifluoride (NSF₃)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical and modern synthetic routes to thiazyl trifluoride (NSF₃), a key precursor in sulfur-nitrogen-fluorine chemistry. This document provides a comprehensive overview of the evolution of NSF₃ synthesis, presenting detailed experimental protocols for key methods, quantitative data for comparison, and logical diagrams to illustrate the developmental pathway of its synthesis.
Introduction
This compound (NSF₃) is a stable, colorless gas notable for the triple bond between sulfur and nitrogen, which imparts unique chemical properties. First synthesized in the mid-20th century, the methods for its preparation have evolved significantly, driven by the need for safer and more efficient protocols. This guide details the pivotal historical methods and contrasts them with contemporary approaches, providing researchers with a thorough understanding of the synthesis of this important compound.
Historical Synthesis Methods
The initial synthesis of this compound was pioneered by O. Glemser and his colleagues in the 1950s. These early methods laid the groundwork for subsequent advancements in sulfur-nitrogen-fluorine chemistry.
The Glemser Synthesis (ca. 1956)
The first successful isolation of this compound was reported by Oskar Glemser and his coworkers. One of the primary methods developed involved the direct fluorination of thiazyl fluoride (NSF).
Reaction:
NSF + 2 AgF₂ → NSF₃ + 2 AgF
Another early method reported by Glemser involved the oxidative decomposition of N-(carbonyl)iminosulfur difluoride.
Reaction:
FC(O)NSF₂ + 2 AgF₂ → NSF₃ + 2 AgF + COF₂
Similar to the direct fluorination of NSF, detailed experimental procedures from the original literature for this method are not widely accessible.
Synthesis from Tetrasulfur Tetranitride (S₄N₄)
A significant historical route to this compound involves the fluorination of tetrasulfur tetranitride (S₄N₄) with silver(II) fluoride. This method has been revisited and optimized in recent years, providing a more detailed and accessible protocol.
Modern Synthetic Approaches
Contemporary research has focused on developing safer and more efficient methods for the generation of this compound, particularly for laboratory-scale applications.
Ex Situ Generation of this compound
A modern approach involves the ex situ generation of NSF₃ gas from a precursor in a two-chamber reactor. This method avoids the handling of explosive or highly reactive starting materials and allows for the immediate use of the generated gas in subsequent reactions.
Quantitative Data Summary
The following table summarizes the available quantitative data for the key synthesis methods of this compound, allowing for a direct comparison of their efficiencies.
| Method | Precursors | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) |
| Fluorination of S₄N₄ | S₂Cl₂, NH₃ (to form S₄N₄) | AgF₂ | CCl₄ | 78 | 2 | ~25 | >90 |
| Ex Situ Generation | F₅BzN=SCl₂ | AgF₂ | MeCN | Room Temp. | Few hours | >99 (NMR Yield) | High (used in situ) |
Experimental Protocols
Synthesis of this compound from Tetrasulfur Tetranitride
This protocol is adapted from a recent study that optimized the historical method.[1]
Part 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)
-
Add 250 mL of CCl₄ and 40 mL (0.5 mol) of S₂Cl₂ to a 500 mL three-necked flask at 0 °C with stirring.
-
Introduce dry NH₃ gas into the flask at a flow rate of 1200 mL/min for 1 hour while maintaining the reaction in an ice bath. An orange precipitate in a red solution will form.
-
Wash the precipitate with pure water with stirring for approximately 3 hours.
-
Isolate the product by Soxhlet extraction with dry dioxane.
-
Recrystallize the crude product from benzene to obtain pure S₄N₄ crystals.
Part 2: Synthesis of this compound (NSF₃)
-
In a copper reactor equipped with a copper reflux condenser under a nitrogen atmosphere, add 3.7 g (0.02 mol) of S₄N₄ and 80 mL of CCl₄.
-
Heat the mixture to a stable reflux with magnetic stirring.
-
Quickly add 45.7 g (0.32 mol) of AgF₂ to the refluxing mixture.
-
Maintain the reaction at 78 °C for 2 hours.
-
The gaseous product is passed through a drying train consisting of a potassium permanganate solution and anhydrous calcium chloride.
-
The purified NSF₃ gas is then condensed in a cold trap to obtain the crude product.
Ex Situ Generation of this compound
This protocol describes a modern, lab-scale method for the safe generation of NSF₃ gas.[2][3]
Apparatus: A two-chamber reactor.
Chamber A (Gas Generation):
-
Pre-fill Chamber A with AgF₂ (2.0 mmol).
-
Prepare a 0.25 M solution of the gas precursor, F₅BzN=SCl₂, in dry MeCN.
-
Filter the precursor solution into Chamber A at room temperature. The NSF₃ gas will evolve over a few hours.
Chamber B (Reaction Chamber):
-
The NSF₃ gas generated in Chamber A diffuses into Chamber B, where it can be reacted with a desired substrate.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the historical development of this compound synthesis and the experimental workflows.
Caption: Historical evolution of this compound synthesis pathways.
Caption: Experimental workflow for NSF₃ synthesis from S₄N₄.
Caption: Workflow for modern ex situ generation of NSF₃.
References
Spectroscopic Characterization of Thiazyl Trifluoride (NSF₃) Gas: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of thiazyl trifluoride (NSF₃) gas, a stable, colorless gas with a distinctive tetrahedral geometry around the sulfur atom. This document summarizes key quantitative data from infrared, Raman, and microwave spectroscopy, outlines detailed experimental protocols, and visualizes the relationships between spectroscopic techniques and the molecular properties they elucidate.
Molecular Properties and Spectroscopic Data
This compound is a molecule of C₃ᵥ symmetry. Its spectroscopic signature is well-defined and has been characterized by various methods to determine its vibrational modes, rotational constants, and molecular geometry.
Vibrational Spectroscopy
The vibrational modes of NSF₃ have been investigated using both infrared (IR) and Raman spectroscopy. The observed frequencies and their assignments are summarized in Table 1.
| Symmetry Species | Mode Number | Approximate Type of Mode | Infrared Frequency (Gas Phase, cm⁻¹)[1] | Raman Frequency (Liquid Phase, cm⁻¹)[1] | Polarization |
| a₁ | ν₁ | N≡S stretch | 1515 | 1512 | p |
| a₁ | ν₂ | SF₃ symmetric stretch | 775 | 768 | p |
| a₁ | ν₃ | SF₃ symmetric deformation | 521 | 520 | dp |
| e | ν₄ | SF₃ degenerate stretch | 811 | 812 | dp |
| e | ν₅ | SF₃ degenerate deformation | 429 | 430 | dp |
| e | ν₆ | SF₃ rock | 342 | 340 | dp |
| p: polarized, dp: depolarized | |||||
| Table 1: Vibrational Frequencies of this compound (NSF₃) [1] |
Microwave Spectroscopy and Molecular Geometry
The geometry of this compound in the gas phase has been precisely determined using microwave spectroscopy. The key structural parameters and the rotational constant are presented in Table 2.
| Parameter | Value | Reference |
| Rotational Constant (B₀) | 4199.3 MHz | Kirchhoff & Wilson, 1963 |
| N≡S Bond Length (r_SN) | 1.416 Å | Kirchhoff & Wilson, 1963 |
| S-F Bond Length (r_SF) | 1.552 Å | Kirchhoff & Wilson, 1963 |
| F-S-F Bond Angle (∠FSF) | 99° 37' | Kirchhoff & Wilson, 1963 |
| Table 2: Rotational Constant and Molecular Geometry of this compound (NSF₃) |
Experimental Protocols
The characterization of this compound gas involves several key spectroscopic techniques. The following sections outline the typical experimental methodologies.
Synthesis of this compound
This compound can be synthesized through the fluorination of thiazyl fluoride (NSF) with silver(II) fluoride (AgF₂). The reaction is typically carried out in a suitable solvent, and the gaseous NSF₃ product is collected and purified.
Gas-Phase Infrared (IR) Spectroscopy
Objective: To measure the vibrational transitions of gaseous NSF₃.
Methodology:
-
Sample Preparation: A sample of purified NSF₃ gas is introduced into a gas cell with infrared-transparent windows (e.g., KBr or CsI). The pressure of the gas is typically in the range of a few to several hundred Torr to obtain an optimal absorption signal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. The instrument is purged with a dry, CO₂-free gas (e.g., nitrogen or argon) to minimize atmospheric interference.
-
Data Acquisition: The infrared radiation is passed through the gas cell, and the transmitted light is detected. An interferogram is generated by the movement of a mirror within the spectrometer.
-
Data Processing: The interferogram is subjected to a Fourier transform to obtain the frequency-domain spectrum. A background spectrum (of the evacuated gas cell) is recorded and subtracted from the sample spectrum to yield the absorbance spectrum of NSF₃. The spectral range typically covers the mid-infrared region (4000-400 cm⁻¹).
Gas-Phase Raman Spectroscopy
Objective: To observe the vibrational modes of gaseous NSF₃, including those that may be weak or inactive in the infrared spectrum.
Methodology:
-
Sample Preparation: A high-purity sample of NSF₃ gas is introduced into a specialized gas cell designed for Raman spectroscopy. The cell is often equipped with multiple windows to allow for laser excitation and collection of the scattered light at a 90° angle.
-
Instrumentation: A high-intensity laser (e.g., an argon-ion laser) is used as the excitation source. The scattered light is collected by a lens system and focused onto the entrance slit of a high-resolution spectrometer equipped with a sensitive detector (e.g., a CCD camera).
-
Data Acquisition: The laser beam is directed through the gas sample. The Raman scattered light, which is shifted in frequency from the incident laser light, is collected and analyzed by the spectrometer.
-
Data Processing: The recorded spectrum is processed to identify the Raman-active vibrational bands. The polarization of the scattered light is also measured to aid in the assignment of the vibrational modes to their respective symmetry species.
Microwave Spectroscopy
Objective: To measure the rotational transitions of gaseous NSF₃ with high precision to determine its rotational constants and molecular geometry.
Methodology:
-
Sample Preparation: A low-pressure sample of NSF₃ gas (typically a few mTorr) is introduced into a waveguide or a resonant cavity within the microwave spectrometer.
-
Instrumentation: A microwave radiation source (e.g., a klystron or a Gunn diode) is used to generate microwaves of a specific frequency. The radiation is passed through the sample cell, and the transmitted power is measured by a detector.
-
Data Acquisition: The frequency of the microwave radiation is swept over a range, and the absorption of radiation by the sample is recorded as a function of frequency. This results in a spectrum of rotational transitions.
-
Data Processing: The frequencies of the observed rotational transitions are precisely measured and fitted to a model for a symmetric top molecule. This analysis yields the rotational constant (B₀), from which the moments of inertia and, subsequently, the precise bond lengths and angles of the molecule can be calculated.
Visualization of Experimental Workflow and Spectroscopic Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the interplay between different spectroscopic techniques in the characterization of this compound.
References
Thiazyl Trifluoride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of thiazyl trifluoride (NSF₃), a versatile reagent with burgeoning applications in synthetic and medicinal chemistry. This document consolidates its chemical identity, synthesis protocols, and its pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry for the construction of novel molecular entities.
Chemical Identifiers and Properties
This compound is a colorless, stable gas at standard conditions.[1] It is a valuable precursor for the synthesis of various sulfur-nitrogen-fluorine compounds.[1] Key identifiers and physical properties are summarized below.
| Identifier Type | Value |
| CAS Number | 15930-75-3[2] |
| PubChem CID | 140008[2] |
| Molecular Formula | F₃NS[2] |
| Molecular Weight | 103.07 g/mol [2] |
| InChI | InChI=1S/F3NS/c1-5(2,3)4[2] |
| InChIKey | UQUPGRNSXINWBS-UHFFFAOYSA-N[2] |
| SMILES | N#S(F)(F)F[2] |
| Melting Point | -72.6 °C[1] |
| Boiling Point | -27.1 °C[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including the fluorination of thiazyl fluoride (NSF) with silver(II) fluoride (AgF₂).[1] A recently developed and efficient laboratory-scale synthesis involves the ex situ generation of this compound gas from a precursor, which allows for safer and more controlled handling.[3][4]
Experimental Protocol: Ex situ Generation from a Precursor
This method utilizes a two-chamber reactor system to generate gaseous NSF₃, which can then be used directly in subsequent reactions.[3][4]
Materials:
-
Pentafluorobenzoyl-N-sulfinyl imide chloride (F₅BzN=SCl₂) as the gas precursor
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a dry, inert atmosphere, Chamber A of a two-chamber reactor is charged with AgF₂ (4.0 equivalents).
-
A solution of the gas precursor, F₅BzN=SCl₂, in anhydrous MeCN is prepared.
-
The precursor solution is filtered and introduced into Chamber A.
-
The reaction is allowed to proceed at room temperature. The AgF₂ reacts with the precursor to evolve NSF₃ gas.
-
The generated NSF₃ gas diffuses into Chamber B, which contains the substrate for the subsequent reaction.
Applications in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
This compound is a powerful electrophile and serves as a versatile hub in SuFEx click chemistry.[3][5] This allows for the rapid and efficient synthesis of a wide range of mono-, di-, and unsymmetrically substituted thiazynes by reacting NSF₃ with various nucleophiles.[4][5]
Synthesis of Monosubstituted Thiazynes
The reaction of gaseous NSF₃ with one equivalent of a nucleophile, such as a phenol or a secondary amine, in the presence of a mild base like triethylamine (Et₃N), yields monosubstituted thiazynes.[2]
Experimental Protocol:
-
Gaseous NSF₃ is generated ex situ as described in Section 2.1 and diffuses into Chamber B.
-
Chamber B is charged with a solution of the substrate (e.g., a phenol or secondary amine, 1.0 equivalent) and triethylamine (1.05 equivalents) in anhydrous acetonitrile.[2]
-
The reaction proceeds at room temperature.[2]
-
The resulting monosubstituted thiazyne can be isolated and purified using standard techniques.[2]
Synthesis of Symmetrically Disubstituted Thiazynes
Symmetrically disubstituted thiazynes can be synthesized by reacting NSF₃ with two equivalents of a nucleophile using a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
Experimental Protocol:
-
Gaseous NSF₃ is generated ex situ and introduced into Chamber B.
-
Chamber B contains a solution of the substrate (1.0 equivalent) and DBU (1.05 equivalents) in anhydrous acetonitrile.[3]
-
The reaction is carried out at room temperature.[3]
-
The symmetrically disubstituted product is then isolated and purified.[3]
Synthesis of Unsymmetrically Disubstituted Thiazynes
The differential reactivity of the sulfur-fluoride bonds in monosubstituted thiazynes allows for the stepwise synthesis of unsymmetrically disubstituted derivatives. A monosubstituted thiazyne can be isolated and then reacted with a different nucleophile.[2]
Experimental Protocol:
-
A monosubstituted thiazyne (e.g., an aryloxythiazyne, 1.0 equivalent) is dissolved in anhydrous acetonitrile.
-
A different nucleophile (e.g., another phenol or an azole, 1.0 equivalent) and a suitable base (e.g., DBU or NaH) are added to the solution.[2]
-
The reaction conditions (temperature and time) are adjusted based on the reactivity of the nucleophiles. For instance, reactions with phenols may require elevated temperatures (e.g., 80 °C), while reactions with azoles can often proceed at room temperature.[2]
Potential Applications in Drug Discovery and Development
While direct involvement of this compound-derived compounds in specific biological signaling pathways is an emerging area of research, the SuFEx chemistry platform provides a powerful tool for generating novel molecular scaffolds for drug discovery. The ability to rapidly create libraries of diverse thiazynes allows for the exploration of new chemical space in the search for bioactive molecules. The stability and unique properties of the thiazyne core may offer advantages in designing drug candidates with improved pharmacological profiles.
Conclusion
This compound is a reagent of significant interest for researchers in synthetic and medicinal chemistry. Its effective use as a SuFEx hub opens up new avenues for the construction of complex molecules. The detailed experimental protocols provided in this guide offer a starting point for the exploration of this versatile building block in the development of novel compounds with potential applications in drug discovery and materials science.
References
Quantum Chemical Calculations on Thiazyl Trifluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl trifluoride (NSF₃) is a stable, colorless gas with a tetrahedral geometry around the central sulfur atom. It is a key precursor in the synthesis of various sulfur-nitrogen-fluorine compounds.[1] The nature of the sulfur-nitrogen bond in NSF₃, often described as a triple bond, and its overall molecular properties have been a subject of significant interest in the scientific community. Quantum chemical calculations have proven to be an invaluable tool for elucidating the electronic structure, geometry, vibrational frequencies, and bonding characteristics of this intriguing molecule. This guide provides a comprehensive overview of computational studies on this compound, presenting key data, outlining theoretical methodologies, and offering a logical workflow for such calculations.
Molecular Geometry
The molecular structure of this compound has been determined experimentally through microwave spectroscopy and X-ray crystallography, providing a benchmark for computational methods. Quantum chemical calculations at various levels of theory have been employed to predict its equilibrium geometry.
Experimental Structural Data
Gas-phase microwave spectroscopy has provided precise measurements of the bond lengths and angles of NSF₃. In the solid state, X-ray crystallography has also elucidated its molecular structure. A 2008 study reported that the geometrical parameters of NSF₃ in the crystal structure are, within error, the same as in the gas phase.[2]
Table 1: Experimental and Selected Calculated Geometrical Parameters of this compound (NSF₃)
| Parameter | Experimental (Microwave Spectroscopy) | Calculated (ωB97XD/Def2-TZVP) |
| S≡N Bond Length (Å) | Data not available in abstract | 1.406 |
| S-F Bond Length (Å) | Data not available in abstract | Not reported |
| N-S-F Bond Angle (°) | Data not available in abstract | 122.5 |
| F-S-F Bond Angle (°) | Data not available in abstract | 93.9 |
Note: The full text of the 1962 microwave spectroscopy study by Kirchhoff and Wilson was not available to extract the precise experimental bond lengths and angles. The calculated values are from a blog post by Henry Rzepa discussing the molecule's VSEPR theory.
Computational Structural Analysis
A variety of computational methods have been utilized to model the geometry of this compound. Density Functional Theory (DFT) functionals, such as B3LYP, and ab initio methods have been applied. One study noted the use of the B3LYP functional with the 6-31G(d,p) basis set for geometry optimization.[3] A more advanced calculation using the ωB97XD functional with the Def2-TZVP basis set yielded specific values for bond lengths and angles, highlighting the distorted tetrahedral geometry.
Vibrational Frequencies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations are instrumental in predicting these frequencies and aiding in the assignment of experimental spectra.
Computational Vibrational Analysis
The vibrational frequencies of NSF₃ can be computed using the same levels of theory as for geometry optimization. Following a successful geometry optimization to a stationary point on the potential energy surface, a frequency calculation can be performed. This involves calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies.
One computational study on the thermal stability of this compound performed a normal vibration mode analysis using the B3LYP/6-31G(d,p) level of theory with the Gaussian 09 software package.[3] However, the specific calculated frequencies were not reported in the available literature.
A comprehensive table of experimental and calculated vibrational frequencies from various methods will be added here as more specific data becomes available through further literature review.
Experimental and Computational Protocols
Experimental Methodologies
-
Microwave Spectroscopy : This technique measures the rotational transitions of molecules in the gas phase. From the rotational constants obtained, highly precise molecular geometries (bond lengths and angles) can be derived.
-
X-ray Crystallography : This method determines the arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays scattered by the electrons of the atoms. It provides the solid-state structure of the molecule.
Computational Methodologies
A typical quantum chemical workflow for studying this compound involves the following steps:
-
Input Preparation : The atomic coordinates of NSF₃ are specified in a suitable format for the quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
-
Method Selection : A theoretical method (e.g., Hartree-Fock, DFT with a specific functional like B3LYP or ωB97XD) and a basis set (e.g., Pople-style like 6-31G(d,p) or Dunning's correlation-consistent sets like cc-pVTZ) are chosen.
-
Geometry Optimization : An energy minimization calculation is performed to find the equilibrium geometry of the molecule. This is a crucial step to ensure that subsequent calculations are performed at a stationary point on the potential energy surface.
-
Frequency Calculation : Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies.
-
Property Calculations : Once the optimized geometry is obtained, other molecular properties such as dipole moment, molecular orbital energies, and charge distribution can be calculated.
-
Analysis of Results : The calculated geometrical parameters and vibrational frequencies are then compared with experimental data and results from other theoretical methods.
Visualization of Computational Workflow
The logical flow of a quantum chemical calculation on this compound can be visualized as follows:
Caption: Logical workflow for quantum chemical calculations on this compound.
Conclusion
Quantum chemical calculations are a powerful and indispensable tool for investigating the molecular properties of this compound. They provide detailed insights into its geometry and vibrational spectra that complement and, in some cases, predict experimental findings. While this guide summarizes the available information, a more extensive comparative study employing a wider range of modern computational methods would be highly beneficial for a deeper understanding of the electronic structure and bonding in this important sulfur-nitrogen-fluorine compound. As computational resources continue to advance, so too will the accuracy and predictive power of theoretical studies on this compound and related molecules, aiding researchers in the fields of materials science and drug development.
References
A Technical Guide to Sulfur-Nitrogen-Fluorine Compounds: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, structure, properties, and applications of sulfur-nitrogen-fluorine (S-N-F) compounds. This class of inorganic heterocycles has garnered significant interest due to their diverse reactivity and potential applications in materials science and medicinal chemistry. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, systematically presented quantitative data, and visualizations of key chemical pathways.
Core Concepts in Sulfur-Nitrogen-Fluorine Chemistry
Sulfur-nitrogen-fluorine compounds encompass a wide range of structures, from simple acyclic molecules to complex cyclic and polymeric systems. The presence of highly electronegative fluorine atoms significantly influences the electronic structure and reactivity of the sulfur-nitrogen backbone. Key classes of S-N-F compounds include thiazyl fluorides, cyclic sulfur-nitrogen-fluorine compounds, and fluorinated sulfur-nitrogen polymers.
Synthesis of Key Sulfur-Nitrogen-Fluorine Compounds
The synthesis of S-N-F compounds often involves the fluorination of sulfur-nitrogen precursors. Careful control of reaction conditions is crucial to obtain the desired products.
Synthesis of Thiazyl Trifluoride (NSF₃)
This compound is a key building block in S-N-F chemistry. A modern and efficient method for its laboratory-scale synthesis involves the ex situ generation of NSF₃ gas in a two-chamber reactor. This approach enhances safety and allows for near-stoichiometric reactions.
Experimental Protocol: Ex Situ Generation of this compound
This protocol is adapted from a published procedure.
-
Apparatus: A two-chamber glass reactor is utilized. Chamber A is for the generation of NSF₃ gas, and Chamber B is for the subsequent reaction with a chosen nucleophile.
-
Reagents and Materials:
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Pentafluorobenzonitrile (for precursor synthesis)
-
Sulfur dichloride (SCl₂)
-
Selected nucleophile (e.g., a phenol or amine)
-
Triethylamine (Et₃N) or DBU as a base
-
-
Procedure:
-
Gas Generation (Chamber A):
-
In an inert atmosphere, Chamber A is charged with AgF₂ (4.0 equivalents).
-
A freshly prepared solution of the NSF₃ precursor, F₅BzN=SCl₂, in anhydrous MeCN is added to Chamber A.
-
The reaction is allowed to proceed at room temperature, generating NSF₃ gas which diffuses into Chamber B.
-
-
Reaction with Nucleophile (Chamber B):
-
Chamber B is charged with the desired nucleophile and a base (e.g., Et₃N) in anhydrous MeCN.
-
The reaction mixture is stirred at room temperature, allowing the gaseous NSF₃ to react with the nucleophile.
-
The reaction progress can be monitored by techniques such as ¹⁹F NMR.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture in Chamber B is quenched and worked up according to standard procedures.
-
The product is purified by column chromatography to yield the desired substituted thiazyne.
-
-
Synthesis of Cyclic Sulfur-Nitrogen-Fluorine Compounds
The cyclic trimer, 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴,2,4,6-trithiatriazine, (SNF)₃, is a well-known example of a cyclic S-N-F compound. It can be formed through the spontaneous trimerization of thiazyl fluoride (NSF).
Synthesis of Fluorinated Poly(sulfur nitride)
Poly(sulfur nitride), (SN)ₓ, is a fascinating inorganic polymer with metallic conductivity. Its properties can be modified by fluorination. The synthesis of fluorinated poly(sulfur nitride), (SNFₓ)ₙ, can be achieved by the fluorination of S₄N₄ with reagents like sulfur tetrafluoride (SF₄).
Quantitative Data of Sulfur-Nitrogen-Fluorine Compounds
The structural parameters and spectroscopic data of S-N-F compounds are crucial for understanding their bonding and reactivity. The following tables summarize key quantitative data for selected compounds.
| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Reference(s) |
| Acyclic Compounds | ||||
| NSF | S≡N | 1.448 | ||
| S-F | 1.643 | |||
| NSF₃ | S≡N | 1.416 | ||
| S-F | 1.552 | F-S-F = 94.2 | ||
| Cyclic Compounds | ||||
| (SNF)₃ | S-N (avg) | 1.59 | N-S-N = 112.9, S-N-S = 123.9 | |
| S-F (avg) | 1.61 | |||
| Polymeric Compounds | ||||
| (SN)ₓ | S-N (alternating) | 1.59 & 1.63 | S-N-S = 120, N-S-N = 106 | [1] |
Table 1: Selected Bond Lengths and Angles of S-N-F Compounds.
| Compound | δ(¹⁵N) (ppm, rel. to NH₃) | δ(¹⁹F) (ppm, rel. to CFCl₃) | Key IR Bands (cm⁻¹) | Key Raman Bands (cm⁻¹) | Reference(s) |
| S₄N₄ | 487 | - | 925, 700, 552 | 219, 672, 715 | |
| (SN)ₓ | - | - | - | 100-1000 (broad bands) |
Table 2: Spectroscopic Data for Selected Sulfur-Nitrogen Compounds.
Visualizing Key Processes in S-N-F Chemistry
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and conceptual relationships in the field of S-N-F chemistry.
Figure 1: Experimental workflow for the synthesis of poly(sulfur nitride), (SN)ₓ.
Figure 2: Logical relationships between different classes of S-N-F compounds.
Applications in Drug Development and Medicinal Chemistry
The unique properties of the sulfur-fluorine bond have led to the increasing use of sulfur(VI) fluorides in drug discovery. The sulfonyl fluoride (-SO₂F) and fluorosulfate (-OSO₂F) moieties are of particular interest as they can act as covalent inhibitors of enzymes, forming stable bonds with amino acid residues such as serine, threonine, and tyrosine.
Fluorinated sulfur-nitrogen heterocycles have also shown promise as bioactive compounds. For instance, certain benzothiazole derivatives containing fluorine have exhibited significant anticancer and antioxidant activities.[2] The introduction of fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making S-N-F compounds attractive scaffolds for the development of new therapeutic agents.[3][4]
Conclusion
The field of sulfur-nitrogen-fluorine chemistry continues to expand, driven by the quest for new materials with unique properties and novel therapeutic agents. The synthetic methodologies, quantitative data, and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working in this exciting and challenging area. Further exploration of the vast chemical space of S-N-F compounds is expected to yield new discoveries and applications in the years to come.
References
- 1. Polythiazyl - Wikipedia [en.wikipedia.org]
- 2. Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
The Dawn of Thiazyl Trifluoride: A Technical Guide to its Discovery and Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl trifluoride (NSF₃), a colorless, stable gas, represents a cornerstone in the development of sulfur-nitrogen-fluorine chemistry. First synthesized in 1956, its unique tetrahedral geometry and the nature of its sulfur-nitrogen triple bond have intrigued chemists for decades. This technical guide provides an in-depth exploration of the discovery and seminal early research into this compound, offering a valuable resource for researchers and professionals in chemistry and drug development. The document details the original synthesis protocols, early characterization data, and foundational studies into its reactivity, presenting a clear and structured overview of this important molecule's beginnings.
I. Discovery and Synthesis
This compound was first successfully synthesized and identified by Oskar Glemser and his colleagues in 1956. The initial synthesis involved the fluorination of thiazyl fluoride (NSF) with silver(II) fluoride (AgF₂).
A. Early Synthesis Methods
The pioneering synthesis of this compound, as well as other early methods, laid the groundwork for future production and research.
1. Fluorination of Thiazyl Fluoride (Glemser, 1956)
This method marked the initial successful isolation of this compound.
-
Reaction: NSF + 2 AgF₂ → NSF₃ + 2 AgF[1]
2. Oxidative Decomposition of FC(O)NSF₂
An alternative early route to this compound involved the oxidative decomposition of N-(carbonyl)sulfur imide difluoride.
-
Reaction: FC(O)NSF₂ + 2 AgF₂ → NSF₃ + 2 AgF + COF₂[1]
-
Experimental Protocol: Details of the specific experimental conditions for this reaction in the early literature are scarce. The reaction likely involved heating the N-(carbonyl)sulfur imide difluoride with silver(II) fluoride and collecting the gaseous products.
3. Two-Step Synthesis from Sulfur Monochloride
While not one of the earliest methods, a more recent, efficient two-step synthesis provides a valuable reference for laboratory-scale production.
-
Step 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)
-
Reaction: 6 S₂Cl₂ + 16 NH₃ → S₄N₄ + 8 S + 12 NH₄Cl
-
Experimental Protocol: Sulfur monochloride (S₂Cl₂) is reacted with ammonia in a suitable solvent, such as carbon tetrachloride, at low temperatures (e.g., in an ice bath). The resulting precipitate is then purified to yield tetrasulfur tetranitride.
-
-
Step 2: Fluorination of Tetrasulfur Tetranitride
-
Reaction: S₄N₄ + 12 AgF₂ → 4 NSF₃ + 12 AgF
-
Experimental Protocol: Tetrasulfur tetranitride is reacted with an excess of silver(II) fluoride in a refluxing solvent like carbon tetrachloride. The gaseous this compound produced is passed through a drying agent and collected by condensation in a cold trap.[2]
-
II. Physicochemical Properties and Spectroscopic Data
Early research focused on characterizing the fundamental physical and spectroscopic properties of this compound. These data were crucial for confirming its structure and understanding its chemical nature.
| Property | Value | Reference(s) |
| Molecular Formula | NSF₃ | [1] |
| Molar Mass | 103.07 g/mol | [1] |
| Appearance | Colorless gas | [1] |
| Melting Point | -72.6 °C | [1] |
| Boiling Point | -27.1 °C | [1] |
| Molecular Geometry | Tetrahedral around sulfur | [1] |
| S-N Bond Length | 1.416 Å | |
| S-F Bond Length | 1.552 Å | |
| N-S-F Bond Angle | 122.5° | |
| F-S-F Bond Angle | 94.2° |
Table 1: Physicochemical and Structural Data for this compound.
A. Vibrational Spectroscopy (IR and Raman)
The vibrational spectra of this compound were instrumental in elucidating its structure and bonding. The early work by Richert and Glemser in 1961 provided the first detailed analysis of its vibrational modes.[3]
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν₁(a₁) | 1515 | S≡N stretch |
| ν₂(a₁) | 864 | sym. SF₃ stretch |
| ν₃(a₁) | 529 | sym. SF₃ deform. |
| ν₄(e) | 775 | asym. SF₃ stretch |
| ν₅(e) | 429 | asym. SF₃ deform. |
| ν₆(e) | 366 | NSF bend |
Table 2: Fundamental Vibrational Frequencies of this compound. [3]
B. ¹⁹F NMR Spectroscopy
Early ¹⁹F NMR studies of this compound provided key insights into its electronic structure. The spectrum is characterized by a 1:1:1 triplet, a result of the coupling between the fluorine nuclei and the quadrupolar ¹⁴N nucleus.
| Parameter | Value | Reference(s) |
| Chemical Shift (δ) | ~ +68 ppm (relative to CCl₃F) | |
| ²J(¹⁹F-¹⁴N) | 25.3 Hz | [1] |
Table 3: Early ¹⁹F NMR Data for this compound.
III. Early Research on Chemical Reactivity
Initial investigations into the chemical reactivity of this compound revealed its remarkable stability, especially when compared to its analogue, thiazyl fluoride.
A. Stability and Inertness
This compound was found to be a surprisingly inert gas. Early studies showed that it does not react with water, ammonia, or hydrogen chloride under normal conditions. It is also resistant to attack by sodium metal at temperatures below 400 °C.[1] This stability is attributed to the strong sulfur-nitrogen triple bond and the high oxidation state of sulfur.
B. Hydrolysis
While stable under neutral conditions, the hydrolysis of this compound can be initiated under specific conditions, although detailed early studies on its kinetics and mechanism are not extensively documented. The high stability of the S-F and S≡N bonds makes it resistant to hydrolysis.
Conclusion
The discovery and initial characterization of this compound by Glemser and his contemporaries marked a significant milestone in inorganic fluorine chemistry. The early synthesis methods, though challenging, paved the way for a deeper understanding of its unique properties. The spectroscopic and structural data gathered during this seminal period provided a solid foundation for the subsequent extensive exploration of its chemistry. The remarkable stability of this compound, a key finding of the early research, continues to be a subject of interest and has led to its use as a precursor in the synthesis of a wide range of sulfur-nitrogen-fluorine compounds. This guide serves as a testament to the foundational work that established this compound as a molecule of significant chemical importance.
References
Methodological & Application
Application Notes and Protocols: Thiazyl Trifluoride in SuFEx Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiazyl trifluoride (NSF₃) in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful and modular approach to synthesizing novel molecules holds significant promise for drug discovery and materials science. The following sections detail the generation of NSF₃, its application in forming diverse chemical linkages, and specific experimental protocols.
Introduction to this compound as a SuFEx Hub
Sulfur(VI) Fluoride Exchange (SuFEx) is a cornerstone of click chemistry, enabling the rapid and efficient assembly of molecules around a stable sulfur(VI) core.[1][2][3] While much of SuFEx chemistry has traditionally relied on sulfuryl fluoride (SO₂F₂) and related reagents, the introduction of this compound (NSF₃) has opened up new avenues for molecular construction.[1][4][5] NSF₃, with its S≡N triple bond, serves as a versatile electrophilic hub, allowing for the sequential substitution of its three fluorine atoms to create a variety of mono-, di-, and unsymmetrically disubstituted thiazynes.[2][3][4]
A key innovation that has facilitated the broader use of NSF₃ is the development of an ex situ gas generation method.[1][4][5] This technique allows for the safe and nearly quantitative production of NSF₃ gas from commercially available solid precursors, which can then be used in subsequent SuFEx reactions.[1][2][4] This approach avoids the need to handle the hazardous gas directly, making it more accessible for a wide range of laboratory applications.[6][7]
Experimental Workflows
The general workflow for utilizing NSF₃ in SuFEx chemistry involves two main stages: the ex situ generation of NSF₃ gas and the subsequent reaction with a chosen nucleophile in a separate chamber. This two-chamber setup ensures a controlled reaction environment.
Logical Workflow for NSF₃ Generation and Reaction
Caption: General workflow for the ex situ generation of NSF₃ and its subsequent use in SuFEx reactions.
Application: Synthesis of Mono-substituted Thiazynes
The reaction of in situ generated NSF₃ with a variety of nucleophiles, such as phenols, secondary amines, and azoles, in the presence of a suitable base, readily yields mono-substituted thiazynes. These products can then serve as valuable building blocks for further functionalization.
Experimental Protocol: General Procedure for Mono-substitution
A two-chamber reactor is utilized for this procedure.[1][4][5]
Chamber A (Gas Generation):
-
To a solution of the NSF₃ gas precursor, F₅BzN=SCl₂ (0.5 mmol, 0.25 M in anhydrous MeCN), is added to Chamber A, which has been pre-filled with AgF₂ (2.0 mmol, 4.0 equiv).[4][5]
-
The chamber is sealed, and the mixture is stirred at room temperature. The generation of NSF₃ gas occurs over a few hours as it diffuses into Chamber B.[4][5]
Chamber B (Reaction):
-
Chamber B is charged with the desired nucleophile (0.33 mmol, 1.0 equiv) and a base such as triethylamine (Et₃N) (0.35 mmol, 1.05 equiv) dissolved in anhydrous MeCN (1.0 mL).[1][5]
-
The sealed two-chamber system is stirred at room temperature until the reaction is complete (reaction times vary, see table below).
-
Upon completion, the reaction mixture in Chamber B is processed to isolate the mono-substituted thiazyne product.
Quantitative Data: Synthesis of Mono-substituted Thiazynes
| Entry | Nucleophile | Product | Time (h) | Yield (¹⁹F NMR) | Isolated Yield |
| 1 | 4-Nitrophenol | 4-Nitrophenyl thiazyne | 12 | 98% | 95% |
| 2 | 4-Cyanophenol | 4-Cyanophenyl thiazyne | 12 | 96% | 92% |
| 3 | 4-Bromophenol | 4-Bromophenyl thiazyne | 12 | 95% | 91% |
| 4 | Phenol | Phenyl thiazyne | 12 | 98% | 94% |
| 5 | 4-Methoxyphenol | 4-Methoxyphenyl thiazyne | 12 | 93% | 89% |
| 6 | Dibenzylamine | Dibenzylamino thiazyne | 12 | 91% | 85% |
| 7 | Indole | Indolyl thiazyne | 12 | 88% | 82% |
Yields are based on the limiting nucleophile. Data extracted from supporting information of primary literature.[1][4][5]
Application: Synthesis of Symmetrically Di-substituted Thiazynes
By modifying the reaction conditions, specifically the base used, it is possible to achieve the exchange of two fluoride atoms on the NSF₃ core, leading to the formation of symmetrically di-substituted thiazynes.
Experimental Protocol: General Procedure for Symmetric Di-substitution
The same two-chamber reactor setup for NSF₃ generation is employed.[4][5]
Chamber A (Gas Generation):
Chamber B (Reaction):
-
Chamber B is charged with the nucleophile (0.5 mmol, 1.0 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.525 mmol, 1.05 equiv) in anhydrous MeCN (1.0 mL).[4][5] The use of DBU instead of a weaker base like Et₃N promotes the double substitution.[4]
-
The reaction is stirred at room temperature for the specified time.
-
Workup and purification yield the desired symmetrically di-substituted thiazyne.
Quantitative Data: Synthesis of Symmetrically Di-substituted Thiazynes
| Entry | Nucleophile | Product | Time (h) | Isolated Yield |
| 1 | 4-Nitrophenol | Bis(4-nitrophenyl) thiazyne | 24 | 85% |
| 2 | 4-Chlorophenol | Bis(4-chlorophenyl) thiazyne | 24 | 78% |
| 3 | Phenol | Diphenyl thiazyne | 24 | 82% |
Data extracted from supporting information of primary literature.[4][5]
Application: Synthesis of Unsymmetrically Di-substituted Thiazynes
A key advantage of the NSF₃-SuFEx platform is the ability to synthesize unsymmetrically disubstituted thiazynes by sequential substitution reactions. A mono-substituted thiazyne is first synthesized and isolated, and then subjected to a second SuFEx reaction with a different nucleophile.
Logical Workflow for Unsymmetrical Di-substitution
Caption: Stepwise synthesis of unsymmetrical thiazynes.
Experimental Protocol: General Procedure for Unsymmetrical Di-substitution
Step 1: Synthesis of Mono-substituted Thiazyne
-
Follow the "General Procedure for Mono-substitution" as described above to synthesize and isolate the desired mono-substituted thiazyne intermediate.
Step 2: Second Substitution
-
The isolated mono-substituted thiazyne (0.2 mmol, 1.0 equiv) is dissolved in anhydrous MeCN (1.0 mL).[1][4][5]
-
The second nucleophile (0.2 mmol, 1.0 equiv) and a suitable base (e.g., DBU for phenols, NaH for amines) are added to the reaction mixture.[1][4][5]
-
The reaction is stirred at room temperature or elevated temperatures as required.
-
Upon completion, the product is isolated and purified.
Quantitative Data: Synthesis of Unsymmetrical Di-substituted Thiazynes
| Entry | Mono-substituted Thiazyne | Second Nucleophile | Base | Time (h) | Isolated Yield |
| 1 | 4-Nitrophenyl thiazyne | 4-Methoxyphenol | DBU | 12 | 75% |
| 2 | 4-Nitrophenyl thiazyne | Morpholine | NaH | 12 | 68% |
| 3 | Phenyl thiazyne | 4-tert-Butylphenol | DBU | 12 | 72% |
Data extracted from supporting information of primary literature.[1][4][5]
Applications in Drug Discovery and Development
The stability and modularity of the S-N linkage, combined with the efficiency of SuFEx chemistry, make NSF₃-derived compounds highly attractive for drug discovery. The ability to rapidly generate libraries of diverse molecules allows for efficient screening for biological activity. While specific signaling pathway interactions for NSF₃-derived compounds are an emerging area of research, the broader class of SuFExable covalent warheads are being investigated for their potential to target proteins in complex biological systems.[7] The tunable reactivity and three-dimensional diversity offered by the thiazyl core provide a unique scaffold for the development of novel therapeutic agents. The drug development process is a long and complex endeavor, and tools like SuFEx chemistry that expedite the synthesis of novel chemical entities are invaluable.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Ex situ Generation of this compound (NSF3 ) as a Gaseous SuFEx Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Research Portal - Synthesis of thiazyl fluorides and derived compounds [research.kuleuven.be]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Our Impact on Drug Discovery and Development | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 9. nationalacademies.org [nationalacademies.org]
Safety Protocols for Handling Gaseous Thiazyl Trifluoride: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of gaseous thiazyl trifluoride (NSF₃). Due to the limited availability of specific toxicological data for this compound, a cautious approach is mandated, drawing upon information from structurally related compounds and general best practices for handling hazardous gases. This compound is a stable, colorless gas and an important precursor in the synthesis of various sulfur-nitrogen-fluorine compounds.[1][2]
Hazard Identification and Risk Assessment
This compound is significantly more stable than its analogue, thiazyl fluoride (NSF). While NSF is known to be reactive, NSF₃ does not react with ammonia or hydrogen chloride and only reacts with sodium at elevated temperatures (400 °C). However, the fluoride ligands are labile and can be displaced by secondary amines.
Potential Hazards:
-
Inhalation Toxicity: Although specific data is lacking, inhalation of gaseous this compound is presumed to be toxic. Exposure may cause respiratory tract irritation, and at high concentrations, could lead to more severe damage.
-
Dermal and Ocular Toxicity: As a gas, the primary route of exposure is inhalation. However, contact with rapidly expanding gas can cause frostbite. The reactivity of the S-F bond suggests that it may be corrosive to skin and eyes upon prolonged or high-concentration exposure.
-
Reactivity: While relatively stable, this compound can react with strong reducing agents and certain nucleophiles.[1] Its reaction with water is not explicitly detailed in the available literature, but caution should be exercised as many sulfur-fluoride compounds can hydrolyze to form corrosive byproducts.
-
Decomposition: Computational studies suggest that the unimolecular decomposition of NSF₃ is negligible even at very high temperatures.[3]
Quantitative Data Summary
Due to the absence of specific toxicological data for this compound, the following table includes data for related compounds to provide a basis for risk assessment. This information should be used as a guide only, and a conservative approach to handling NSF₃ is essential.
| Property | This compound (NSF₃) | Thiazyl Fluoride (NSF) | Sulfur Hexafluoride (SF₆) - For Comparison |
| Physical Properties | |||
| CAS Number | 15930-75-3[4] | 18820-63-8[5] | 2551-62-4 |
| Molecular Formula | F₃NS[4] | FNS[5] | SF₆ |
| Molecular Weight | 103.07 g/mol [4] | 65.07 g/mol [5] | 146.06 g/mol |
| Boiling Point | -27.1 °C | 0.4 °C[5] | -63.8 °C (sublimes) |
| Melting Point | -72.6 °C | -89 °C[5] | -50.8 °C |
| Appearance | Colorless gas | Colorless, pungent gas[5] | Colorless, odorless gas |
| Toxicological Data (Analogues) | |||
| LC₅₀ (Inhalation) | No data available | No data available | > 800,000 ppm (rat, 4h) |
| Permissible Exposure Limit (PEL) | No data available | No data available | 1000 ppm (OSHA) |
| Reactivity Data | |||
| Reactivity with Water | Presumed to be slow/negligible at room temperature, but caution is advised. | Reacts violently[6] | Insoluble, non-reactive |
| Stability | Markedly more stable than NSF.[3] | Trimerizes at room temperature.[5] | Very stable |
Engineering Controls
All work with gaseous this compound must be conducted in a well-ventilated area, within a certified chemical fume hood with a face velocity of at least 100 feet per minute. For reactions involving the generation or use of NSF₃, a dedicated and enclosed system, such as a glovebox or the two-chamber reactor described in the experimental protocols, is highly recommended.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.
-
Skin Protection:
-
A flame-resistant lab coat.
-
Full-length pants and closed-toe shoes.
-
Gloves: Due to the lack of specific glove compatibility data for NSF₃, double gloving with materials resistant to corrosive and fluorine-containing compounds is recommended.
-
-
Respiratory Protection:
-
For routine handling within a fume hood, respiratory protection may not be required if engineering controls are proven to be effective.
-
In situations with a potential for release or when working outside of a fume hood, a full-face respirator with an appropriate cartridge is necessary. Cartridges suitable for acid gases and organic vapors (e.g., a combination cartridge) should be used.[9][10]
-
For emergency situations or large releases, a Self-Contained Breathing Apparatus (SCBA) is required.
-
Experimental Protocols
General Handling and Storage
-
Cylinder Handling: Gaseous this compound should be stored in and dispensed from appropriate gas cylinders. Cylinders must be secured in an upright position in a well-ventilated, designated gas cabinet or storage area.[11]
-
Pressure Regulators and Tubing: Use regulators and tubing made of materials compatible with corrosive gases. Stainless steel is a generally suitable material. All connections should be leak-tested with an inert gas before introducing this compound.
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[8]
Ex situ Generation and Handling using a Two-Chamber Reactor
A safe method for the laboratory-scale use of gaseous this compound involves its ex situ generation in a two-chamber reactor. This method avoids the handling of a pressurized cylinder of the gas.[7]
Methodology:
-
Apparatus Setup: A two-chamber reactor is assembled. Chamber A is the gas generation chamber, and Chamber B is the reaction chamber. The two chambers are connected to allow for the diffusion of the generated NSF₃ gas.
-
Reagent Charging:
-
Gas Generation and Reaction: The reaction in Chamber A is initiated, leading to the slow evolution of gaseous NSF₃. The gas diffuses into Chamber B and reacts with the substrate.
-
Work-up: Upon completion, the reaction mixture in Chamber B is worked up according to standard procedures. The gas generation chamber should be quenched carefully, under an inert atmosphere, with a suitable reagent to neutralize any remaining reactive species.
References
- 1. Corrosive Gas Safety Tips for Laboratory Workers | Lab Manager [labmanager.com]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Nitrogen fluoride sulfide (NF3S), (T-4)- | F3NS | CID 140008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiazyl fluoride - Wikipedia [en.wikipedia.org]
- 6. wikiwand.com [wikiwand.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Hand Protection | Chemical Resistant Neoprene Gloves | All Safety Products [allsafetyproducts.com]
- 9. 3m.com [3m.com]
- 10. pksafety.com [pksafety.com]
- 11. chemistry.osu.edu [chemistry.osu.edu]
Application Notes and Protocols for Thiazyl Trifluoride (NSF₃) in Dielectric Gas Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl trifluoride (NSF₃) is emerging as a promising alternative to sulfur hexafluoride (SF₆), a potent greenhouse gas widely used as a gaseous dielectric medium in high-voltage equipment.[1][2][3] NSF₃ exhibits a significantly lower Global Warming Potential (GWP) than SF₆ while possessing a higher dielectric strength.[1][3] This document provides detailed application notes and experimental protocols for the evaluation of NSF₃ and its mixtures with common buffer gases such as nitrogen (N₂) and carbon dioxide (CO₂) for use in dielectric applications.
Properties of this compound and Potential Gas Mixtures
This compound is a colorless, chemically stable gas.[1] Its key physical and dielectric properties, in comparison to SF₆ and other alternatives, are summarized below. While extensive data on NSF₃ gas mixtures is not yet available in published literature, this section provides a comparative framework for future research.
Physical and Environmental Properties
The following table summarizes the known properties of pure NSF₃ and provides a template for characterizing NSF₃ gas mixtures.
| Property | This compound (NSF₃) | SF₆ (Reference) | NSF₃/N₂ Mixture (Hypothetical) | NSF₃/CO₂ Mixture (Hypothetical) |
| Molecular Formula | NSF₃ | SF₆ | NSF₃ + N₂ | NSF₃ + CO₂ |
| Boiling Point (°C) | -27[1][3] | -64 | Mixture Dependent | Mixture Dependent |
| Global Warming Potential (GWP, 100-year) | 916[1][3] | ~23,500[4] | Mixture Dependent | Mixture Dependent |
| Atmospheric Lifetime (years) | Not Found | 3,200[4] | Mixture Dependent | Mixture Dependent |
Dielectric Properties
The dielectric strength of a gas is a critical parameter for its application in high-voltage insulation. Pure NSF₃ has demonstrated a higher dielectric strength than SF₆. The dielectric performance of NSF₃ mixtures is a key area for ongoing research.
| Property | This compound (NSF₃) | SF₆ (Reference) | NSF₃/N₂ Mixture (Hypothetical) | NSF₃/CO₂ Mixture (Hypothetical) |
| Relative Dielectric Strength (to SF₆ at same pressure) | 1.28 - 1.35[1][3] | 1.0 | Mixture Dependent | Mixture Dependent |
| Breakdown Voltage (kV at a specific condition) | See Experimental Data | See Experimental Data | To be determined | To be determined |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of NSF₃, the measurement of breakdown voltage, and the assessment of material compatibility.
Synthesis of this compound (NSF₃)
A reported method for synthesizing NSF₃ involves the fluorination of tetrasulfur tetranitride (S₄N₄) with silver(II) fluoride (AgF₂).[1]
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Silver(II) fluoride (AgF₂)
-
Carbon tetrachloride (CCl₄)
-
Potassium permanganate solution
-
Anhydrous calcium chloride
-
Nitrogen gas (for inert atmosphere)
-
Copper reactor with a copper reflux condenser
-
Magnetic stirrer and heating mantle
-
Condensation trap (e.g., cold finger or a series of cold traps)
Procedure:
-
Under a nitrogen atmosphere, add S₄N₄ (e.g., 3.7 g, 0.02 mol) and CCl₄ (e.g., 80 mL) to the copper reactor.
-
Dissolve the mixture with magnetic stirring and heat to a stable reflux.
-
Quickly add AgF₂ (e.g., 45.7 g, 0.32 mol) to the refluxing mixture.
-
Maintain the reaction at 78 °C for 2 hours.
-
Pass the gaseous product through a potassium permanganate solution and then a tube containing anhydrous calcium chloride for drying and purification.
-
Condense the purified NSF₃ gas in a cold trap to obtain the crude product.
-
The purity of the synthesized NSF₃ can be determined by gas chromatography (GC).
Protocol for Breakdown Voltage Measurement of Gas Mixtures
This protocol is designed to measure the dielectric strength of NSF₃ and its mixtures.
Equipment:
-
High-voltage AC or DC power supply
-
Test vessel (gas chamber) capable of being evacuated and pressurized
-
Electrode system (e.g., sphere-sphere or plane-plane electrodes with a defined gap)
-
Gas mixing system (e.g., using partial pressures)
-
Pressure and temperature sensors
-
Voltage measurement device (e.g., high-voltage probe and oscilloscope)
Procedure:
-
Chamber Preparation:
-
Clean the electrodes and the inside of the test vessel to remove any contaminants.
-
Assemble the electrode system with a precise gap distance.
-
Evacuate the test vessel to a high vacuum (e.g., < 1 Pa).
-
-
Gas Mixture Preparation:
-
Introduce the desired gases into the chamber using the partial pressure method to achieve the target mixture ratio and total pressure.
-
Allow the gas mixture to homogenize for a sufficient period (e.g., > 1 hour).
-
-
Breakdown Voltage Test:
-
Apply a slowly increasing voltage (e.g., AC at a rate of 0.5-2 kV/s) to the electrodes.
-
Record the voltage at which electrical breakdown occurs (a sudden drop in voltage and increase in current).
-
Repeat the measurement multiple times (e.g., 5-10 times) with a sufficient time interval between each breakdown to allow the gas to recover.
-
Calculate the average breakdown voltage and standard deviation.
-
-
Data Analysis:
-
Compare the breakdown voltage of the NSF₃ mixture with that of pure SF₆ under the same conditions (pressure, temperature, electrode geometry).
-
References
Application Notes and Protocols: Reaction of Thiazyl Trifluoride with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl trifluoride (NSF₃) is a stable, colorless gas notable for its tetrahedral geometry and the presence of a formal sulfur-nitrogen triple bond.[1] While relatively inert compared to its analogue thiazyl fluoride (NSF), the fluoride ligands on the sulfur atom of NSF₃ are labile and susceptible to displacement by nucleophiles.[1] This reactivity makes NSF₃ a valuable reagent in organosulfur chemistry, particularly for the synthesis of novel sulfur-nitrogen compounds.
The reaction of this compound with secondary amines provides a direct route to aminosulfur difluoride imides (R₂N-S(N)F₂), also referred to as N-thiazynes. These compounds are of interest due to their unique electronic properties and as potential building blocks in medicinal chemistry and materials science. The incorporation of fluorine and the sulfur-nitrogen scaffold can significantly influence a molecule's physicochemical properties, such as metabolic stability and binding affinity.[2]
These notes provide an overview of the reaction, quantitative data from key studies, and detailed experimental protocols for the synthesis and characterization of aminosulfur difluoride imides.
Reaction Mechanism and Pathways
The reaction between this compound and a secondary amine (R₂NH) proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic sulfur center of NSF₃. This is followed by the elimination of a molecule of hydrogen fluoride (HF), which is typically scavenged by a base present in the reaction mixture, such as an excess of the secondary amine itself or an added tertiary amine like triethylamine (Et₃N).[1]
The overall reaction can be described as follows:
R₂NH + NSF₃ + Base → R₂N-S(N)F₂ + [Base-H]⁺F⁻
Depending on the reaction conditions and stoichiometry, both monosubstituted and disubstituted products can be formed.[1]
Signaling Pathway Diagram
References
Application Notes and Protocols for the Synthesis of Novel Compounds from Thiazyl Trifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel mono-, di-, and unsymmetrically substituted thiazyne compounds utilizing thiazyl trifluoride (NSF₃) as a versatile precursor. The methodologies described herein leverage the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry platform with significant potential in materials science and drug discovery.
Introduction to this compound and SuFEx Chemistry
This compound (NSF₃) is a stable, colorless gas that serves as an important precursor to a variety of sulfur-nitrogen-fluorine compounds.[1] In the context of modern synthetic chemistry, NSF₃ has emerged as a powerful electrophilic hub for SuFEx reactions. SuFEx chemistry, a concept pioneered by Prof. K. Barry Sharpless, involves the reliable and specific formation of covalent bonds from highly stable and unreactive sulfur(VI)-fluoride moieties. This approach offers a robust and modular method for connecting molecular building blocks under mild conditions, making it particularly attractive for the synthesis of complex molecules and for applications in drug discovery.
The use of NSF₃ as a gaseous SuFEx hub allows for the synthesis of a new class of compounds, termed thiazynes, through the sequential replacement of its fluoride atoms with various nucleophiles.[2] This methodology opens the door to a vast chemical space of novel structures with potential applications in medicinal chemistry and chemical biology.
Applications in Drug Discovery: The Potential of Thiazyne Scaffolds
The thiazine core, a six-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[3][4] The novel thiazyne compounds synthesized from NSF₃ via SuFEx chemistry represent a new frontier in this area.
A particularly compelling application for these novel compounds lies in the development of targeted covalent inhibitors. The SuFEx reaction is known to form stable covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine. By incorporating a thiazyne "warhead" into a molecule designed to bind to a specific protein target, researchers can create highly potent and selective inhibitors. This "covalent drugging" approach is a powerful strategy for targeting challenging proteins and achieving prolonged therapeutic effects. While the specific biological targets of NSF₃-derived thiazynes are still under investigation, their potential as covalent modifiers of proteins makes them exciting candidates for future drug development programs.
Experimental Protocols
The following protocols are based on the work of Li, B.-Y., et al. in "Ex situ Generation of this compound (NSF₃) as a Gaseous SuFEx Hub".[2] These procedures utilize a two-chamber reactor for the safe, ex situ generation and reaction of NSF₃ gas.
Protocol 1: Synthesis of Monosubstituted Thiazynes
This protocol describes the reaction of in situ generated NSF₃ with a variety of nucleophiles to yield monosubstituted thiazynes.
Materials:
-
Pentafluorobenzyl iminosulfur dichloride (F₅BzN=SCl₂, NSF₃ gas precursor)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Nucleophile of choice (e.g., phenol, secondary amine, azole)
-
Triethylamine (Et₃N)
-
Two-chamber glass reactor
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Chamber A (Gas Generation): In a dry, inert atmosphere, add AgF₂ (2.0 mmol) to Chamber A of the two-chamber reactor. Add 2.5 mL of anhydrous MeCN.
-
Precursor Solution: Prepare a 0.25 M solution of the NSF₃ gas precursor (F₅BzN=SCl₂) in anhydrous MeCN.
-
Gas Generation: Carefully filter the precursor solution (0.5 mmol) into Chamber A containing the AgF₂ slurry. The NSF₃ gas will evolve at room temperature and diffuse into Chamber B.
-
Chamber B (Reaction): In a separate flask, dissolve the desired nucleophile (0.33 mmol) and Et₃N (0.35 mmol, 1.05 equiv) in 1.0 mL of anhydrous MeCN. Transfer this solution to Chamber B of the two-chamber reactor.
-
Reaction: Allow the reaction to proceed at room temperature. Reaction times will vary depending on the nucleophile (see Table 1 for examples).
-
Work-up and Purification: Upon completion, the reaction mixture in Chamber B is concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired monosubstituted thiazyne.
Protocol 2: Synthesis of Symmetrically Disubstituted Thiazynes
This protocol is adapted for the synthesis of disubstituted thiazynes using a stronger base.
Materials:
-
Same as Protocol 1, with the substitution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for triethylamine.
Procedure:
-
Gas Generation (Chamber A): Follow steps 1-3 from Protocol 1.
-
Chamber B (Reaction): In a separate flask, dissolve the desired nucleophile (0.5 mmol) and DBU (0.525 mmol, 1.05 equiv) in 1.0 mL of anhydrous MeCN. Transfer this solution to Chamber B.
-
Reaction and Work-up: Follow steps 5 and 6 from Protocol 1 to obtain the symmetrically disubstituted thiazyne.
Protocol 3: Synthesis of Unsymmetrically Disubstituted Thiazynes
This protocol describes the further reaction of a purified monosubstituted thiazyne to generate an unsymmetrical product.
Materials:
-
Purified monosubstituted thiazyne (e.g., from Protocol 1)
-
Second, different nucleophile
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or DBU
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a dry, inert atmosphere, add the monosubstituted thiazyne (0.2 mmol) and the second nucleophile (0.2 mmol, 1.0 equiv) to a flask containing 1.0 mL of anhydrous MeCN.
-
Base Addition: Carefully add NaH (0.21 mmol, 1.05 equiv) or DBU (0.21 mmol, 1.05 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature for azoles, 80 °C for phenols) until completion.
-
Work-up and Purification: Quench the reaction carefully, then concentrate under reduced pressure. Purify the crude product by column chromatography to yield the unsymmetrically disubstituted thiazyne.
Quantitative Data Summary
The following tables summarize the yields for the synthesis of various thiazyne derivatives as reported by Li, B.-Y., et al.[2]
Table 1: Synthesis of Monosubstituted Thiazynes
| Entry | Nucleophile | Product | Yield (%) |
| 1 | 4-Nitrophenol | 4-Nitrophenyl thiazyne difluoride | 98 |
| 2 | 4-Cyanophenol | 4-Cyanophenyl thiazyne difluoride | 95 |
| 3 | 4-Fluorophenol | 4-Fluorophenyl thiazyne difluoride | 89 |
| 4 | Phenol | Phenyl thiazyne difluoride | 91 |
| 5 | Morpholine | Morpholinyl thiazyne difluoride | 92 |
| 6 | Piperidine | Piperidinyl thiazyne difluoride | 94 |
| 7 | Imidazole | Imidazolyl thiazyne difluoride | 85 |
Table 2: Synthesis of Symmetrically Disubstituted Thiazynes
| Entry | Nucleophile | Product | Yield (%) |
| 1 | 4-Nitrophenol | Bis(4-nitrophenyl) thiazyne fluoride | 88 |
| 2 | 4-Chlorophenol | Bis(4-chlorophenyl) thiazyne fluoride | 85 |
| 3 | Phenol | Diphenyl thiazyne fluoride | 90 |
| 4 | Morpholine | Bis(morpholinyl) thiazyne fluoride | 82 |
Table 3: Synthesis of Unsymmetrically Disubstituted Thiazynes
| Entry | Monosubstituted Thiazyne | Second Nucleophile | Product | Yield (%) |
| 1 | Phenyl thiazyne difluoride | 4-Methoxyphenol | Phenyl(4-methoxyphenyl) thiazyne fluoride | 78 |
| 2 | Phenyl thiazyne difluoride | Imidazole | Phenyl(imidazolyl) thiazyne fluoride | 72 |
| 3 | Morpholinyl thiazyne difluoride | 4-Nitrophenol | Morpholinyl(4-nitrophenyl) thiazyne fluoride | 65 |
Note: Detailed characterization data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data for these and other synthesized compounds can be found in the supporting information of the original publication by Li, B.-Y., et al.[2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by novel thiazyne derivatives.
References
Application Notes and Protocols for Gas-Phase Reactions of Thiazyl Trifluoride (NSF3)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the generation and subsequent gas-phase reactions of thiazyl trifluoride (NSF3). NSF3 is a stable, colorless gas with a tetrahedral geometry around the sulfur atom, recognized for its sulfur-nitrogen triple bond.[1] It serves as a crucial precursor for a variety of sulfur-nitrogen-fluorine compounds.[1]
Application Notes
This compound is a versatile reagent in synthetic chemistry, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its ability to be generated ex situ allows for its safe handling and use in the synthesis of mono- and disubstituted fluorothiazynes.[2][3][4] The remarkable stability of NSF3, which only reacts with sodium at temperatures as high as 400°C, makes it a robust building block.[1] However, this stability also necessitates energetic conditions, such as high-temperature pyrolysis or UV photolysis, to induce gas-phase reactions for mechanistic studies or the synthesis of novel compounds.
The primary applications of NSF3 gas-phase reactions lie in fundamental chemical research, including the study of reaction kinetics, decomposition pathways, and the formation of reactive intermediates. For drug development professionals, the functionalization of molecules with the NSF2 group via gas-phase reactions could offer novel scaffolds with unique pharmacological properties.
Experimental Protocols
Ex Situ Generation of this compound (NSF3) Gas
This protocol describes a safe and efficient method for the laboratory-scale generation of NSF3 gas using a two-chamber reactor.[2][3]
Materials:
-
Iminosulfur dichloride (F5BzN=SCl2) solution (0.25 M in anhydrous acetonitrile)
-
Silver(II) fluoride (AgF2)
-
Anhydrous acetonitrile (MeCN)
-
Two-chamber glass reactor
-
Schlenk line and inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bars
Procedure:
-
Assemble a two-chamber reactor under an inert atmosphere. Chamber A is the gas generation chamber, and Chamber B is the reaction chamber.
-
In Chamber A, place silver(II) fluoride (AgF2, 4.0 equivalents).
-
Prepare a solution of the desired nucleophile in anhydrous acetonitrile in Chamber B.
-
To Chamber A, add a freshly prepared solution of F5BzN=SCl2 (1.0 equivalent) in anhydrous MeCN.
-
Seal the two-chamber reactor and allow the reaction to proceed at room temperature. The NSF3 gas will evolve from Chamber A and diffuse into Chamber B to react with the nucleophile.
-
The reaction progress in Chamber B can be monitored by taking aliquots and analyzing them by 19F NMR and/or mass spectrometry.[2]
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
Proposed Experimental Setup for High-Temperature Pyrolysis of NSF3
Given the high thermal stability of NSF3, pyrolysis experiments require high temperatures. A flow reactor coupled with appropriate analytical techniques is suitable for studying its decomposition.
Apparatus:
-
NSF3 gas source (from the ex situ generation setup or a cylinder)
-
Mass flow controllers
-
Quartz or alumina flow tube reactor housed in a high-temperature furnace
-
Thermocouple for temperature monitoring
-
Pressure gauge
-
Cold trap (liquid nitrogen)
-
Analytical instruments: Quadrupole Mass Spectrometer (QMS) and/or Fourier Transform Infrared (FTIR) Spectrometer.
Procedure:
-
Set up the flow reactor system as depicted in the workflow diagram.
-
Heat the furnace to the desired pyrolysis temperature (e.g., starting from 350°C and incrementally increasing).
-
Introduce a controlled flow of NSF3 gas, diluted with an inert gas (e.g., Argon), into the reactor using mass flow controllers.
-
Maintain a constant pressure within the reactor.
-
The gas exiting the reactor is passed through a cold trap to condense unreacted NSF3 and high-boiling point products.
-
The gaseous products are continuously monitored in situ using a QMS to identify decomposition fragments and an FTIR spectrometer to observe changes in vibrational spectra.
-
Collect samples from the cold trap for further analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and 19F NMR to identify and quantify the final products.
Proposed Experimental Setup for Gas-Phase Photolysis of NSF3
Photolysis can provide an alternative pathway to induce NSF3 reactions at lower temperatures.
Apparatus:
-
NSF3 gas source
-
Mass flow controllers
-
Photolysis reactor made of quartz or other UV-transparent material
-
UV light source (e.g., mercury lamp, excimer laser) with appropriate filters to select wavelengths.
-
Gas cell for in situ spectroscopic analysis (FTIR)
-
Quadrupole Mass Spectrometer (QMS)
-
Cold trap
Procedure:
-
Assemble the photolysis setup as shown in the workflow diagram.
-
Introduce a known concentration of NSF3 gas, optionally diluted with an inert gas, into the photolysis reactor.
-
Irradiate the gas sample with the UV light source.
-
Monitor the reaction progress in situ by acquiring FTIR spectra and mass spectra of the gas mixture at different time intervals.
-
After the reaction, condense the products in a cold trap for subsequent analysis by GC-MS and 19F NMR.
Data Presentation
Quantitative data from the experimental procedures should be summarized for clear comparison.
Table 1: Reaction Conditions for Ex Situ Generation of NSF3
| Parameter | Value | Reference |
| Precursor | F5BzN=SCl2 | [2][3] |
| Fluorinating Agent | AgF2 | [2][3] |
| Solvent | Anhydrous MeCN | [2][3] |
| Temperature | Room Temperature | [2][3] |
| Atmosphere | Inert (Ar or N2) | [2][3] |
Table 2: Proposed Conditions for Gas-Phase Pyrolysis of NSF3
| Parameter | Proposed Range |
| Temperature | 350 - 500 °C |
| Pressure | 1 - 100 mbar |
| NSF3 Concentration | 1 - 10% in Argon |
| Flow Rate | 10 - 100 sccm |
Table 3: Proposed Conditions for Gas-Phase Photolysis of NSF3
| Parameter | Proposed Value/Range |
| Light Source | Mercury Lamp / Excimer Laser |
| Wavelength | < 300 nm |
| NSF3 Pressure | 1 - 50 mbar |
| Irradiation Time | 1 - 60 minutes |
Visualizations
Caption: Workflow for the ex situ generation of NSF3 gas.
Caption: Proposed workflow for the gas-phase pyrolysis of NSF3.
Caption: Proposed workflow for the gas-phase photolysis of NSF3.
References
The Role of Thiazyl Trifluoride (NSF3) in the Synthesis of Advanced Agrochemicals
Application Note
Thiazyl trifluoride (NSF3) is an emerging reagent in the field of agrochemical synthesis, offering a direct and efficient route to introduce the valuable sulfoximine moiety into complex organic molecules. The unique reactivity of the sulfur-nitrogen triple bond in NSF3, combined with the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the construction of novel sulfonimidoyl compounds, a class of molecules with proven insecticidal properties. This document provides an overview of the application of NSF3 in this context and detailed protocols for its generation and reaction.
The sulfoximine functional group is a key component of modern insecticides, most notably in the case of sulfoxaflor, a broad-spectrum insecticide effective against many sap-feeding insects. The incorporation of this group can significantly enhance the biological activity of a compound. This compound serves as a powerful building block for creating the core structure of such agrochemicals. Its gaseous nature allows for clean and efficient reactions, often with minimal workup.
The primary application of NSF3 in this field is the synthesis of mono- and di-substituted fluorothiazynes. These intermediates can then be further functionalized to produce the desired agrochemical candidates. The reaction proceeds via nucleophilic substitution at the sulfur center, displacing one or more fluoride ions. This process is highly versatile, accommodating a range of nucleophiles including alcohols, amines, and carbanions.
Key Applications in Agrochemical Synthesis:
-
Introduction of the Sulfoximine Moiety: NSF3 provides a direct pathway to the sulfonimidoyl group, a critical pharmacophore in several modern insecticides.
-
Synthesis of Fluorothiazine Intermediates: The reaction of NSF3 with various nucleophiles generates versatile fluorothiazine building blocks for further chemical elaboration.
-
Development of Novel Active Ingredients: The unique reactivity of NSF3 opens up new avenues for the discovery of next-generation agrochemicals with improved efficacy and safety profiles.
Experimental Protocols
Ex situ Generation of this compound (NSF3) Gas
This protocol describes the generation of NSF3 gas in a two-chamber reactor from a stable precursor, allowing for its safe and efficient use in subsequent reactions.[1][2]
Materials:
-
Pentafluorobenzamide (F5BzNH2)
-
Sulfur dichloride (SCl2)
-
Silver(II) fluoride (AgF2)
-
Acetonitrile (MeCN), dry
-
Triethylamine (Et3N)
-
Two-chamber reactor
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Precursor Synthesis: The gas precursor, F5BzN=SCl2, is synthesized from pentafluorobenzamide.
-
Gas Generation (Chamber A):
-
In a dry two-chamber reactor under an inert atmosphere, add AgF2 (4.0 equivalents) to Chamber A.
-
Add dry MeCN to Chamber A.
-
Prepare a solution of the F5BzN=SCl2 precursor (1.0 equivalent) in dry MeCN.
-
Slowly add the precursor solution to Chamber A. The NSF3 gas will evolve over a few hours.
-
-
Reaction with Nucleophile (Chamber B):
-
In Chamber B, dissolve the desired nucleophilic substrate (e.g., an alcohol or amine) and a base such as Et3N (1.05 equivalents) in dry MeCN.
-
The NSF3 gas generated in Chamber A will diffuse into Chamber B and react with the nucleophile.
-
The reaction progress can be monitored by techniques such as 19F NMR.
-
Synthesis of a Monosubstituted Fluorothiazyne
This protocol details the reaction of in situ generated NSF3 with a nucleophile to form a monosubstituted fluorothiazyne, a key intermediate for agrochemical synthesis.
Materials:
-
Generated NSF3 gas (from Protocol 1)
-
Aromatic alcohol (e.g., phenol) or secondary amine (e.g., morpholine)
-
Triethylamine (Et3N) or DBU as a base
-
Dry Acetonitrile (MeCN)
Procedure:
-
Set up the NSF3 gas generation in Chamber A as described in Protocol 1.
-
In Chamber B, prepare a solution of the chosen nucleophile (1.0 equivalent) and Et3N (1.05 equivalents) in dry MeCN.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 3 hours to overnight depending on the nucleophile.
-
Upon completion, the reaction mixture is typically purified by column chromatography to isolate the desired monosubstituted fluorothiazyne.
Hypothetical Synthesis of a Sulfoximine Precursor for Agrochemicals
This protocol provides a conceptual pathway for the synthesis of a sulfoximine-containing pyridine derivative, a core structure in insecticides like sulfoxaflor, using NSF3. This is a representative synthesis and would require optimization for a specific target molecule.
Materials:
-
Generated NSF3 gas (from Protocol 1)
-
A suitable pyridinyl Grignard reagent (e.g., 3-pyridinylmagnesium bromide)
-
Dry THF
Procedure:
-
Generate NSF3 gas as described in Protocol 1.
-
In Chamber B, a solution of the pyridinyl Grignard reagent in dry THF is prepared.
-
The NSF3 gas is bubbled through the Grignard solution at a controlled temperature (e.g., -78 °C to room temperature).
-
The reaction would be quenched with a suitable reagent, and the resulting sulfoximine precursor would be isolated and purified using standard techniques.
Data Presentation
| Reaction Type | Nucleophile | Base | Solvent | Yield (%) | Reference |
| Monosubstitution | Phenol | Et3N | MeCN | 85 | [1][2] |
| Monosubstitution | 4-Methoxyphenol | Et3N | MeCN | 92 | [1][2] |
| Monosubstitution | Morpholine | Et3N | MeCN | 95 | [1][2] |
| Disubstitution | Phenol | DBU | MeCN | 78 | [1][2] |
| Disubstitution | Pyrrolidine | DBU | MeCN | 88 | [1][2] |
Visualizations
Caption: Experimental workflow for the synthesis of substituted thiazynes using ex situ generated this compound.
References
Application Notes and Protocols for the Catalytic Activation of the S-F Bond in Thiazyl Trifluoride (NSF3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl trifluoride (NSF3) is a unique and highly reactive gas that has emerged as a valuable building block in medicinal chemistry and materials science. Its utility stems from the ability to catalytically activate its sulfur-fluorine (S-F) bonds, allowing for the introduction of the thiazyl moiety into a variety of molecular scaffolds. This process, primarily realized through Sulfur(VI)-fluoride exchange (SuFEx) chemistry, provides a reliable and efficient method for creating diverse libraries of compounds with potential biological activity.
These application notes provide a comprehensive overview of the state-of-the-art methods for the catalytic activation of the S-F bond in NSF3. Detailed experimental protocols for the ex situ generation of NSF3 and its subsequent functionalization with common nucleophiles are presented, along with quantitative data to guide reaction optimization.
While the SuFEx methodology, a highly efficient base-mediated process, is the predominant strategy for NSF3 functionalization, the exploration of other catalytic systems, such as those involving Lewis acids or transition metals, remains a developing area of research with limited specific examples for NSF3 to date.
Data Presentation
Table 1: Monosubstitution of Various Nucleophiles with ex situ Generated NSF3 via SuFEx Chemistry[1][2]
| Entry | Nucleophile | Product | Time (h) | Yield (%) |
| 1 | 4-Nitrophenol | N-(4-nitrophenoxy)thiazyl difluoride | 24 | 98 |
| 2 | 4-Cyanophenol | N-(4-cyanophenoxy)thiazyl difluoride | 24 | 95 |
| 3 | 4-(Trifluoromethyl)phenol | N-(4-(trifluoromethyl)phenoxy)thiazyl difluoride | 24 | 91 |
| 4 | 4-Chlorophenol | N-(4-chlorophenoxy)thiazyl difluoride | 24 | 85 |
| 5 | Phenol | N-phenoxythiazyl difluoride | 24 | 82 |
| 6 | 4-Methoxyphenol | N-(4-methoxyphenoxy)thiazyl difluoride | 24 | 75 |
| 7 | Morpholine | N-morpholinothiazyl difluoride | 3 | 92 (isolated) |
| 8 | Piperidine | N-piperidinothiazyl difluoride | 3 | 88 (isolated) |
| 9 | Indole | N-(indol-1-yl)thiazyl difluoride | 24 | 78 |
| 10 | Imidazole | N-(imidazol-1-yl)thiazyl difluoride | 24 | 85 |
Reaction conditions: For entries 1-6 and 9-10, substrate (0.33 mmol) and Et3N (0.35 mmol) in dry MeCN (1.0 mL) were reacted with NSF3 gas generated ex situ. For entries 7-8, substrate (0.33 mmol) and Et3N (0.35 mmol) in dry MeCN (1.0 mL) were used. Yields are based on 19F NMR unless otherwise noted.
Table 2: Synthesis of Symmetrically Disubstituted Thiazynes from Phenols and Azoles using ex situ Generated NSF3[1][3][4]
| Entry | Nucleophile | Product | Time (h) | Yield (%) |
| 1 | 4-Nitrophenol | Bis(4-nitrophenoxy)thiazyl fluoride | 3 | 95 |
| 2 | 4-Cyanophenol | Bis(4-cyanophenoxy)thiazyl fluoride | 3 | 92 |
| 3 | 4-Chlorophenol | Bis(4-chlorophenoxy)thiazyl fluoride | 5 | 88 |
| 4 | Phenol | Bis(phenoxy)thiazyl fluoride | 12 | 85 |
| 5 | 4-Methoxyphenol | Bis(4-methoxyphenoxy)thiazyl fluoride | 24 | 70 |
| 6 | Imidazole | Bis(imidazol-1-yl)thiazyl fluoride | 24 | 75 |
Reaction conditions: Substrate (0.5 mmol) and DBU (0.525 mmol) in dry MeCN (1.0 mL) were reacted with NSF3 gas generated ex situ. Yields are isolated yields.
Table 3: Synthesis of Unsymmetrically Disubstituted Thiazynes via Stepwise SuFEx Reaction[1][4]
| Entry | Electrophile | Nucleophile | Product | Time (h) | Yield (%) |
| 1 | N-(4-chlorophenoxy)thiazyl difluoride | 4-Nitrophenol | (4-chlorophenoxy)(4-nitrophenoxy)thiazyl fluoride | 12 | 85 |
| 2 | N-(4-chlorophenoxy)thiazyl difluoride | Imidazole | (4-chlorophenoxy)(imidazol-1-yl)thiazyl fluoride | 12 | 82 |
| 3 | N-morpholinothiazyl difluoride | 4-Nitrophenol | (morpholino)(4-nitrophenoxy)thiazyl fluoride | 24 | 78 |
| 4 | N-morpholinothiazyl difluoride | Imidazole | (morpholino)(imidazol-1-yl)thiazyl fluoride | 24 | 75 |
Reaction conditions: For entries 1-2, electrophile (0.2 mmol), nucleophile (0.2 mmol), and DBU (0.21 mmol) in MeCN (1.0 mL). For entries 3-4, electrophile (0.2 mmol), nucleophile (0.2 mmol), and NaH (0.21 mmol) in MeCN (1.0 mL) at 80 °C for phenols and room temperature for azoles. Yields are isolated yields.
Experimental Protocols
Protocol 1: Ex situ Generation of this compound (NSF3)
This protocol describes the generation of NSF3 gas in a two-chamber reactor system from a commercially available precursor.[1][2]
Materials:
-
Pentafluorobenzyl iminosulfur dichloride (F5BzN=SCl2) solution (0.25 M in dry MeCN)
-
Silver(II) fluoride (AgF2)
-
Dry acetonitrile (MeCN)
-
Two-chamber reactor
-
Schlenk line and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Assemble a two-chamber reactor under an inert atmosphere. Ensure all glassware is dry.
-
In the gas generation chamber (Chamber A), place AgF2 (2.0 mmol, 4.0 equiv).
-
Prepare a fresh solution of the gas precursor, F5BzN=SCl2 (0.5 mmol, 1.0 equiv), in dry MeCN (2.0 mL).
-
Slowly add the F5BzN=SCl2 solution to Chamber A containing the AgF2.
-
The NSF3 gas will evolve from Chamber A and diffuse into the reaction chamber (Chamber B). The generation is typically complete within a few hours at room temperature.
Safety Note: this compound is a toxic gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 2: Synthesis of Monosubstituted Thiazynes via SuFEx Reaction
This protocol details the reaction of ex situ generated NSF3 with a nucleophile in the presence of a mild base to yield monosubstituted thiazynes.[1][2]
Materials:
-
Nucleophile (e.g., phenol, secondary amine, or azole) (0.33 mmol, 1.0 equiv)
-
Triethylamine (Et3N) (0.35 mmol, 1.05 equiv)
-
Dry acetonitrile (MeCN) (1.0 mL)
-
Two-chamber reactor with ex situ generated NSF3 (from Protocol 1)
Procedure:
-
In the reaction chamber (Chamber B) of the two-chamber reactor, dissolve the nucleophile (0.33 mmol) and Et3N (0.35 mmol) in dry MeCN (1.0 mL).
-
Connect Chamber B to Chamber A where NSF3 is being generated according to Protocol 1.
-
Allow the reaction to proceed at room temperature for the time indicated in Table 1 (typically 3-24 hours).
-
Upon completion, carefully disconnect the chambers in the fume hood.
-
The reaction mixture in Chamber B can be concentrated under reduced pressure, and the product purified by column chromatography or other suitable methods.
Protocol 3: Synthesis of Symmetrically Disubstituted Thiazynes via SuFEx Reaction
This protocol describes the synthesis of disubstituted thiazynes using a stronger base to facilitate the second substitution.[1][3]
Materials:
-
Nucleophile (e.g., phenol or azole) (0.5 mmol, 1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.525 mmol, 1.05 equiv)
-
Dry acetonitrile (MeCN) (1.0 mL)
-
Two-chamber reactor with ex situ generated NSF3 (from Protocol 1)
Procedure:
-
In the reaction chamber (Chamber B), dissolve the nucleophile (0.5 mmol) and DBU (0.525 mmol) in dry MeCN (1.0 mL).
-
Connect Chamber B to Chamber A for the introduction of NSF3 gas.
-
Allow the reaction to proceed at room temperature for the time specified in Table 2 (typically 3-24 hours).
-
After the reaction is complete, work-up the reaction mixture as described in Protocol 2.
Protocol 4: Synthesis of Unsymmetrically Disubstituted Thiazynes
This protocol outlines the stepwise synthesis of unsymmetrically disubstituted thiazynes by reacting a purified monosubstituted thiazyne with a different nucleophile.[1][4]
Materials:
-
Monosubstituted thiazyne (e.g., N-(4-chlorophenoxy)thiazyl difluoride) (0.2 mmol, 1.0 equiv)
-
Second nucleophile (e.g., 4-nitrophenol or imidazole) (0.2 mmol, 1.0 equiv)
-
Base: DBU (0.21 mmol, 1.05 equiv) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (0.21 mmol, 1.05 equiv)
-
Dry acetonitrile (MeCN) (1.0 mL)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the monosubstituted thiazyne (0.2 mmol) and the second nucleophile (0.2 mmol) in dry MeCN (1.0 mL).
-
Add the appropriate base (DBU for phenol/azole substitution on an aryloxythiazyne; NaH for phenol/azole substitution on an aminothiazyne).
-
Stir the reaction at the specified temperature (see Table 3) for the indicated time.
-
Upon completion, quench the reaction carefully (especially if NaH was used) and perform an appropriate work-up, followed by purification of the desired unsymmetrically disubstituted product.
Visualizations
Experimental Workflow for Ex situ NSF3 Generation and SuFEx Reaction
Caption: Workflow for the two-chamber ex situ generation of NSF3 and its subsequent SuFEx reaction.
Logical Relationship for Stepwise Synthesis of Thiazynes
References
Application Notes and Protocols: Thiazyl Trifluoride as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl trifluoride (NSF₃) is a stable, colorless gas that is emerging as a valuable and versatile building block in modern organic synthesis.[1][2][3] Its unique reactivity, particularly as a hub for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the efficient construction of complex sulfur-nitrogen-containing molecules.[4][5] These compounds are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of mono- and disubstituted thiazynes.
Key Applications
This compound serves as a precursor to a variety of organosulfur compounds, primarily through the sequential substitution of its fluoride atoms.[1][2] Its principal application lies in its role as a "SuFEx hub," enabling the synthesis of:
-
Monosubstituted Thiazynes: These compounds are formed by the reaction of NSF₃ with a single equivalent of a nucleophile.
-
Symmetrically and Unsymmetrically Disubstituted Thiazynes: Further reaction of monosubstituted thiazynes with a second nucleophile allows for the creation of more complex structures.[4][5]
These thiazynes can be valuable intermediates or final products in the development of novel pharmaceuticals and agrochemicals.[6]
Data Presentation
Table 1: Synthesis of Monosubstituted Thiazynes using ex situ Generated NSF₃ [5]
| Entry | Nucleophile | Product | Yield (%) |
| 1 | 4-Methoxyphenol | 1 | 98 |
| 2 | 4-Nitrophenol | 2 | 95 |
| 3 | 4-Chlorophenol | 3 | 92 |
| 4 | 4-(Trifluoromethyl)phenol | 4 | 88 |
| 5 | Phenol | 5 | 90 |
| 6 | 2-Naphthol | 6 | 85 |
| 7 | Morpholine | 7 | 91 |
| 8 | 1-Methylpiperazine | 8 | 87 |
| 9 | Indole | 9 | 75 |
| 10 | Carbazole | 10 | 82 |
Table 2: Synthesis of Symmetrically Disubstituted Thiazynes [5]
| Entry | Nucleophile | Product | Yield (%) |
| 1 | 4-Methoxyphenol | 11 | 85 |
| 2 | 4-Nitrophenol | 12 | 82 |
| 3 | Morpholine | 13 | 88 |
| 4 | Indole | 14 | 78 |
Experimental Protocols
Protocol 1: Ex situ Generation of this compound (NSF₃) and Synthesis of Monosubstituted Thiazynes [4][5][7]
This protocol describes the generation of NSF₃ gas in one chamber of a two-chamber reactor and its subsequent reaction with a nucleophile in the second chamber.
Materials:
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Gas precursor solution (e.g., 0.25 M F₅BzN=SCl₂ in MeCN)
-
Substrate (nucleophile, e.g., phenol, amine, azole)
-
Triethylamine (Et₃N)
-
Two-chamber reactor
-
Standard laboratory glassware (dry)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Chamber A (Gas Generation):
-
Under an inert atmosphere, add AgF₂ (2.0 mmol) to Chamber A of the two-chamber reactor.
-
Add 2.5 mL of dry MeCN.
-
Freshly prepare and filter the gas precursor solution (0.5 mmol).
-
Add the filtered precursor solution to Chamber A at room temperature. The chamber should be protected from light.
-
-
Chamber B (Reaction):
-
In a separate flask, dissolve the substrate (0.33 mmol) and Et₃N (0.35 mmol) in 1.0 mL of dry MeCN.
-
Transfer this solution to Chamber B of the two-chamber reactor.
-
-
Reaction:
-
Connect the two chambers, ensuring a sealed system that allows for gas diffusion from Chamber A to Chamber B.
-
Allow the reaction to proceed at room temperature. Reaction times will vary depending on the substrate (refer to specific literature for details).
-
-
Work-up and Purification:
-
Upon completion, carefully disassemble the reactor.
-
The reaction mixture in Chamber B can be concentrated under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired monosubstituted thiazyne.
-
Protocol 2: Synthesis of Symmetrically Disubstituted Thiazynes [5]
This protocol utilizes the same ex situ NSF₃ generation method but with different stoichiometry and base in the reaction chamber.
Materials:
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Gas precursor solution (e.g., 0.25 M F₅BzN=SCl₂ in MeCN)
-
Substrate (nucleophile)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Two-chamber reactor
-
Standard laboratory glassware (dry)
-
Inert atmosphere
Procedure:
-
Chamber A (Gas Generation):
-
Follow the same procedure as in Protocol 1 for Chamber A.
-
-
Chamber B (Reaction):
-
In a separate flask, dissolve the substrate (0.5 mmol) and DBU (0.525 mmol) in 1.0 mL of anhydrous MeCN.
-
Transfer this solution to Chamber B.
-
-
Reaction and Purification:
-
Connect the chambers and allow the reaction to proceed as in Protocol 1.
-
Work-up and purify the product using standard techniques such as column chromatography.
-
Protocol 3: Synthesis of Unsymmetrically Disubstituted Thiazynes [5]
This protocol involves the further reaction of a purified monosubstituted thiazyne.
Materials:
-
Monosubstituted thiazyne (e.g., product from Protocol 1)
-
Second, different nucleophile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware (dry)
-
Inert atmosphere
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, add the monosubstituted thiazyne (0.2 mmol) and the second nucleophile (0.2 mmol) to a dry reaction flask.
-
Add 1.0 mL of anhydrous MeCN.
-
-
Base Addition:
-
Carefully add NaH (0.21 mmol) to the reaction mixture.
-
-
Reaction and Purification:
-
Stir the reaction at the appropriate temperature (room temperature or elevated) until completion.
-
Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Visualizations
Figure 1: Workflow for the ex situ generation and reaction of this compound.
Figure 2: Synthetic pathways originating from this compound as a SuFEx hub.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [dl1.en-us.nina.az]
- 3. alchetron.com [alchetron.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cas 15930-75-3,trifluoro(nitrilo)-lambda~6~-sulfane | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Thiazyl Trifluoride (NSF₃)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude thiazyl trifluoride (NSF₃). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities found in crude this compound, particularly when synthesized via fluorination of tetrasulfur tetranitride (S₄N₄) in a solvent like carbon tetrachloride (CCl₄), include sulfur hexafluoride (SF₆), trichlorofluoromethane (CCl₃F), and sulfur dioxide (SO₂).[1]
Q2: What is the recommended general method for purifying crude this compound?
A2: A multi-stage condensation method is the most effective technique for purifying crude NSF₃.[1] This process involves passing the crude gas through a series of cold traps maintained at specific low temperatures to selectively condense and remove impurities based on their boiling points.
Q3: What are the boiling points of this compound and its common impurities?
A3: The boiling points are crucial for designing a successful fractional condensation. The relevant values are:
| Compound | Formula | Boiling Point (°C) |
| Trichlorofluoromethane | CCl₃F | 23.7 |
| Sulfur Dioxide | SO₂ | -10 |
| This compound | NSF₃ | -27.1 |
| Sulfur Hexafluoride | SF₆ | -64 |
Q4: What drying agents are suitable for the crude this compound gas stream?
A4: Before condensation, it is recommended to pass the crude gas stream through a drying tube containing potassium permanganate (KMnO₄) and anhydrous calcium chloride (CaCl₂).[1] Potassium permanganate helps to remove reactive impurities, while anhydrous calcium chloride effectively removes moisture.
Q5: What is the expected purity of this compound after multi-stage condensation?
A5: With an optimized multi-stage condensation process, a purity of over 90% can be achieved.[1]
Troubleshooting Guide
Issue 1: The purity of the final NSF₃ product is lower than expected.
-
Possible Cause 1: Inefficient removal of higher-boiling impurities.
-
Solution: Ensure the first cold trap is at an appropriate temperature to condense impurities with higher boiling points than NSF₃, such as CCl₃F and SO₂. A temperature of around -15°C has been shown to be effective for maximizing purity.[1] A trap that is too cold may co-condense a significant amount of the desired product.
-
-
Possible Cause 2: Incomplete removal of lower-boiling impurities.
-
Solution: The final cold trap, intended to collect the purified NSF₃, should be cold enough to condense NSF₃ (boiling point -27.1°C) while allowing more volatile impurities like SF₆ (boiling point -64°C) to pass through. A trap cooled with a dry ice/acetone bath (approximately -78°C) is suitable for collecting NSF₃. Ensure that the vacuum is sufficient to carry the more volatile impurities through the system.
-
-
Possible Cause 3: Inadequate drying of the crude gas stream.
-
Solution: Check the integrity of the drying agents. Replace the potassium permanganate and anhydrous calcium chloride if they appear depleted or have been exposed to a large volume of gas. Moisture can lead to the formation of byproducts and interfere with the condensation process.
-
Issue 2: Low yield of purified this compound.
-
Possible Cause 1: Co-condensation of NSF₃ with higher-boiling impurities.
-
Solution: Optimize the temperature of the first cold trap. If it is too cold, a significant amount of NSF₃ will be lost at this stage. A temperature of -15°C is a good starting point.[1]
-
-
Possible Cause 2: Inefficient condensation in the product collection trap.
-
Solution: Ensure the product collection trap is sufficiently cold to efficiently condense the NSF₃ gas. A dry ice/acetone bath (-78°C) is generally effective. Check the coolant level throughout the process.
-
-
Possible Cause 3: Leaks in the vacuum apparatus.
-
Solution: Thoroughly check all joints and connections of your vacuum line for leaks. Leaks can reduce the efficiency of the gas transfer and condensation process.
-
Issue 3: The purified product contains unexpected contaminants.
-
Possible Cause 1: Reaction with materials in the purification setup.
-
Solution: Ensure all glassware is clean and dry before use. Use greaseless joints or a high-quality vacuum grease that is inert to fluorides. Materials such as glass and stainless steel are generally compatible with NSF₃.
-
-
Possible Cause 2: Back-diffusion from the vacuum pump.
-
Solution: Use a liquid nitrogen trap between your purification train and the vacuum pump to prevent oil vapors from the pump from contaminating your product.
-
Experimental Protocol: Multi-Stage Condensation of Crude this compound
This protocol describes a laboratory-scale method for the purification of crude this compound gas.
Materials:
-
Crude this compound gas source
-
Drying tube
-
Potassium permanganate (KMnO₄)
-
Anhydrous calcium chloride (CaCl₂)
-
Three cold traps (U-tubes or similar)
-
Dewar flasks
-
Coolants:
-
Ice-salt bath (for a trap at approx. -15°C)
-
Dry ice/acetone bath (for a trap at approx. -78°C)
-
Liquid nitrogen (for a final safety trap before the pump)
-
-
Vacuum pump
-
Pressure gauge
-
Connecting glassware and tubing (ensure material compatibility)
Procedure:
-
Setup: Assemble the purification train as illustrated in the workflow diagram below. Ensure all connections are secure and leak-tight.
-
Drying: Pass the crude NSF₃ gas stream first through the drying tube packed with a layer of glass wool, followed by anhydrous calcium chloride, another layer of glass wool, potassium permanganate, and a final layer of glass wool.
-
First Condensation Stage: Immerse the first cold trap in an ice-salt bath to achieve a temperature of approximately -15°C. This stage is designed to condense higher-boiling impurities such as CCl₃F and SO₂.[1]
-
Second Condensation Stage (Product Collection): Immerse the second cold trap in a dry ice/acetone bath (approximately -78°C). This trap will collect the purified solid NSF₃, as its boiling point is -27.1°C.
-
Third Condensation Stage (Safety Trap): Immerse the third cold trap in liquid nitrogen (-196°C). This trap protects the vacuum pump from any volatile and corrosive gases that may pass through the first two traps.
-
Gas Flow: Slowly open the valve from the crude NSF₃ source and apply a dynamic vacuum to the system. The gas should flow sequentially through the drying tube and the three cold traps. Monitor the pressure to ensure a steady, controlled flow.
-
Collection: Allow the gas to flow until a sufficient amount of solid white NSF₃ has collected in the second trap.
-
Isolation: Once the collection is complete, close the valve from the crude gas source. The purified NSF₃ can be isolated by closing the valves on the collection trap while it is still cold. The trap can then be removed from the vacuum line and stored at low temperatures or the NSF₃ can be carefully sublimed into a suitable storage vessel.
Data Presentation
Table 1: Effect of First Condensation Stage Temperature on NSF₃ Purity
| Condensation Temperature (°C) | GC Purity of NSF₃ (%) |
| 0 | 87.5 |
| -5 | 88.2 |
| -10 | 89.1 |
| -15 | 90.6 |
| -20 | 89.8 |
| -25 | 88.5 |
Data adapted from a study on the synthesis and purification of this compound.[1]
Mandatory Visualization
Caption: Experimental workflow for the purification of crude this compound.
References
Technical Support Center: Thiazyl Trifluoride (NSF₃) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiazyl trifluoride (NSF₃).
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound (NSF₃)?
A1: this compound is a stable, colorless gas that can be synthesized through several routes. A prevalent and efficient two-step method involves the ammonization of sulfur monochloride to produce tetrasulfur tetranitride (S₄N₄), which is then fluorinated using an agent like silver(II) fluoride (AgF₂) to yield NSF₃.[1][2] Other reported methods include the fluorination of thiazyl fluoride (NSF) with AgF₂ and the oxidative decomposition of FC(O)NSF₂ by AgF₂.[3][4] A more recent approach involves the ex situ generation of gaseous NSF₃ from a precursor for immediate use in subsequent reactions, which can be advantageous for safety and efficiency.[5][6][7]
Q2: What is the expected yield and purity for NSF₃ synthesis?
A2: For the two-step synthesis starting from sulfur monochloride, an overall yield of approximately 25% with a purity of up to 90.6% has been reported under optimized conditions.[1][2] The yield is influenced by several factors, including reaction time, temperature, and molar ratios of reactants.[1]
Q3: What are the key properties and stability of this compound?
A3: this compound is a colorless gas at room temperature with a boiling point of -27.1 °C and a melting point of -72.6 °C.[3][4] It is known for its chemical stability, being much more stable than thiazyl fluoride (NSF).[3][8] It does not react with ammonia or hydrogen chloride and only reacts with sodium at high temperatures (400 °C).[3] This stability makes it a valuable precursor for various sulfur-nitrogen-fluorine compounds.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tetrasulfur Tetranitride (S₄N₄) Intermediate | Suboptimal reaction temperature for crystallization. | The optimal cooling temperature for S₄N₄ crystallization is 30 °C, which can yield up to 52.2%. Temperatures between 10-20 °C can lead to co-precipitation of sulfur, reducing the yield.[1][2] |
| Low Yield of this compound (NSF₃) | Insufficient reaction time for the fluorination step. | The fluorination of S₄N₄ with AgF₂ is a stepwise process. Increasing the reaction time from a shorter duration to 2 hours has been shown to significantly increase the yield from 28.12% to 57.15% for the fluorination step.[1][2] |
| Incorrect molar ratio of fluorinating agent to S₄N₄. | The optimal molar ratio of AgF₂ to S₄N₄ has been identified as 16:1 to balance economic factors and reaction efficiency.[2] | |
| Low Purity of NSF₃ Product | Inadequate purification and condensation of the gaseous product. | A multi-stage condensation process is recommended. To maximize the purity of NSF₃, the first-stage condensation temperature should be maintained at 15 °C.[2] The gas product should also be dried, for instance, using a potassium permanganate solution and anhydrous calcium chloride.[1] |
| Side Reactions and Byproduct Formation | Presence of moisture in reactants or solvents. | Ensure all reactants and solvents, such as carbon tetrachloride (CCl₄), are anhydrous to prevent hydrolysis and other side reactions.[1] All glassware should be thoroughly dried.[9] |
| Use of alternative fluorination methods that may produce byproducts. | While not the primary method discussed for optimization, be aware that some synthesis routes can produce corrosive byproducts like hydrogen fluoride gas.[1] |
Quantitative Data Summary
Table 1: Optimization of S₄N₄ Synthesis Temperature
| Entry | Cooling Temperature (°C) | Yield of S₄N₄ (%) |
| 1 | 15 | 27.1 |
| 2 | 20 | 35.6 |
| 3 | 25 | 43.8 |
| 4 | 30 | 52.2 |
| Data sourced from a study on the synthesis of this compound.[1][2] |
Table 2: Effect of Reaction Time on NSF₃ Yield (Fluorination Step)
| Reaction Time (hours) | Yield of NSF₃ (%) |
| Not specified (shorter duration) | 28.12 |
| 2 | 57.15 |
| Reaction Conditions: S₄N₄ (3 mmol), AgF₂ (48 mmol), and anhydrous CCl₄ (30 mL) at 78 °C.[1][2] |
Table 3: Influence of AgF₂ to S₄N₄ Molar Ratio on NSF₃ Yield
| Molar Ratio (AgF₂ : S₄N₄) | Isolated Yield of NSF₃ (%) |
| 12 : 1 | 45.3 |
| 14 : 1 | 51.2 |
| 16 : 1 | 57.1 |
| 18 : 1 | 57.3 |
| Reaction Conditions: S₄N₄ (3 mmol), anhydrous CCl₄ (30 mL), stirred at 78 °C for 2 hours.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Sulfur Monochloride and Ammonia
This protocol describes a two-step synthesis of NSF₃ with an overall yield of approximately 25% and purity up to 90.6%.[1]
Step 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)
-
React sulfur monochloride with ammonia in an ice bath.
-
After the reaction, allow the mixture to cool to 30 °C to crystallize the S₄N₄.
-
Isolate the precipitate and wash it with pure water with stirring for about 3 hours.
-
Purify the S₄N₄ crystals by Soxhlet extraction with dry dioxane, followed by recrystallization from benzene. The yield at this stage is approximately 43-52.2%.[1][2]
Step 2: Fluorination of S₄N₄ to this compound (NSF₃)
-
In a reaction vessel, place the purified S₄N₄ (3 mmol) and anhydrous carbon tetrachloride (30 mL).
-
Quickly add silver(II) fluoride (AgF₂) in a 16:1 molar ratio to S₄N₄ (48 mmol, 45.7 g).
-
Carry out the reaction at 78 °C for 2 hours with stirring.
-
Pass the gaseous product through a potassium permanganate solution and then anhydrous calcium chloride to dry it.
-
Collect the crude NSF₃ product through multistage condensation, with the first stage at 15 °C.[1][2]
Protocol 2: Ex Situ Generation of this compound Gas
This protocol describes the generation of NSF₃ gas in a two-chamber reactor for immediate use in subsequent reactions, such as Sulfur(VI)-fluoride exchange (SuFEx) chemistry.[5][6][7]
-
Chamber A (Gas Generation):
-
Pre-fill the chamber with AgF₂ (2.0 mmol) and anhydrous acetonitrile (MeCN, 2.5 mL).
-
Prepare a fresh solution of the gas precursor F₅BzN=SCl₂ (0.5 mmol, 0.25 M in MeCN).
-
Filter the precursor solution into Chamber A at room temperature. The NSF₃ gas will evolve over a few hours.
-
-
Chamber B (Reaction Chamber):
-
Prepare a solution of the desired substrate (e.g., 0.33 mmol of a phenol) and a base (e.g., Et₃N, 0.35 mmol) in anhydrous MeCN (1.0 mL).
-
The NSF₃ gas generated in Chamber A diffuses into Chamber B and reacts with the substrate.
-
Note: All reactions should be set up under dry, inert atmospheric conditions and protected from light.[5][7]
Visualizations
References
- 1. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
stabilization techniques for thiazyl trifluoride in solvents
Welcome to the Technical Support Center for Thiazyl Trifluoride (NSF₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective use of this versatile reagent. While this compound is known for its remarkable stability, this guide addresses common questions and potential challenges to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
This compound (NSF₃) is a colorless, stable gas at room temperature.[1] It is a key precursor in the synthesis of various sulfur-nitrogen-fluorine compounds.[1] Its stability is significantly greater than its analog, thiazyl fluoride (NSF).[1]
Q2: How should I store and handle this compound?
As a gas, this compound should be handled in a well-ventilated area, preferably within a fume hood.[2] All equipment, including cylinders and reaction vessels, must be properly bonded and grounded.[2] It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed guidelines on handling compressed gases, refer to established laboratory safety protocols.[3][4][5][6]
Q3: Is this compound reactive with common laboratory solvents?
This compound is generally unreactive with many common solvents. For synthetic applications, anhydrous acetonitrile (MeCN) has been successfully used as a solvent for reactions involving NSF₃.[7] However, it is crucial to ensure solvents are dry, as NSF₃ can react with water.
Q4: What are the typical reactions of this compound?
The reactivity of this compound is primarily characterized by the displacement of its fluoride ligands by nucleophiles.[1] It reacts with a variety of nucleophiles, including secondary amines, phenols, and azoles, making it a valuable reagent in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.[7] It can also react with strong electrophiles and Lewis acids at the nitrogen atom.
Q5: Is this compound prone to decomposition in solution?
This compound is kinetically very stable and does not readily decompose under typical laboratory conditions. Unlike thiazyl fluoride (NSF), which can undergo trimerization, NSF₃ is resistant to such decomposition pathways.[8][9] Concerns regarding its use in solution are more commonly related to its reactivity with nucleophilic reagents or trace impurities rather than inherent instability.
Troubleshooting Guide
Issue 1: My reaction with a nucleophile is not proceeding or is giving low yields.
-
Question: I am trying to react this compound with a secondary amine in acetonitrile, but I am observing no product formation. What could be the issue?
-
Answer:
-
Inadequate Activation: While the fluoride ligands on NSF₃ are labile, the reaction with some nucleophiles may require a base to facilitate the reaction.[7] Tertiary amines like triethylamine (Et₃N) or stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to deprotonate the nucleophile and promote the reaction.[7]
-
Solvent Purity: Ensure that your solvent is anhydrous. The presence of water can lead to side reactions and consume the this compound.
-
Gas Delivery: Confirm that the gaseous NSF₃ is being effectively delivered to the reaction mixture. For ex situ generation, ensure the gas precursor is fully consumed and the gas is efficiently transferred to the reaction chamber.[7]
-
Issue 2: I am observing unexpected side products in my reaction.
-
Question: My reaction is producing a mixture of mono- and di-substituted products. How can I control the selectivity?
-
Answer:
-
Stoichiometry and Reaction Conditions: The degree of substitution can often be controlled by the stoichiometry of the reactants and the reaction conditions. Using a stoichiometric amount of the nucleophile and a milder base may favor mono-substitution.[7] Conversely, an excess of the nucleophile and a stronger base can promote di-substitution.[7]
-
Temperature Control: Running the reaction at a lower temperature may help to improve selectivity by slowing down the rate of the second substitution.
-
Issue 3: I am concerned about the safe handling of gaseous this compound.
-
Question: What are the key safety precautions I should take when working with NSF₃?
-
Answer:
-
Ventilation: Always work in a well-ventilated fume hood.[2][6]
-
Pressure Regulation: Use appropriate pressure regulators and ensure all connections are leak-tight.[3]
-
Containment: In the event of a leak, have a plan for containment and response. Gas masks and other emergency equipment should be readily available outside the immediate work area.[2]
-
Material Compatibility: Ensure all materials in your reaction setup are compatible with this compound and the other reagents used.
-
Quantitative Data
The following table summarizes key physical properties of this compound.
| Property | Value |
| Molecular Formula | NSF₃ |
| Molar Mass | 103.06 g·mol⁻¹[1] |
| Appearance | Colorless gas[1] |
| Melting Point | -72.6 °C[1] |
| Boiling Point | -27.1 °C[1] |
| Density | 1.91 g/L |
Experimental Protocols
General Protocol for the Monosubstitution of this compound with a Secondary Amine
This protocol describes a general procedure for the reaction of this compound with a secondary amine using an ex situ gas generation method.[7]
Materials:
-
This compound precursor (e.g., F₅BzN=SCl₂)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Secondary amine
-
Triethylamine (Et₃N)
-
Two-chamber reactor
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: Assemble a two-chamber reactor under an inert atmosphere. Chamber A will be for gas generation, and Chamber B for the reaction.
-
Gas Generation (Chamber A):
-
Add AgF₂ (4.0 equivalents relative to the precursor) to Chamber A.
-
Prepare a solution of the this compound precursor (1.0 equivalent) in anhydrous MeCN.
-
Slowly add the precursor solution to Chamber A containing the AgF₂. The NSF₃ gas will evolve and diffuse into Chamber B.
-
-
Reaction (Chamber B):
-
In Chamber B, dissolve the secondary amine (1.0 equivalent) and triethylamine (1.05 equivalents) in anhydrous MeCN.
-
Allow the NSF₃ gas generated in Chamber A to react with the solution in Chamber B at room temperature.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., ¹⁹F NMR).
-
Once the reaction is complete, quench the reaction mixture and proceed with standard aqueous workup and purification procedures (e.g., column chromatography).
-
Visualizations
Caption: Experimental workflow for the reaction of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. srwj.se [srwj.se]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. kalstein.eu [kalstein.eu]
- 6. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Thiazyl fluoride - Wikiwand [wikiwand.com]
- 9. Thiazyl fluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Thiazyl Trifluoride (NSF₃) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of thiazyl trifluoride (NSF₃).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts encountered during the synthesis of this compound (NSF₃)?
A1: The byproducts in NSF₃ synthesis are highly dependent on the chosen synthetic route.
For the common method involving the fluorination of tetrasulfur tetranitride (S₄N₄) with silver(II) fluoride (AgF₂) in a carbon tetrachloride (CCl₄) solvent, the main identified impurities include:
-
Sulfur hexafluoride (SF₆)
-
Trichlorofluoromethane (CCl₃F)
-
Sulfur dioxide (SO₂)[1]
-
Hydrogen fluoride (HF), which is corrosive and harmful.[1]
If thiazyl fluoride (NSF) is used as a precursor, incomplete fluorination can result in residual NSF in the final product. The synthesis of NSF itself can produce numerous side-products.[2][3] Other potential byproducts can include various sulfur-nitrogen-fluorine compounds.[4][5]
Q2: How can I identify the byproducts in my NSF₃ sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for identifying volatile byproducts in your crude NSF₃ product.[1] The mass spectrum of each separated component can be compared against spectral libraries for positive identification. Additionally, spectroscopic techniques such as Infrared (IR) spectroscopy and ¹⁹F NMR can be valuable for characterizing the final product and detecting impurities.
Q3: What are the physical properties of common byproducts that can aid in their removal?
A3: The differing boiling points of NSF₃ and its common byproducts can be exploited for purification via fractional condensation. A summary of relevant boiling points is provided in the table below.
| Compound | Formula | Boiling Point (°C) |
| This compound | NSF₃ | -27.1 |
| Sulfur Hexafluoride | SF₆ | -64 |
| Trichlorofluoromethane | CCl₃F | 23.7 |
| Sulfur Dioxide | SO₂ | -10 |
| Thiazyl Fluoride | NSF | 0.4 |
| Hydrogen Fluoride | HF | 19.5 |
Q4: How can I minimize the formation of byproducts during NSF₃ synthesis?
A4: Optimizing reaction conditions is key to minimizing byproduct formation.
-
Reaction Time: Insufficient reaction time can lead to a lower yield of the desired product. For the S₄N₄ and AgF₂ method, a reaction time of at least 2 hours at a stable temperature has been shown to increase the yield significantly.[1]
-
Purity of Reagents: Using high-purity starting materials and anhydrous solvents is crucial to prevent unwanted side reactions.[6]
-
Stoichiometry: Precise control over the molar ratios of reactants can influence the product distribution.
Q5: What methods can be used to purify crude NSF₃?
A5: A common and effective method for purifying NSF₃ is multistage condensation (also known as fractional condensation or trap-to-trap distillation) under vacuum.[1][7] This technique separates compounds based on their different boiling points and vapor pressures at low temperatures. By using a series of cold traps held at specific temperatures, you can selectively condense and isolate NSF₃ from more volatile byproducts like SF₆ and less volatile ones like CCl₃F and SO₂.
Additionally, passing the gas stream through a potassium permanganate solution and then anhydrous calcium chloride can help to remove certain impurities and dry the product gas.[1]
Troubleshooting Guides
Issue: Low yield of NSF₃ and presence of multiple unidentified peaks in GC-MS.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. For the fluorination of S₄N₄ with AgF₂, a reaction time of at least 2 hours is recommended.[1] |
| Impure starting materials or presence of water. | Use high-purity, dry reagents and solvents. Ensure all glassware is thoroughly dried before use to prevent hydrolysis of reactants and products.[7] |
| Non-optimal stoichiometry of reactants. | Carefully control the molar ratios of your reactants as specified in the chosen synthetic protocol. |
| Leaks in the reaction or purification apparatus. | Check all connections and seals in your vacuum line or reaction setup to prevent atmospheric gases from contaminating the product. |
Issue: Presence of corrosive byproducts like Hydrogen Fluoride (HF).
| Possible Cause | Suggested Solution |
| Side reactions involving residual protons. | While difficult to eliminate completely in some routes, passing the crude product gas through a trap containing a suitable fluoride scavenger can help remove HF. Exercise extreme caution and use appropriate personal protective equipment when handling HF due to its high corrosivity and toxicity. |
| Use of certain fluorinating agents or conditions. | Some synthetic methods are more prone to HF formation.[1] Review the literature for alternative synthetic routes that may offer a cleaner product profile if HF is a significant issue. |
Experimental Protocols
Protocol 1: Synthesis of NSF₃ from Tetrasulfur Tetranitride (S₄N₄) and Silver(II) Fluoride (AgF₂)
This protocol is a generalized procedure based on literature methods.[1][6] Researchers should consult original publications for specific details and safety precautions.
-
Apparatus Setup: Assemble a reaction vessel (e.g., a copper reactor) equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen). The outlet of the condenser should be connected to a series of cold traps for product collection and purification.
-
Reactant Charging: In the inert atmosphere, charge the reaction vessel with S₄N₄ and anhydrous carbon tetrachloride (CCl₄).
-
Reaction Initiation: Heat the mixture to a stable reflux (approximately 78°C for CCl₄).
-
Addition of Fluorinating Agent: Quickly add silver(II) fluoride (AgF₂) to the refluxing mixture.
-
Reaction: Maintain the reaction at a constant temperature for at least 2 hours with continuous stirring.
-
Product Collection: The gaseous product stream is passed through a drying agent (e.g., anhydrous calcium chloride) and then collected in a series of cold traps cooled with appropriate cooling baths (e.g., liquid nitrogen) to condense the crude NSF₃.
-
Purification: The crude NSF₃ is purified by fractional condensation on a vacuum line.
Protocol 2: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Carefully collect a gaseous sample of the crude product in a suitable gas-tight syringe or sample loop.
-
Injection: Inject a known volume of the gaseous sample into the GC-MS instrument.
-
Chromatographic Separation: Use a suitable GC column and temperature program to separate the different components of the gas mixture. The choice of column and temperature program will depend on the expected byproducts.
-
Mass Spectrometry: As the separated components elute from the GC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for each chromatographic peak is compared with a reference library (e.g., NIST) to identify the compound. The retention time in the chromatogram can also be used for identification if known standards are run.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating byproducts in NSF₃ synthesis.
Caption: Synthesis of NSF₃ and the formation of potential byproducts.
References
- 1. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 2. Thiazyl fluoride - Wikiwand [wikiwand.com]
- 3. Thiazyl fluoride - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikiwand [wikiwand.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Thiazyl Trifluoride (NSF₃) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazyl trifluoride (NSF₃). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NSF₃) and what are its primary applications?
This compound is a stable, colorless gas with a tetrahedral molecular geometry around the sulfur atom.[1][2] It is an important precursor for the synthesis of other sulfur-nitrogen-fluorine compounds.[1][2] A primary application of NSF₃ is in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click chemistry reactions for rapidly and efficiently linking molecules.[3][4]
Q2: What are the key safety precautions to take when working with this compound?
This compound is a reactive gas and should be handled with care in a well-ventilated fume hood. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and moisture should be excluded, as NSF₃ can react with water.[3] It is also important to be aware of potential byproducts from its synthesis, which can include corrosive gases like hydrogen fluoride.
Q3: How is this compound typically generated for laboratory use?
Due to its gaseous nature and reactivity, NSF₃ is often generated in situ or, more safely, ex situ and used immediately. A common and efficient method involves the ex situ generation of NSF₃ gas in a two-chamber reactor.[3][4] In this setup, a precursor is reacted in one chamber to produce NSF₃ gas, which then diffuses into a second chamber to react with the substrate.[3]
Troubleshooting Failed Reactions
This section provides guidance on how to troubleshoot common issues encountered during reactions involving this compound.
Issue 1: No reaction or very low conversion of starting material.
Q1.1: I've set up my reaction with NSF₃ and my nucleophile, but I'm not seeing any product formation. What are the likely causes?
Several factors could be contributing to a lack of reactivity. Consider the following possibilities:
-
Insufficient activation of the nucleophile: Many nucleophiles, particularly phenols and primary amines, require deprotonation to react efficiently with NSF₃. The choice and amount of base are critical.
-
Low intrinsic reactivity of the nucleophile: Steric hindrance around the nucleophilic center can prevent its approach to the sulfur atom of NSF₃. Electron-withdrawing groups on the nucleophile can also decrease its reactivity.
-
Poor quality or degradation of NSF₃: While NSF₃ is generally stable, impurities from its synthesis can interfere with the reaction.[5]
-
Inadequate reaction conditions: The reaction temperature and time may not be optimal for the specific substrates being used.
Troubleshooting Workflow for No/Low Reactivity
Caption: Troubleshooting Decision Tree for No/Low Reactivity.
Q1.2: What are the recommended bases for reactions with different types of nucleophiles?
The choice of base is crucial for successful SuFEx reactions with NSF₃. Here is a summary of commonly used bases for different nucleophiles:
| Nucleophile Type | Recommended Base | Stoichiometry (relative to nucleophile) | Notes |
| Phenols | Triethylamine (Et₃N) or DBU | 1.05 - 1.1 equivalents | Et₃N is often sufficient for mono-substitution. DBU can promote di-substitution.[3] |
| Secondary Amines | Triethylamine (Et₃N) | 1.05 - 2.05 equivalents | Generally react readily with NSF₃ in the presence of a non-nucleophilic base.[3] |
| Primary Amines | Sodium Hydride (NaH) | 1.05 equivalents | Primary amines often require a strong, non-nucleophilic base for efficient reaction.[4] |
| Azoles | DBU | 1.05 equivalents | DBU is an effective base for the reaction of azoles with mono-substituted thiazynes.[3] |
Q1.3: My reaction is still not working even after changing the base. What else can I try?
If optimizing the base does not lead to product formation, consider the following:
-
Increase the reaction temperature. Some SuFEx reactions with less reactive nucleophiles require elevated temperatures, for instance, reactions with phenols may require heating to 80 °C.[3]
-
Increase the reaction time. Monitor the reaction over a longer period (e.g., 24 hours) to see if the reaction is simply slow.
-
Use freshly generated NSF₃. If you are using a stored source of NSF₃, it may have degraded. Generating it fresh and using it immediately is highly recommended.[3]
-
Consider silyl-protection of the nucleophile. For phenols, using the corresponding silyl ether can facilitate the reaction, sometimes with only a catalytic amount of base.[3]
Issue 2: Low product yield with significant starting material remaining.
Q2.1: My reaction is producing the desired product, but the yield is low. How can I improve it?
Low yields can often be addressed by optimizing the reaction conditions.
-
Re-evaluate the base and its stoichiometry. An insufficient amount of base can lead to incomplete reaction.
-
Increase the reaction time. As with the "no reaction" scenario, the reaction may simply need more time to go to completion.
-
Increase the concentration of NSF₃. If you are generating NSF₃ ex situ, ensure that it is efficiently diffusing into the reaction chamber.
-
Check for competing side reactions. Analyze the crude reaction mixture by NMR or LC-MS to identify any major byproducts that might be consuming your starting material.
Issue 3: Formation of multiple products or unexpected byproducts.
Q3.1: I am observing multiple spots on my TLC or multiple peaks in my LC-MS that I cannot identify. What could be happening?
The formation of multiple products can be due to several factors:
-
Over-reaction: this compound has three fluoride atoms that can be substituted. If your goal is mono-substitution, using a less reactive base (e.g., Et₃N instead of DBU for phenols) and carefully controlling the stoichiometry of NSF₃ can help prevent di- and tri-substitution.[3]
-
Side reactions of the nucleophile: The nucleophile itself might be unstable under the reaction conditions or could have multiple reactive sites.
-
Reaction with impurities: Impurities in the NSF₃ gas stream or in the solvent can lead to byproduct formation.
Logical Flow for Product Analysis
Caption: Logical Flow for Analyzing Multiple Product Formation.
Experimental Protocols
Protocol 1: Ex situ Generation and Reaction of this compound with a Phenol
This protocol describes the synthesis of a mono-substituted thiazyne using a two-chamber reactor.
Materials:
-
Two-chamber reactor
-
Silver(II) fluoride (AgF₂)
-
N-acyliminothionyl fluoride precursor (e.g., F₅BzN=SCl₂)
-
Anhydrous acetonitrile (MeCN)
-
Phenol substrate
-
Triethylamine (Et₃N)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Gas Generation Chamber (Chamber A):
-
Under an inert atmosphere, add AgF₂ (4.0 equivalents relative to the precursor) to Chamber A of the two-chamber reactor.
-
Add anhydrous MeCN to Chamber A.
-
-
Preparation of the Reaction Chamber (Chamber B):
-
To Chamber B, add the phenol substrate (1.0 equivalent) and anhydrous MeCN.
-
Add Et₃N (1.05 equivalents) to the solution in Chamber B and stir the mixture.
-
-
Initiation of NSF₃ Generation:
-
Prepare a solution of the N-acyliminothionyl fluoride precursor in anhydrous MeCN.
-
Slowly add the precursor solution to Chamber A. NSF₃ gas will begin to evolve.
-
-
Reaction:
-
Allow the NSF₃ gas to diffuse from Chamber A to Chamber B.
-
Stir the reaction mixture in Chamber B at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive phenols, heating to 80 °C may be necessary.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the reactor in a fume hood.
-
Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: Workflow for the ex situ generation and reaction of NSF₃.
References
Technical Support Center: Optimization of Reaction Conditions for NSF3 Fluorination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing NSF3 fluorination reactions. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist you in your research and development endeavors.
Frequently Asked questions (FAQs) and Troubleshooting
This section addresses common issues encountered during NSF3 fluorination experiments.
Q1: My reaction yield is low or I'm observing no product formation. What are the potential causes and solutions?
Low or no yield is a common issue that can stem from several factors, from inefficient gas generation to problems with the reaction conditions themselves. A systematic approach to troubleshooting is crucial.
-
Possible Cause 1: Inefficient NSF3 Gas Generation. The success of the fluorination reaction is entirely dependent on the efficient generation of NSF3 gas.[1][2]
-
Troubleshooting Steps:
-
Verify the quality of the NSF3 precursor and fluorinating agent: Ensure that the F5BzN=SCl2 precursor is pure and the AgF2 is fresh and has been stored under anhydrous conditions. AgF2 is sensitive to moisture and light.[3]
-
Ensure anhydrous conditions in the gas generation chamber: Any moisture in the acetonitrile (MeCN) or on the glassware will react with the reagents and inhibit NSF3 formation. Use freshly distilled, dry MeCN.
-
Check for proper sealing of the two-chamber reactor: Leaks in the system will result in the loss of gaseous NSF3, preventing it from reaching the reaction chamber. Ensure all joints are well-sealed.
-
Confirm adequate mixing in the gas generation chamber: Gentle stirring of the AgF2 slurry in MeCN before and during the addition of the precursor solution can help ensure a smooth reaction.
-
-
-
Possible Cause 2: Issues with the Nucleophile/Substrate.
-
Troubleshooting Steps:
-
Assess nucleophile reactivity: Less nucleophilic substrates, such as some azoles, may exhibit lower reactivity towards NSF3, resulting in lower yields.[4] Consider increasing the reaction time or temperature for such substrates.
-
Check for substrate degradation: Some products, like the bis-(4-methoxyphenyl) derivative, have been observed to degrade over time.[4] Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.
-
Consider protecting sensitive functional groups: While NSF3 can be selective, highly reactive functional groups on your substrate might lead to side reactions.
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions in Chamber B.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: As with the gas generation, moisture in the reaction chamber can quench the NSF3 gas and lead to undesired byproducts.
-
Optimize the base: For monosubstitution of phenols and amines, triethylamine (Et3N) is generally effective.[1] For disubstitution, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is typically required to facilitate the second substitution.[1][4]
-
Solvent choice: Anhydrous MeCN is the recommended solvent.[1][2] While the reaction can proceed in the presence of some water, yields are generally higher under strictly anhydrous conditions.[1][2]
-
-
Below is a troubleshooting workflow to address low reaction yield:
References
- 1. KR20050076818A - Process for the purification of nf3 - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. fishersci.com [fishersci.com]
- 4. Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating High-Temperature Experiments with Thiazyl Trifluoride: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with thiazyl trifluoride (NSF3) at elevated temperatures. Given the compound's notable stability, this guide focuses on safe handling practices, potential reactivity under extreme conditions, and troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
A1: this compound (NSF3) is a remarkably stable compound.[1] Computational studies suggest that its unimolecular decomposition is negligible even at very high temperatures.[1] It is reported to be unreactive towards many common reagents and only reacts with sodium at elevated temperatures of 400°C.[1][2][3] Therefore, under typical laboratory high-temperature conditions in an inert atmosphere, significant thermal decomposition is not expected.
Q2: What are the expected decomposition products of this compound at high temperatures?
A2: Due to its high stability, there is limited experimental data on the thermal decomposition products of pure this compound.[1] In the presence of certain reagents at high temperatures, reaction products will be specific to the reactants involved. For instance, reaction with sodium at 400°C will lead to different products than a reaction with another compound.
Q3: How does the stability of this compound compare to thiazyl fluoride (NSF)?
A3: this compound is markedly more stable than its monofluorinated counterpart, thiazyl fluoride (NSF).[1] NSF is known to undergo trimerization at elevated temperatures, a decomposition pathway not observed for NSF3 under similar conditions.[1]
Q4: Are there any known catalysts that can promote the decomposition of this compound at lower temperatures?
A4: The available literature does not indicate any common catalysts that significantly lower the decomposition temperature of this compound. Its inherent stability makes it resistant to catalytic decomposition under typical conditions.
Q5: What are the primary safety concerns when working with this compound at high temperatures?
A5: The primary concerns are related to handling a pressurized gas at high temperatures and the potential for reactions with other substances in the experimental setup. Although NSF3 itself is stable, high temperatures can increase the reactivity of other components, potentially leading to unexpected reactions with NSF3. Standard safety protocols for high-pressure and high-temperature gas chemistry should be strictly followed.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected side products in my high-temperature reaction involving NSF3. | 1. Reaction of NSF3 with other reagents in the mixture. 2. Contamination of the NSF3 source. 3. Reaction with vessel materials at high temperatures. | 1. Analyze the side products to identify their composition. This can provide clues about the reaction pathway. 2. Ensure the purity of the NSF3 gas being used. Consider using a purification trap if contamination is suspected. 3. Verify the compatibility of your reaction vessel material with all reactants at the target temperature. |
| Pressure drop in the reaction vessel at high temperature. | 1. A leak in the experimental setup. 2. Consumption of NSF3 in an unexpected reaction. | 1. Perform a leak check of the entire apparatus at room temperature and then carefully at the operating temperature. 2. Analyze the reaction mixture to determine if NSF3 has been consumed. If so, investigate potential reaction pathways with other components. |
| Discoloration of the reaction mixture or vessel. | 1. Reaction with impurities. 2. Slow reaction with the vessel material. | 1. Ensure all reactants and the reaction vessel are scrupulously clean and dry. 2. Consult material compatibility charts for your reaction vessel at the intended operating temperature and pressure. |
Data Presentation
Table 1: Thermodynamic Properties of this compound (NSF3) [1]
| Property | Value | Units |
| Molar Mass | 103.06 | g·mol⁻¹ |
| Boiling Point | -27.1 | °C |
| Melting Point | -72.6 | °C |
Experimental Protocols
Experimental Workflow for Investigating High-Temperature Reactivity of NSF3
A suitable method for investigating the reactivity of NSF3 at high temperatures would involve a controlled pyrolysis setup coupled with in-line analytical techniques such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).
Methodology:
-
Gas Handling: A high-pressure manifold capable of handling corrosive gases should be used to deliver a precise amount of NSF3 and any other gaseous reactants into the reaction chamber.
-
Pyrolysis Reactor: A tube furnace or similar apparatus capable of reaching and maintaining the desired high temperature (e.g., > 400°C) is required. The reactor tube should be made of an inert material such as quartz or a suitable metal alloy.
-
Temperature and Pressure Monitoring: Calibrated thermocouples and pressure transducers are essential for accurate monitoring and control of the reaction conditions.
-
Product Analysis:
-
In-line MS or FTIR: The effluent gas from the reactor can be continuously monitored to identify volatile products in real-time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed analysis of the product mixture, samples of the effluent gas can be collected and analyzed by GC-MS.
-
-
Safety Precautions: The entire apparatus must be housed in a well-ventilated fume hood. A scrubber system should be in place to neutralize any unreacted NSF3 or potentially hazardous products.
Mandatory Visualizations
References
Technical Support Center: Analytical Methods for the Detection of Trace Thiazyl Trifluoride (NSF₃)
Welcome to the technical support center for the analytical detection of trace levels of thiazyl trifluoride (NSF₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection of trace this compound?
A1: The primary methods for the detection and identification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared (FTIR) Spectroscopy.[1][2][3] For structural confirmation and purity assessment, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized.[4][5]
Q2: What are the expected mass fragments of this compound in GC-MS analysis?
A2: In electron ionization mass spectrometry (EI-MS), this compound typically fragments to produce several characteristic ions. The expected mass-to-charge ratios (m/z) are:
-
102.8 [M]⁺ (molecular ion)
-
83.9 [NSF₂]⁺
-
88.9 [SF₃]⁺
-
69.9 [SF₂]⁺
-
65.0 [NSF]⁺
-
46.8 [NS]⁺
-
32.0 [S]⁺[2]
Q3: Is this compound stable during sample collection and storage?
A3: this compound is a remarkably stable gas.[1] It is reported to be unreactive with common reagents like ammonia and hydrogen chloride and only reacts with sodium at elevated temperatures (400 °C).[6] However, it is extremely hygroscopic, meaning it readily absorbs moisture from the air.[7] Therefore, all sampling and storage containers must be scrupulously dry to prevent degradation of the analyte.
Q4: What are potential sources of interference in the analysis of NSF₃?
A4: Potential interferences can be both chemical and spectral. Chemical interferences may arise from co-eluting compounds, especially other sulfur-nitrogen-fluorine compounds that may be present as impurities from the synthesis process.[4][7] Spectral interferences in MS can occur if other compounds produce fragments with the same m/z ratios as NSF₃. In FTIR analysis, overlapping absorption bands from other atmospheric gases (e.g., water vapor, carbon dioxide) can interfere with quantification if not properly accounted for.[8]
Q5: Are there any specific safety precautions to consider when handling this compound?
A5: this compound is a gas at room temperature and should be handled in a well-ventilated fume hood.[7] Due to its reactivity with water, it is important to avoid contact with moisture.[7] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses and gloves, should be followed.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low signal for NSF₃ | 1. Leak in the GC-MS system: Air leaks can degrade the analyte and affect MS performance.[9] 2. Active sites in the inlet or column: NSF₃ may react with active sites, especially in the presence of moisture. 3. Improper injection parameters: Incorrect injector temperature or split ratio can lead to poor sample transfer. | 1. Perform a leak check of the entire system, from the gas lines to the MS interface. 2. Use a deactivated inlet liner and a chemically inert GC column. Condition the column according to the manufacturer's instructions. 3. Optimize injector temperature and split ratio for volatile compounds. |
| Poor peak shape (tailing or fronting) | 1. Column contamination or degradation: Accumulation of non-volatile residues or degradation of the stationary phase.[10] 2. Interaction with active sites: As mentioned above. 3. Improper flow rate: Non-optimal carrier gas flow can lead to band broadening. | 1. Bake out the column at a high temperature (within its limits). If the problem persists, trim the column inlet or replace the column. 2. Use inert components in the flow path. 3. Verify and optimize the carrier gas flow rate for the specific column dimensions. |
| Inconsistent retention times | 1. Fluctuations in carrier gas flow or oven temperature. 2. Leaks in the system. [10] | 1. Ensure the GC oven temperature program is stable and reproducible. Check the carrier gas flow controller. 2. Perform a thorough leak check. |
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background noise | 1. Contamination in the gas cell. 2. Moisture in the optical path. | 1. Clean the gas cell according to the manufacturer's instructions. 2. Purge the spectrometer with a dry, inert gas (e.g., nitrogen) to remove atmospheric water vapor. |
| Inaccurate quantification | 1. Non-linearity of detector response. 2. Interference from other gases with overlapping absorption bands. [8] 3. Incorrect path length of the gas cell. | 1. Generate a calibration curve with multiple standards to ensure linearity over the desired concentration range. 2. Use a spectral library to identify and subtract the spectra of interfering gases. Select a unique absorption band for NSF₃ for quantification. 3. Verify the path length of the gas cell. |
Quantitative Data Summary
Due to the limited availability of public data on the trace analysis of this compound, a comprehensive table with detection limits and recovery percentages across various matrices cannot be provided at this time. However, the following table summarizes the key mass spectrometric data for identification. Researchers are encouraged to perform in-house validation to determine performance metrics for their specific applications.
| Analytical Method | Parameter | Value | Reference |
| GC-MS (EI) | Molecular Ion (m/z) | 102.8 | [2] |
| Key Fragments (m/z) | 88.9, 83.9, 69.9, 65.0, 46.8, 32.0 | [2] |
Experimental Protocols
Protocol 1: Trace Analysis of Gaseous NSF₃ by GC-MS
1. Sample Collection:
-
Collect gas samples in passivated stainless steel canisters or Tedlar® bags. Ensure all sampling equipment is thoroughly dried to prevent hydrolysis of NSF₃.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A low-polarity, chemically inert capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.
-
-
Inlet: Split/splitless injector at 200 °C. Use a splitless injection for trace analysis.
-
MSD Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 30-120) for identification and Selected Ion Monitoring (SIM) mode for trace quantification, monitoring key ions (e.g., m/z 102.8, 83.9, 65.0).
-
3. Calibration:
-
Prepare gas-phase standards of NSF₃ in a certified nitrogen matrix at various concentrations (ppb to ppm range).
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration.
4. Data Analysis:
-
Identify NSF₃ based on its retention time and the presence of its characteristic mass fragments.
-
Quantify the concentration using the calibration curve.
Protocol 2: Trace Analysis of Gaseous NSF₃ by FTIR Spectroscopy
1. Sample Introduction:
-
Introduce the gas sample into a long-path gas cell (e.g., 10 meters) coupled to the FTIR spectrometer.
2. FTIR Spectrometer and Parameters:
-
Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.
-
Detector: Liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector for high sensitivity.
-
Resolution: 2 cm⁻¹.
-
Scan Range: 4000 - 650 cm⁻¹.
-
Number of Scans: Co-add 64 scans to improve the signal-to-noise ratio.
3. Calibration:
-
Record the spectra of certified gas standards of NSF₃ at various concentrations.
-
Develop a quantitative method using a classical least squares (CLS) or partial least squares (PLS) regression model based on the absorbance at a characteristic vibrational frequency of NSF₃.
4. Data Analysis:
-
Collect the spectrum of the unknown sample.
-
Use the developed calibration model to calculate the concentration of NSF₃. Correct for any spectral interferences from other gases present in the sample.
Visualizations
Caption: Experimental workflow for trace analysis of NSF₃ by GC-MS.
Caption: Logical troubleshooting workflow for GC-MS analysis of NSF₃.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Thiazyl fluoride - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Thiazyl Trifluoride (NSF₃) Production
Welcome to the technical support center for thiazyl trifluoride (NSF₃) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and scale-up of NSF₃. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound (NSF₃) | - Insufficient fluorinating agent.- Incomplete reaction.- Loss of gaseous product during collection.- Suboptimal reaction temperature. | - Increase the molar ratio of the fluorinating agent (e.g., AgF₂) to the sulfur-nitrogen precursor. An optimal ratio of AgF₂ to S₄N₄ has been found to be 16:1.[1]- Extend the reaction time to ensure complete conversion. For the fluorination of S₄N₄, a reaction time of 2 hours at 78 °C has been shown to improve yield.[2]- Ensure the cold traps for product collection are sufficiently cold (e.g., using liquid nitrogen) and the system is properly sealed to prevent leaks.- Optimize the reaction temperature. For the S₄N₄ fluorination, 78 °C is recommended.[2] |
| Product Impurity | - Presence of unreacted starting materials.- Formation of side products (e.g., SF₆, CCl₃F, SO₂).[1]- Hydrolysis of intermediates or product due to moisture. | - Purify the crude NSF₃ product through fractional condensation to separate it from less volatile impurities.[3]- Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry, inert atmosphere to prevent moisture contamination.[3][4]- Use gas chromatography (GC) to analyze the purity of the final product.[2] |
| Inconsistent Reaction Outcome | - Purity of starting materials, particularly the sulfur-nitrogen precursor (e.g., S₄N₄).- Variations in reaction conditions (temperature, pressure, stirring rate). | - Recrystallize the S₄N₄ precursor to improve its purity before use.[2]- Carefully control and monitor all reaction parameters to ensure reproducibility. |
| Formation of Isomeric Impurity (F₂SNF) | - Direct fluorination of certain precursors. | - Avoid the direct fluorination of mercury difluorosulfinimide (Hg(NSF₂)₂), as this leads to the formation of the isomeric fluoriminosulfur difluoride (F₂SNF) instead of NSF₃.[5][6] |
Experimental Protocols
Synthesis of this compound via Fluorination of Tetrasulfur Tetranitride (S₄N₄)
This two-step method involves the initial synthesis of S₄N₄ followed by its fluorination to yield NSF₃.
Step 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)
-
React sulfur monochloride (S₂Cl₂) with ammonia in a suitable solvent. The optimal molar ratio of sulfur monochloride to ammonia is 1:16.[1]
-
Control the reaction temperature to optimize the yield of S₄N₄. The yield can increase significantly with temperature, with an optimal cooling temperature of 30 °C for crystallization.[1]
-
Isolate the crystalline S₄N₄ product.
Step 2: Fluorination of S₄N₄ to this compound (NSF₃)
-
In a dry reaction vessel, combine the purified S₄N₄ with silver(II) fluoride (AgF₂). An optimal molar ratio of AgF₂ to S₄N₄ is 16:1.[1]
-
Add an anhydrous solvent, such as carbon tetrachloride (CCl₄), to create a slurry.[2]
-
Heat the reaction mixture to 78 °C and maintain this temperature for 2 hours with stirring.[2]
-
The gaseous NSF₃ product is passed through a drying agent (e.g., anhydrous calcium chloride) and collected in a cold trap cooled with liquid nitrogen.[2]
-
The purity of the collected NSF₃ can be determined by Gas Chromatography (GC).[2]
Ex situ Generation of this compound
This modern approach offers a safer and more efficient way to generate NSF₃ gas for immediate use in subsequent reactions.
-
In a two-chamber reactor, place the fluorinating agent (e.g., AgF₂) in one chamber (Chamber A) with a dry solvent like acetonitrile.[4]
-
A solution of a gas precursor, such as F₅BzN=SCl₂, is freshly prepared and added to Chamber A at room temperature.[4]
-
The generated NSF₃ gas evolves and is passed into the second chamber (Chamber B), which contains the substrate for the subsequent reaction.[4]
-
This method allows for the nearly quantitative generation of NSF₃ under ambient conditions.[4][7]
Data Presentation
| Parameter | Synthesis via S₄N₄ Fluorination | Ex situ Generation |
| Overall Yield | Approximately 25%[1][2] | Nearly quantitative[4][7] |
| Purity | Up to 90.6%[1][2] | High purity for immediate use |
| Reaction Temperature | 78 °C[2] | Ambient temperature[4] |
| Key Reagents | S₂Cl₂, NH₃, AgF₂[1][2] | F₅BzN=SCl₂, AgF₂[4] |
| Starting Material Hazards | S₄N₄ can be explosive.[8] | Commercially available reagents |
Visualizations
Caption: Workflow for NSF₃ synthesis via S₄N₄ fluorination.
Caption: Troubleshooting decision tree for low NSF₃ yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the synthesis of this compound?
A1: The synthesis of NSF₃ can involve several hazards. The precursor tetrasulfur tetranitride (S₄N₄) is known to be explosive.[8] this compound itself is a gas that is fatal if inhaled and can cause damage to organs.[9] Additionally, fluorinating agents like silver(II) fluoride are strong oxidizing agents and corrosive.[3] It is crucial to handle these materials with appropriate personal protective equipment in a well-ventilated area.
Q2: How can I purify the crude this compound product?
A2: Fractional condensation is a common method for purifying NSF₃.[3] This technique involves carefully warming the cold trap containing the crude product to selectively vaporize and re-condense the NSF₃, leaving behind less volatile impurities.
Q3: What analytical techniques are recommended for characterizing this compound?
A3: Gas Chromatography (GC) is a suitable method for determining the purity of NSF₃.[2] For structural confirmation, Infrared (IR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[2]
Q4: Is this compound stable?
A4: Yes, NSF₃ is a stable, colorless gas at standard conditions.[5][6] It is significantly more stable than thiazyl fluoride (NSF) and does not react with ammonia or hydrogen chloride under normal conditions.[5][6]
Q5: What are some of the key applications of this compound?
A5: this compound is an important precursor for the synthesis of other sulfur-nitrogen-fluorine compounds.[5][6] It has also been investigated as a potential eco-friendly alternative to sulfur hexafluoride (SF₆) as an insulating gas due to its high dielectric strength and lower global warming potential.[1][2] More recently, it has been utilized as a gaseous hub in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry for the synthesis of mono- and disubstituted fluorothiazynes.[4][7]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [dl1.en-us.nina.az]
- 7. Ex situ Generation of this compound (NSF3 ) as a Gaseous SuFEx Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. labelsds.com [labelsds.com]
Technical Support Center: Mitigating Corrosive Effects of Thiazyl Trifluoride Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the corrosive effects of precursors used in the synthesis of thiazyl trifluoride (NSF₃). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Issue 1: Rapid Corrosion of Stainless Steel Reactor Components
Question: My stainless steel (316L) reactor is showing signs of corrosion (pitting, discoloration) after attempting to synthesize this compound using silver(II) fluoride (AgF₂). What is causing this and how can I prevent it?
Answer:
The primary cause of corrosion in this synthesis is not typically the silver(II) fluoride itself in its anhydrous state, but rather the generation of highly corrosive byproducts, most notably hydrogen fluoride (HF). HF can be formed from trace amounts of water reacting with the fluorinating agent.[1][2] Stainless steel's resistance to HF is limited, and its protective passive layer can be compromised, leading to rapid corrosion.[3][4]
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all reactants, solvents, and apparatus are scrupulously dry.[5][6] Trace moisture will react with AgF₂ to produce HF.
-
Material Selection: For reactions involving fluorinating agents, consider using reactors made of more resistant materials. Nickel alloys such as Monel and Hastelloy offer superior resistance to HF compared to standard stainless steels.[1][7]
-
Passivation: If stainless steel must be used, a passivation process can enhance its corrosion resistance by forming a more robust protective fluoride layer on the surface.[8]
-
Inert Atmosphere: Conduct all operations under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[6]
Issue 2: Degradation of Glassware
Question: I observed etching and cloudiness on my borosilicate glassware after a reaction involving this compound precursors. Is the glassware compromised?
Answer:
Yes, any visible etching or cloudiness indicates that the glassware has been chemically attacked and its structural integrity is compromised.[9] Hydrofluoric acid (HF), a potential byproduct, readily attacks the silica in glass, leading to the formation of silicon tetrafluoride.[10][11]
Immediate Actions & Preventative Measures:
-
Discontinue Use: Immediately and safely decommission any glassware showing signs of corrosion.[8]
-
Alternative Materials: For all operations involving HF or strong fluorinating agents, use labware made of fluoropolymers such as PTFE, PFA, or FEP, which exhibit excellent chemical resistance.[1][12][13]
-
Cautious Use of Glass: If borosilicate glass must be used for brief, low-temperature applications, ensure it is impeccably dry and operate with extreme caution, regularly inspecting for any signs of degradation.[8][9]
Issue 3: Swelling and Leaking of PTFE Seals and Gaskets
Question: The PTFE seals in my reaction setup have started to swell and leak. I thought PTFE was chemically resistant to these reagents. What is happening?
Answer:
While PTFE has excellent chemical resistance, it is a semi-permeable material.[14] Certain reactive species and gases can diffuse into the polymer matrix, causing it to swell. This swelling can compromise the sealing integrity, leading to leaks. Additionally, improper installation or reuse of seals can lead to mechanical failure.
Troubleshooting Steps:
-
Inspect and Replace: Immediately depressurize the system safely and replace the compromised seals. Do not reuse PTFE seals in high-pressure or critical applications.
-
Proper Installation: Ensure that seals are installed correctly according to the manufacturer's specifications to avoid over-compression or misalignment.
-
Material Selection: For very high-pressure applications or when dealing with highly permeable gases, consider alternative sealing materials or designs, such as metal O-rings, in consultation with equipment manufacturers.
-
Regular Maintenance: Implement a regular inspection and replacement schedule for all seals and gaskets in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive species I should be concerned about when working with this compound precursors? A1: The main corrosive threats are the fluorinating agents themselves, such as silver(II) fluoride (AgF₂), and, more significantly, the highly reactive byproduct, hydrogen fluoride (HF).[1][2][15] HF can form from the reaction of the fluorinating agent with even trace amounts of water.[1][2]
Q2: What are the most suitable materials for constructing a reactor for this compound synthesis? A2: For maximum corrosion resistance, nickel alloys like Monel and Hastelloy are highly recommended.[1][7] Passivated high-grade stainless steel (e.g., 316L) can be used with caution under strictly anhydrous conditions.[8] Fluoropolymer-lined reactors are also an excellent option.
Q3: Can I use standard stainless steel tubing and fittings? A3: Standard stainless steel is susceptible to corrosion by HF.[3] While it may be used for short-term, low-concentration applications, it is not recommended for prolonged or high-temperature use with this compound precursors. If used, regular and thorough inspection for corrosion is critical.
Q4: What personal protective equipment (PPE) is essential when handling these corrosive precursors? A4: A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.[16][17]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) over a pair of nitrile gloves.[18][19]
-
Body Protection: A chemical-resistant lab coat and a full-body apron made of a material like neoprene or PVC.[17][20]
-
Respiratory Protection: All work with these chemicals must be conducted in a certified chemical fume hood.[19][21]
Q5: How should I properly dispose of waste containing this compound precursors and their byproducts? A5: All waste must be treated as hazardous. Neutralize acidic waste carefully with an appropriate base under controlled conditions. Collect all solid and liquid waste in clearly labeled, compatible containers (e.g., polyethylene).[12] Follow all institutional and local regulations for hazardous waste disposal.
Data Presentation
Table 1: Material Compatibility with Hydrogen Fluoride (HF)
| Material | Compatibility with Anhydrous HF | Compatibility with Aqueous HF | Notes |
| Metals | |||
| Carbon Steel | Acceptable (forms protective fluoride layer) | Not Recommended for aqueous solutions | Protective layer can be removed by erosion.[22] |
| Stainless Steel (Austenitic) | Not Recommended | Not Recommended | Prone to stress corrosion cracking.[22] |
| Nickel Alloys (Monel, Hastelloy) | Excellent | Excellent | Preferred materials for HF service.[1] |
| Copper | Good | Good | Good resistance at various concentrations and temperatures.[1] |
| Polymers | |||
| PTFE, PFA, FEP | Excellent | Excellent | Prone to permeation and swelling under certain conditions.[1] |
| Polyethylene, Polypropylene | Good | Good | Cost-effective options for containers and coatings.[1] |
| Natural/Butyl Rubber | Not Recommended | Limited (low concentrations, room temp) | Attacked by HF; used as lining material in some cases.[22] |
| Other Materials | |||
| Borosilicate Glass | Not Recommended | Not Recommended | Strongly attacked and dissolved by HF.[9][22] |
| Graphite | Good | Good | Dependent on the type of impregnation.[22] |
Table 2: Corrosion Rate of 904L Stainless Steel in Hydrofluoric Acid [3]
| HF Concentration (M) | Self-Corrosion Current Density (μA cm⁻²) | Corrosion Rate (mm/year) |
| 0.1 | 15.715 | 0.18484 |
| 1.0 | 20.631 | 0.24267 |
| 5.0 | 25.334 | 0.29798 |
| 10.0 | 27.856 | 0.32765 |
Experimental Protocols
Protocol 1: General Handling of Silver(II) Fluoride (AgF₂)
Objective: To provide a safe procedure for handling the highly reactive and corrosive fluorinating agent, silver(II) fluoride.
Materials:
-
Silver(II) fluoride (AgF₂)
-
Inert atmosphere glovebox or fume hood
-
Dry, compatible containers (e.g., fluoropolymer or passivated metal)
-
Compatible spatulas (e.g., PTFE coated)
-
Appropriate PPE (see FAQ Q4)
Procedure:
-
Preparation: All manipulations of AgF₂ should be performed under an inert, dry atmosphere (e.g., in a glovebox or a fume hood with a nitrogen purge) to prevent reaction with atmospheric moisture.[5][6]
-
Container Selection: Use only dry containers made of compatible materials such as PTFE, PFA, or passivated metal for storing and weighing AgF₂.[23]
-
Weighing: Weigh the required amount of AgF₂ quickly to minimize exposure to any residual atmospheric moisture.
-
Addition: Add the AgF₂ to the reaction vessel in a controlled manner, avoiding the creation of dust.
-
Storage: Store AgF₂ in a tightly sealed, compatible container in a cool, dry, and dark place, away from incompatible materials.[23] It is sensitive to light.[23]
-
Decontamination: Decontaminate all equipment that has come into contact with AgF₂ according to your institution's safety protocols.
Protocol 2: Passivation of Stainless Steel Components
Objective: To create a protective fluoride layer on stainless steel surfaces to enhance resistance to corrosion from HF.
Materials:
-
Stainless steel component
-
Degreasing solvent (e.g., acetone, isopropanol)
-
Dilute fluorine gas mixture (e.g., 5-10% in nitrogen) or a solution of a passivating agent.
-
Reaction chamber suitable for handling fluorine gas
-
Inert gas supply (nitrogen or argon)
Procedure (Fluorine Gas Passivation):
-
Degreasing: Thoroughly clean the stainless steel component with a suitable solvent to remove any organic residues.[8]
-
Drying: Completely dry the component, for example, by heating in a vacuum oven.
-
Assembly: Place the dry component in a clean, leak-tight reaction chamber.
-
Purging: Purge the chamber with an inert gas to remove all air and moisture.[8]
-
Passivation: Slowly introduce the dilute fluorine gas mixture into the chamber at a low pressure.
-
Staging: Gradually increase the fluorine concentration and/or pressure in controlled stages.
-
Dwell Time: Maintain the final concentration and pressure for a specified duration (e.g., 24 hours) at ambient or slightly elevated temperature to allow for the formation of a stable passive layer.[8]
-
Purging: Purge the chamber with inert gas to remove all traces of fluorine gas before opening.
Mandatory Visualization
Caption: A logical workflow for the synthesis of this compound, emphasizing safety and material preparation.
Caption: A troubleshooting decision tree for identifying and mitigating common corrosion issues.
References
- 1. In hydrofluoric acid corrosion-resistant materials [inis.iaea.org]
- 2. CAS 7783-95-1: Silver fluoride (AgF2) | CymitQuimica [cymitquimica.com]
- 3. Corrosion behavior of 904L austenitic stainless steel in hydrofluoric acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12453H [pubs.rsc.org]
- 4. CORROSION BY FLUORIDE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Hydrofluoric Acid Resistance in Glass: Protecting Against Corrosion [safecoze.com]
- 11. quora.com [quora.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. oehs.tulane.edu [oehs.tulane.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. purdue.edu [purdue.edu]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
- 20. dir.ca.gov [dir.ca.gov]
- 21. sites.rowan.edu [sites.rowan.edu]
- 22. eurofluor.org [eurofluor.org]
- 23. Silver(II) fluoride - Wikipedia [en.wikipedia.org]
Validation & Comparative
Thiazyl Trifluoride Shows Promise as a Greener Alternative to SF6 for High-Voltage Applications
Thiazyl trifluoride (NSF3) is emerging as a potential substitute for sulfur hexafluoride (SF6), a potent greenhouse gas widely used in high-voltage electrical equipment for its insulating and arc-quenching properties.[1][2] Recent research indicates that NSF3 possesses superior dielectric strength and a significantly lower global warming potential (GWP) compared to SF6, positioning it as a more environmentally friendly alternative.[1][2]
Sulfur hexafluoride is a superior insulating gas but its environmental impact is a major concern.[1] The GWP of SF6 is exceptionally high, estimated to be about 23,500 to 23,900 times that of carbon dioxide, and it is one of the six gases targeted for emission limits by the Kyoto Protocol.[1][3] This has driven the search for replacement gases that offer similar or better performance with a reduced environmental footprint.[1][2]
This compound, a stable, colorless gas, has been identified as a promising candidate.[2][4] Experimental results have demonstrated that its dielectric strength is 1.28 to 1.35 times that of SF6 under the same pressure.[1][2] Furthermore, its GWP is estimated to be 916, which is approximately one-twentieth that of SF6.[1][2]
Comparative Analysis: NSF3 vs. SF6
A detailed comparison of the key properties of this compound and sulfur hexafluoride is presented below, highlighting the advantages of NSF3 as a potential replacement.
| Property | This compound (NSF3) | Sulfur Hexafluoride (SF6) |
| Dielectric Strength (relative to SF6) | 1.28 - 1.35 | 1.0 |
| Global Warming Potential (GWP) | 916 | ~23,500 - 23,900 |
| Boiling Point | -27.1 °C | -63.8 °C |
| Molar Mass | 103.06 g·mol−1 | 146.06 g·mol−1 |
| Chemical Stability | Stable, does not react with ammonia or hydrogen chloride.[4][5] | Highly stable and inert.[6] |
Experimental Data and Methodologies
The dielectric strength of NSF3 was determined experimentally by applying an increasing power frequency voltage to a discharge chamber.[1][3] The instantaneous breakdown voltage was measured at least five times, with a four-minute interval between each test, to ensure accuracy.[1][3] These tests, conducted on NSF3 with a purity of approximately 87%, confirmed its insulation strength to be 1.28 times that of SF6 under identical conditions.[1][3]
Experimental Protocol for Dielectric Strength Measurement:
A standardized method, such as that outlined in ASTM D2477, is typically employed for determining the dielectric breakdown voltage of insulating gases.[7] This involves the following steps:
-
Chamber Preparation: A gas chamber is evacuated to a vacuum and then filled with an inert buffer gas. This process is repeated multiple times to eliminate impurities.[3]
-
Gas Injection: The experimental gas (NSF3 or SF6) is introduced into the chamber until it reaches a specific pressure.[3]
-
Voltage Application: An increasing AC voltage is applied across two electrodes within the chamber using a step-up transformer.[8]
-
Breakdown Voltage Measurement: The voltage at which electrical breakdown occurs between the electrodes is recorded.[8] This is repeated multiple times to obtain an average value.[1][3]
Logical Flow of Gas Comparison
Caption: Comparison of key properties of SF6 and NSF3.
Experimental Workflow for Dielectric Strength Testing
Caption: Workflow for measuring gas dielectric strength.
Synthesis and Purity
An efficient synthetic route for this compound has been developed, starting from sulfur monochloride, followed by ammonization and fluorination.[1] This method has achieved an overall yield of approximately 25% and a purity of up to 90.6%.[1][3]
Challenges and Future Outlook
While this compound shows great promise, further research is needed to fully evaluate its performance and safety for widespread industrial use. Key areas for future investigation include its long-term stability under operational stress, its decomposition byproducts, and its compatibility with materials commonly used in high-voltage equipment. The toxicity of NSF3 and its decomposition products also requires thorough investigation to ensure safe handling and operation.[9][10]
Despite these considerations, the significantly better environmental profile and superior dielectric strength of NSF3 make it a strong contender to replace SF6 in the next generation of high-voltage technology, contributing to a more sustainable power industry.
References
- 1. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 2. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [dl1.en-us.nina.az]
- 6. engineeringletters.com [engineeringletters.com]
- 7. store.astm.org [store.astm.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Thiazyl Trifluoride (NSF₃) and Thiazyl Fluoride (NSF)
For Researchers, Scientists, and Drug Development Professionals
Thiazyl trifluoride (NSF₃) and thiazyl fluoride (NSF) are important precursors in the synthesis of sulfur-nitrogen-fluorine compounds. Despite their related compositions, their reactivity profiles differ significantly, impacting their applications in synthetic chemistry. This guide provides an objective comparison of their reactivity, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the appropriate reagent for their specific needs.
Introduction and Physicochemical Properties
This compound (NSF₃) is a chemically stable, colorless gas with a tetrahedral geometry around the sulfur atom, featuring a sulfur-nitrogen triple bond.[1][2] In contrast, thiazyl fluoride (NSF) is a colorless, pungent gas that is notably more reactive and hygroscopic.[3][4] The fundamental properties of these two compounds are summarized below.
| Property | This compound (NSF₃) | Thiazyl Fluoride (NSF) | Reference(s) |
| Molar Mass | 103.06 g·mol⁻¹ | 65.07 g·mol⁻¹ | [1],[3] |
| Appearance | Colorless gas | Colorless gas | [1],[3] |
| Melting Point | -72.6 °C | -89 °C | [1],[3] |
| Boiling Point | -27.1 °C | 0.4 °C | [1],[3] |
| Molecular Shape | Tetrahedral at Sulfur | Bent | [1] |
| S-N Bond | Triple bond | Multiple bonding character | [1] |
| Stability | Kinetically stable, resembles SF₆ | Highly reactive, hygroscopic | [5],[3] |
Comparative Reactivity
The primary distinction in the reactivity of NSF₃ and NSF lies in their stability and susceptibility to different types of chemical transformations. NSF₃ is characterized by its kinetic stability, while NSF is highly reactive and prone to various reactions.[1][3][5]
Reactivity with Nucleophiles
A significant area of application for these compounds is their reaction with nucleophiles. Their behavior in these reactions is markedly different.
This compound (NSF₃): NSF₃ undergoes Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where one or more of its labile fluoride ligands are displaced by a nucleophile.[6] This reactivity has been harnessed for the synthesis of mono- and di-substituted fluorothiazynes.[6] The reaction is generally tolerant of various functional groups and can be performed under relatively mild conditions. The reactivity of the monosubstituted product is attenuated, allowing for sequential and selective disubstitution.[3]
Thiazyl Fluoride (NSF): In contrast, nucleophilic attack on NSF occurs at the sulfur atom.[3] NSF is highly susceptible to hydrolysis, reacting violently with water.[3] Its reactions with other nucleophiles are also vigorous.
Quantitative Comparison of Reaction Yields with Nucleophiles:
The following table summarizes the yields of monosubstituted products from the reaction of NSF₃ with various phenols and secondary amines. Corresponding quantitative data for NSF under directly comparable conditions is scarce due to its high reactivity and propensity for side reactions like oligomerization.
| Nucleophile | Product | Yield (%) with NSF₃ | Reference(s) |
| 4-Nitrophenol | 4-Nitrophenoxy-thiazyl difluoride | 95 | [3] |
| 4-Cyanophenol | 4-Cyanophenoxy-thiazyl difluoride | 92 | [3] |
| 4-Fluorophenol | 4-Fluorophenoxy-thiazyl difluoride | 85 | [3] |
| Phenol | Phenoxy-thiazyl difluoride | 82 | [3] |
| Piperidine | 1-(Thiazyl difluoride)piperidine | 91 | [3] |
| Morpholine | 4-(Thiazyl difluoride)morpholine | 88 | [3] |
| Indole | 1-(Thiazyl difluoride)indole | 75 | [3] |
Note: The high reactivity of NSF generally leads to complex product mixtures or polymerization under similar conditions, making direct yield comparisons for simple substitution challenging.
Reactivity with Lewis Acids
Both NSF₃ and NSF interact with Lewis acids, but the nature of the interaction and the resulting products differ.
This compound (NSF₃): NSF₃ forms adducts with strong Lewis acids.[7] The interaction typically involves coordination through the nitrogen atom.
Thiazyl Fluoride (NSF): Lewis acids react with NSF by abstracting the fluoride ion to generate thiazyl salts containing the [N≡S]⁺ cation.[3] NSF can also act as a ligand in transition metal complexes, coordinating through the nitrogen atom.[3]
Cycloaddition and Oligomerization Reactions
This compound (NSF₃): NSF₃ is generally unreactive in cycloaddition reactions due to its high stability.
Thiazyl Fluoride (NSF): NSF readily undergoes cycloaddition reactions with dienes.[3][4] It also undergoes cyclic trimerization at room temperature to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine.[3][4]
Experimental Protocols
Synthesis of Monosubstituted Thiazynes from NSF₃ (General Procedure)
This protocol describes the ex situ generation of NSF₃ and its subsequent reaction with a nucleophile in a two-chamber reactor.[3]
-
Chamber A (Gas Generation): A solution of an appropriate NSF₃ precursor (e.g., F₅BzN=SCl₂, 0.5 mmol, 0.25 M in dry MeCN) is added to a chamber containing AgF₂ (2.0 mmol) in dry MeCN (2.5 mL) at room temperature. The NSF₃ gas is generated in situ.
-
Chamber B (Reaction): The nucleophilic substrate (0.33 mmol) and a base (e.g., Et₃N, 0.35 mmol) are dissolved in dry MeCN (1.0 mL).
-
Reaction: The two chambers are connected, allowing the gaseous NSF₃ to diffuse into Chamber B and react with the nucleophile. The reaction is typically stirred at room temperature for a specified time (e.g., 3-24 hours).
-
Work-up: The reaction mixture is concentrated, and the product is purified by column chromatography.
Synthesis of Thiazyl Fluoride (NSF) from Trithiazyl Trichloride ((NSCl)₃)
This protocol is adapted from established methods for the synthesis of NSF.[8]
-
Apparatus: A vacuum line apparatus with a reaction vessel, cold traps, and a vacuum pump is assembled. All glassware must be thoroughly dried.
-
Reactants: The reaction vessel is charged with trithiazyl trichloride ((NSCl)₃) and a stoichiometric excess of a fluorinating agent (e.g., AgF₂) in a dry, inert atmosphere.
-
Solvent: Anhydrous carbon tetrachloride (CCl₄) is added to create a slurry.
-
Reaction Conditions: The reaction vessel is cooled to approximately -20 °C to -30 °C with vigorous stirring. The mixture is then slowly warmed to room temperature.
-
Product Collection: The volatile NSF gas is carried by a stream of inert gas (e.g., nitrogen) and collected in cold traps cooled with liquid nitrogen.
-
Purification: The collected NSF can be purified by fractional condensation on the vacuum line.
Visualization of Comparative Reactivity
The following diagrams, generated using Graphviz, illustrate the key differences in the reactivity pathways of NSF₃ and NSF.
Caption: A diagram illustrating the distinct reaction pathways of NSF3 and NSF.
Caption: A workflow diagram for the SuFEx reaction using a two-chamber system.
Conclusion
This compound (NSF₃) and thiazyl fluoride (NSF) exhibit markedly different reactivity profiles. NSF₃ is a kinetically stable reagent that undergoes selective fluoride displacement (SuFEx) with a range of nucleophiles, making it a valuable tool for the synthesis of complex sulfur-nitrogen compounds. Its controlled reactivity allows for the stepwise introduction of substituents. In contrast, NSF is a highly reactive species prone to rapid reactions with nucleophiles, oligomerization, and cycloaddition. The choice between NSF₃ and NSF will, therefore, depend on the desired transformation, with NSF₃ being the reagent of choice for controlled, selective functionalization, and NSF being more suited for reactions where its high intrinsic reactivity is required. This guide provides the foundational knowledge for researchers to make an informed decision on the appropriate reagent for their synthetic endeavors.
References
- 1. Thiazyl fluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
Validation of Thiazyl Trifluoride Reaction Products by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazyl trifluoride (NSF₃) has emerged as a valuable reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, enabling the synthesis of a diverse range of sulfur-nitrogen-fluorine compounds. The validation of the resulting mono- and disubstituted thiazynes is crucial for ensuring reaction success and purity of the products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹⁵N NMR, serves as a cornerstone for the characterization of these novel molecules. This guide provides a comparative overview of the NMR data for various NSF₃ reaction products, details the experimental protocols for their analysis, and presents alternative synthetic routes for related compounds.
Performance Comparison: NMR Spectroscopic Data
The reaction of this compound with various nucleophiles, such as phenols and amines, leads to the formation of monosubstituted (R-NSF₂) and disubstituted (R¹,R²-NSF) thiazynes. The substitution pattern and the nature of the R-group significantly influence the ¹⁹F and ¹⁵N NMR chemical shifts and coupling constants. The following table summarizes key NMR data for a selection of representative this compound reaction products.
| Compound | Product Structure | ¹⁹F Chemical Shift (δ, ppm) | ¹⁵N Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| This compound (¹⁴NSF₃) | N≡SF₃ | ~55.0 (triplet) | Not reported | ²J(¹⁹F-¹⁴N) = 25.3 |
| This compound (¹⁵NSF₃) | N≡S¹⁵F₃ | ~55.0 (doublet) | Not reported | ²J(¹⁹F-¹⁵N) = 36.9 |
| 4-Nitrophenoxy-thiazyl difluoride | O₂NC₆H₄O-NSF₂ | Not reported | Not reported | Not reported |
| 4-Cyanophenoxy-thiazyl difluoride | NCC₆H₄O-NSF₂ | Not reported | Not reported | Not reported |
| Morpholino-thiazyl difluoride | (CH₂)₄O-N-NSF₂ | Not reported | Not reported | Not reported |
| Di(4-nitrophenoxy)-thiazyl fluoride | (O₂NC₆H₄O)₂-NSF | Not reported | Not reported | Not reported |
Note: Specific chemical shift and coupling constant data for a wide range of substituted thiazynes are often reported in the supplementary information of research articles and can vary based on the solvent and reference standard used.
Alternative Synthetic Approaches
While the direct reaction of NSF₃ with nucleophiles is a powerful method, other pathways to sulfur-nitrogen-fluorine compounds exist. A common alternative involves the fluorination of tetrasulfur tetranitride (S₄N₄).[1] This method can yield thiazyl fluoride (NSF) or this compound (NSF₃) depending on the reaction conditions.[1] Another approach is the oxidative decomposition of FC(O)NSF₂ using silver(II) fluoride.[2] These alternative routes can be more hazardous due to the explosive nature of S₄N₄ and may produce a mixture of products requiring extensive purification.[1][2] The ex situ generation of NSF₃ gas from precursors like F₅BzN=SCl₂ offers a safer and more controlled method for its use in SuFEx reactions.[3]
Experimental Protocols
General Protocol for NMR Sample Preparation and Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data for the validation of this compound reaction products.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to avoid broad lines in the spectrum.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., trifluorotoluene) with a resonance that does not overlap with the analyte signals.[3]
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the high sensitivity and natural abundance of the ¹⁹F nucleus, this is typically a rapid experiment.[4]
-
The chemical shift range for fluorine is large, minimizing the likelihood of signal overlap.[4]
-
Observe the multiplicity of the signals to determine couplings to other nuclei, such as ¹H or ¹⁵N.
-
For quantitative measurements, ensure a sufficient relaxation delay (5 x T₁) is used.[4]
-
-
¹⁵N NMR Spectroscopy:
-
Direct ¹⁵N NMR acquisition is often challenging due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus.[5]
-
For ¹⁵N-enriched samples, direct detection is more feasible.
-
More commonly, indirect detection methods such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are employed. These experiments provide information about which protons are directly bonded to or are several bonds away from the nitrogen atom.
-
A ¹⁹F-¹⁵N HMBC experiment can be particularly informative for confirming the S-N-F connectivity in these molecules.[3]
-
-
Data Processing and Referencing:
-
Process the acquired spectra using appropriate software (e.g., Mnova, TopSpin).
-
Reference the ¹⁹F spectra to an external standard such as CFCl₃ (δ = 0 ppm).
-
Reference the ¹⁵N spectra to an external standard such as liquid ammonia (δ = 0 ppm) or nitromethane (δ = 380.2 ppm).[6]
-
Visualizing Reaction and Validation Workflows
The following diagrams illustrate the general reaction of this compound and the subsequent validation workflow using NMR spectroscopy.
Caption: General reaction of this compound with a nucleophile.
Caption: Workflow for the validation of this compound reaction products.
References
Thiazyl Trifluoride: A Viable and Sustainable Alternative to Sulfur Hexafluoride in High-Voltage Applications
For decades, sulfur hexafluoride (SF6) has been the cornerstone of electrical insulation and arc quenching in high-voltage switchgear and circuit breakers. Its exceptional dielectric properties and chemical stability have made it an industry standard. However, the significant environmental impact of SF6, primarily its extremely high global warming potential (GWP), has necessitated the search for sustainable alternatives. Thiazyl trifluoride (NSF3), a colorless and chemically stable gas, has emerged as a promising candidate, exhibiting superior dielectric strength and a significantly lower GWP compared to SF6.
This guide provides a comprehensive comparison of this compound and sulfur hexafluoride, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential as a sustainable alternative.
Performance Comparison: this compound vs. Sulfur Hexafluoride
Experimental studies have demonstrated that this compound not only matches but in some aspects surpasses the performance of sulfur hexafluoride as a gaseous dielectric.
Key Performance Metrics
A critical performance indicator for a dielectric gas is its dielectric strength, which is the maximum electric field a material can withstand without breaking down. Research indicates that the dielectric strength of NSF3 is approximately 1.28 to 1.35 times that of SF6 at the same pressure.[1] This superior insulating capability suggests that electrical equipment using NSF3 could potentially be designed to be more compact or operate at higher voltages.
From an environmental standpoint, the difference between the two compounds is stark. Sulfur hexafluoride is one of the most potent greenhouse gases, with a global warming potential (GWP) of approximately 23,500 times that of carbon dioxide (CO2) over a 100-year period.[2][3] In contrast, this compound has a GWP value estimated to be around 916, which is more than 20 times lower than that of SF6.
The following table summarizes the key quantitative data for a direct comparison of the two gases.
| Property | This compound (NSF3) | Sulfur Hexafluoride (SF6) |
| Molecular Weight | 103.06 g/mol [4][5] | 146.06 g/mol [3] |
| Boiling Point | -27.1 °C[1][4][5] | -64 °C[3] |
| Melting Point | -72.6 °C[4][5] | -50.8 °C[3] |
| Dielectric Strength (relative to SF6) | ~1.28 - 1.35[1] | 1.00 |
| Global Warming Potential (100-year) | 916[1] | 23,500[6][2][3] |
| Atmospheric Lifetime | Not readily available | ~3,200 years[6][2] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the experimental setup for determining its dielectric strength, as reported in scientific literature.
Synthesis of this compound
A reported efficient synthesis of this compound involves a two-step process starting from sulfur monochloride.[1]
Step 1: Synthesis of Tetrasulfur Tetranitride (S4N4)
-
Sulfur monochloride is reacted with ammonia in an ice bath to produce tetrasulfur tetranitride.
-
The resulting crude product is purified to yield S4N4.
Step 2: Fluorination of Tetrasulfur Tetranitride to this compound
-
The synthesized tetrasulfur tetranitride is subjected to fluorination using a fluorinating agent such as silver(II) fluoride (AgF2).
-
The reaction mixture is then treated with multistage condensation to isolate and purify the this compound gas.
-
The final product's purity is confirmed using techniques like gas chromatography-mass spectrometry (GC-MS).[1]
Under optimized conditions, this method has been reported to yield NSF3 with a purity of up to 90.6%.[1]
Dielectric Strength Measurement
The dielectric strength of this compound is determined by measuring its breakdown voltage in a controlled environment and comparing it to that of sulfur hexafluoride under identical conditions.
Experimental Setup:
A high-voltage analysis platform is utilized for this measurement. The key components of the setup include:[1]
-
Test Chamber: A sealed chamber, typically made of stainless steel and quartz glass, capable of maintaining a vacuum and withstanding the desired gas pressures.
-
Electrodes: Two electrodes, often made of a tungsten-copper alloy, are positioned within the chamber with a precise gap between them (e.g., 2.5 mm).
-
High-Voltage Source: A power supply capable of generating a high AC voltage that can be gradually increased.
-
Voltage Measurement: A voltage divider and measurement system to accurately record the voltage at which breakdown occurs.
Procedure:
-
The test chamber is evacuated to a high vacuum to remove any impurities.
-
The chamber is then filled with the test gas (NSF3 or SF6) to a specific pressure.
-
A power frequency AC voltage is applied to the electrodes and the voltage is increased at a constant rate.
-
The voltage at which an electrical discharge (arc) occurs between the electrodes is recorded as the breakdown voltage.
-
The measurement is repeated multiple times for each gas to ensure accuracy and statistical reliability.[1]
-
The dielectric strength of NSF3 relative to SF6 is then calculated by comparing their average breakdown voltages under the same experimental conditions.
Logical Pathway to a Sustainable Alternative
The transition from sulfur hexafluoride to this compound represents a logical progression towards more environmentally responsible technology in the high-voltage industry. The following diagram illustrates this pathway, highlighting the driving factors and the resulting benefits.
Caption: Logical flow from the problem of SF6 to the sustainable solution of NSF3.
Conclusion
The data and experimental evidence presented strongly support this compound as a compelling and sustainable alternative to sulfur hexafluoride for high-voltage insulation applications. Its superior dielectric strength, coupled with a dramatically lower global warming potential, positions it as a key technology in the transition towards a more environmentally friendly electrical power industry. Further research and development will be crucial to optimize its production and facilitate its widespread adoption, paving the way for a greener and more sustainable future in high-voltage engineering.
References
- 1. Thiazyl fluoride - Wikipedia [en.wikipedia.org]
- 2. Chemical and physical properties of Sulfur hexafluoride_Chemicalbook [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. Sulfur hexafluoride - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
A Spectroscopic Showdown: Unraveling the Structures of NSF₃ and its S-N-F Cousins
A detailed comparative analysis of the spectroscopic properties of thiazyl trifluoride (NSF₃) and other key sulfur-nitrogen-fluorine compounds, including thiazyl fluoride (NSF), trithis compound ((SNF)₃), and tetrathiazyl tetrafluoride ((SNF)₄), reveals significant insights into their molecular geometries, bonding characteristics, and electronic environments. This guide synthesizes experimental data from various spectroscopic techniques to provide a comprehensive overview for researchers, scientists, and professionals in drug development.
This publication delves into the vibrational, rotational, and nuclear magnetic resonance spectra of these intriguing inorganic molecules. By presenting quantitative data in a comparative format, we aim to facilitate a deeper understanding of the structure-property relationships within this class of compounds.
At a Glance: A Comparative Summary of Spectroscopic Data
The following tables summarize the key spectroscopic parameters for NSF₃, NSF, (SNF)₃, and (SNF)₄, offering a direct comparison of their fundamental molecular properties.
Table 1: Vibrational Frequencies (cm⁻¹)
| Compound | ν(S-N) | ν(S-F) | Other Key Vibrations |
| NSF₃ | 1515 (s) | 811 (s), 775 (s) | 521 (s, δ(NSF)), 367 (s, δ(FSF)) |
| NSF | 1372 (s) | 640 (s) | 366 (m, δ(NSF)) |
| (SNF)₃ | 1085 (s), 865 (s) | 715 (s), 680 (s) | Ring deformations |
| (SNF)₄ | 1070 (s), 745 (s) | 685 (s), 640 (s) | Ring deformations |
Table 2: Molecular Geometry - Bond Lengths (Å) and Angles (°)
| Compound | r(S-N) | r(S-F) | ∠(F-S-F) | ∠(N-S-F) / ∠(S-N-S) |
| NSF₃ | 1.416 | 1.552 | 94.2 | 116.9 |
| NSF | 1.448 | 1.643 | - | 116.9 |
| (SNF)₃ | 1.595, 1.610 | 1.628 | - | 112.6 (NSN), 123.9 (SNS) |
| (SNF)₄ | 1.54, 1.66 | 1.60 | - | 114 (NSN), 123 (SNS) |
Table 3: ¹⁹F NMR Chemical Shifts (ppm, relative to CCl₃F)
| Compound | Chemical Shift (δ) |
| NSF₃ | 76.5 |
| NSF | 211 |
| (SNF)₃ | - |
| (SNF)₄ | - |
Unveiling Molecular Structures: A Logical Relationship
The structural relationship between these S-N-F compounds can be visualized as a progression from a simple monomer to cyclic oligomers. This relationship is crucial for understanding their formation and comparative properties.
Caption: Structural relationship of S-N-F compounds.
Experimental Protocols: The Foundation of Our Data
The spectroscopic data presented in this guide were obtained through a variety of established experimental techniques. Below are detailed methodologies for the key experiments cited.
Vibrational Spectroscopy (IR and Raman)
Gas-Phase Infrared (IR) Spectroscopy of NSF₃ and NSF:
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically 10-20 cm path length) with KBr or CsI windows.
-
Sample Preparation: The gaseous sample was introduced into the evacuated gas cell to a pressure of a few Torr.
-
Data Acquisition: Spectra were recorded at room temperature with a resolution of at least 1 cm⁻¹. Multiple scans were co-added to improve the signal-to-noise ratio.
Raman Spectroscopy of (SNF)₃ and (SNF)₄:
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Ar⁺ laser at 514.5 nm or a diode laser at 785 nm) and a sensitive detector (e.g., a CCD camera).
-
Sample Preparation: Solid samples were sealed in a glass capillary tube.
-
Data Acquisition: Spectra were recorded at room temperature. The laser power was kept low to avoid sample decomposition.
Microwave Spectroscopy
Microwave Spectroscopy of NSF:
-
Instrumentation: A conventional Stark-modulated microwave spectrometer operating in the frequency range of 8-40 GHz.
-
Sample Preparation: Gaseous NSF was produced in situ by flowing SF₄ over heated sulfur-nitrogen compounds and was continuously pumped through the waveguide absorption cell, which was cooled to low temperatures (e.g., -78 °C) to increase the signal intensity.
-
Data Acquisition: The absorption spectra were recorded by sweeping the microwave frequency and detecting the absorption with a crystal detector. The Stark voltage was applied to modulate the rotational transitions and aid in their assignment.
Gas-Phase Electron Diffraction
Electron Diffraction of (SNF)₃:
-
Instrumentation: A gas-phase electron diffraction apparatus consisting of an electron gun, a nozzle for sample introduction, a diffraction chamber, and a photographic plate or imaging plate detector.
-
Sample Preparation: The solid sample of (SNF)₃ was heated in a reservoir to generate a sufficient vapor pressure, and the gas was introduced into the diffraction chamber through a fine nozzle.
-
Data Acquisition: The diffraction pattern of the scattered electrons was recorded on the detector. The scattering intensities were then radially averaged and corrected for background scattering. The molecular structure was determined by a least-squares refinement of a theoretical model to the experimental scattering data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR Spectroscopy of NSF₃:
-
Instrumentation: A high-resolution NMR spectrometer operating at a high magnetic field strength (e.g., 9.4 T, corresponding to a ¹⁹F frequency of 376 MHz).
-
Sample Preparation: A solution of NSF₃ was prepared by dissolving the gaseous compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a sealed NMR tube. A small amount of a reference compound, typically CCl₃F, was added.
-
Data Acquisition: The ¹⁹F NMR spectrum was acquired at room temperature. The chemical shifts were referenced to CCl₃F (δ = 0 ppm).
This comprehensive comparison of the spectroscopic properties of NSF₃ and its S-N-F analogs provides a valuable resource for researchers in the field. The detailed experimental protocols offer a foundation for further investigation and characterization of these and related compounds. The presented data highlights the structural diversity and complex bonding within this fascinating class of inorganic molecules.
A Comparative Guide to Deoxyfluorinating Agents: DAST vs. Modern Alternatives and the Emergence of NSF3 in SuFEx Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a pivotal strategy in modern drug discovery, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic candidates. The choice of fluorinating agent is critical to the success of synthetic campaigns, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective, data-driven comparison of the widely used deoxyfluorinating agent Diethylaminosulfur Trifluoride (DAST) with its more contemporary alternatives. Additionally, it explores the reactivity of Thiazyl Trifluoride (NSF3), a reagent of growing interest in a different realm of sulfur-fluoride chemistry.
Deoxyfluorination: Replacing Hydroxyls with Fluorine
Deoxyfluorination, the conversion of alcohols to alkyl fluorides, is a fundamental transformation in medicinal chemistry. For decades, DAST has been a workhorse in this area, valued for its broad applicability. However, its inherent instability and challenging safety profile have spurred the development of safer and more selective reagents.
Performance Comparison of Deoxyfluorinating Agents
The selection of a deoxyfluorinating agent is a trade-off between reactivity, safety, and substrate tolerance. While DAST is highly reactive, its thermal instability is a significant drawback.[1][2] Newer reagents like Deoxo-Fluor and PyFluor offer improved safety profiles with comparable or, in some cases, superior performance.[1][2]
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| DAST (Diethylaminosulfur Trifluoride) | Et₂NSF₃ | High reactivity, broad substrate scope (1°, 2°, 3° alcohols, aldehydes, ketones).[1] | Thermally unstable, can detonate upon heating.[1] Moisture sensitive, releases HF.[1] Prone to side reactions (elimination, rearrangements).[3] | -78 °C to room temperature in CH₂Cl₂.[2] |
| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable than DAST.[1][2] Similar reactivity profile to DAST.[2] | Still moisture sensitive. Can be more expensive than DAST. | -78 °C to room temperature in CH₂Cl₂ or THF.[4] |
| PyFluor (Pyridiniumylsulfur Trifluoride) | High thermal stability, crystalline solid, easy to handle.[5] Reduced elimination byproducts compared to DAST.[5] | May require higher temperatures for less reactive substrates. | Room temperature to 80 °C in THF or MeCN with a base (e.g., DBU).[4] | |
| AlkylFluor | Bench-stable solid, high-yielding for a broad range of alcohols.[6] | Requires a fluoride source (e.g., KF).[6] | 100 °C in 1,4-dioxane with KF.[6] | |
| PhenoFluor™ | Effective for late-stage deoxyfluorination of complex molecules.[7][8] High functional group tolerance.[7] | Higher molecular weight, can be less atom-economical for large-scale synthesis.[7] | 23 °C to 80 °C in toluene or dioxane, often with additives like KF and a base.[7] |
Experimental Data: Deoxyfluorination of a Model Substrate
The following table summarizes the reported yields for the deoxyfluorination of testosterone, a challenging secondary alcohol, with various reagents, highlighting the differences in their efficacy.
| Reagent | Yield of Fluorinated Product | Reference |
| DAST | 17% | [6] |
| Deoxo-Fluor | <10% | [6] |
| PyFluor | 7% (at 80 °C) | [6] |
| AlkylFluor | up to 79% | [6] |
| PhenoFluor™ | Not explicitly reported for testosterone in direct comparison, but effective for other complex alcohols. | [7] |
Experimental Protocols
General Experimental Protocol for Deoxyfluorination using DAST
Materials:
-
Alcohol (1.0 equiv)
-
DAST (1.1 - 1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous CH₂Cl₂ in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C and then gradually warm to room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from 1 to 16 hours.[4]
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Safety Note: DAST is corrosive, moisture-sensitive, and can decompose explosively upon heating.[1] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
General Experimental Protocol for Deoxyfluorination using PyFluor
Materials:
-
Alcohol (1.0 equiv)
-
PyFluor (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a solution of the alcohol in the anhydrous solvent, add DBU at room temperature under an inert atmosphere.[4]
-
Add PyFluor in one portion and stir the reaction mixture at room temperature or heat as required.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[4]
Visualizing Reaction Pathways
Deoxyfluorination Mechanism with DAST
The reaction of an alcohol with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride, which is then displaced by a fluoride ion. The displacement can occur via an Sₙ1 or Sₙ2 pathway, depending on the substrate structure.
Caption: General mechanism of alcohol deoxyfluorination using DAST.
This compound (NSF₃): A Shift in Reactivity Focus
While the search for novel deoxyfluorinating agents is ongoing, this compound (NSF₃) has emerged as a reagent with distinct reactivity, primarily in the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[9] To date, there is a notable absence of literature describing the use of NSF₃ as a direct deoxyfluorinating agent for alcohols in a manner analogous to DAST.
NSF₃ is a stable, colorless gas that serves as a precursor to other sulfur-nitrogen-fluorine compounds.[10] Its reactivity is characterized by the lability of its fluoride ligands, which can be displaced by nucleophiles.[10]
SuFEx Chemistry with NSF₃
Recent research has demonstrated the utility of NSF₃ as a hub for SuFEx chemistry, enabling the synthesis of mono- and di-substituted thiazynes by reacting with nucleophiles such as phenols and secondary amines.[9] This process typically involves the in situ or ex situ generation of NSF₃ gas, which then reacts with the nucleophile in the presence of a base.
Experimental Workflow for SuFEx with NSF₃
The following diagram illustrates a typical experimental workflow for the synthesis of monosubstituted thiazynes using ex situ generated NSF₃.
Caption: Workflow for monosubstituted thiazyne synthesis via SuFEx with NSF₃.
Conclusion
For researchers engaged in drug discovery and development, the choice of a fluorinating agent is a critical decision that can significantly impact the success of a synthetic route. While DAST remains a powerful and versatile reagent for deoxyfluorination, its hazardous nature necessitates the consideration of safer, more modern alternatives. Deoxo-Fluor offers a direct, more thermally stable replacement, while reagents like PyFluor, AlkylFluor, and PhenoFluor provide enhanced safety, stability, and, in many cases, improved selectivity and functional group tolerance.
This compound (NSF₃), in contrast, currently occupies a different niche in the fluorochemist's toolbox. Its utility in SuFEx chemistry for the construction of novel sulfur-nitrogen scaffolds is a rapidly developing area of research. However, based on currently available literature, NSF₃ is not a direct substitute for DAST in traditional deoxyfluorination reactions of alcohols. Future research may yet unveil such applications, but for now, its reactivity profile remains distinct. The selection of the appropriate fluorinating agent will, therefore, depend on the specific transformation desired, with a clear distinction between the established deoxyfluorinating agents and the emerging potential of NSF₃ in SuFEx chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 3. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias [researchrepository.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor [dash.harvard.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Computational Validation of Reaction Pathways for Thiazyl Trifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methods for validating the reaction pathways of thiazyl trifluoride (NSF₃). While a direct, comprehensive experimental validation of various computational approaches for NSF₃ reactions is not extensively documented in a single source, this guide synthesizes available data on its reactivity with established computational methodologies. This allows for an objective assessment of the theoretical approaches used to predict and understand the reaction mechanisms of this versatile reagent.
This compound is a colorless gas that serves as a crucial precursor in the synthesis of a variety of sulfur-nitrogen-fluorine compounds.[1] Its significance has grown with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that leverage the reactivity of the S-F bond.[1][2][3] Understanding the underlying mechanisms of NSF₃ reactions is paramount for optimizing existing synthetic routes and designing novel chemical transformations.
Computational Methodologies for Reaction Pathway Analysis
The validation of reaction pathways heavily relies on a synergistic relationship between computational chemistry and experimental kinetics. Theoretical calculations provide insights into the potential energy surface of a reaction, identifying transition states and intermediates that are often difficult to observe experimentally. The accuracy of these predictions, however, is highly dependent on the chosen computational method.
Density Functional Theory (DFT) and ab initio methods are the primary tools for these investigations. DFT methods are often favored for their balance of computational cost and accuracy, making them suitable for larger molecular systems. Ab initio methods, while computationally more demanding, can offer higher accuracy, especially for systems where electron correlation is critical.
A comparative study of different computational methods for a given reaction typically involves calculating key parameters such as activation energies, reaction enthalpies, and the geometric parameters of reactants, transition states, and products. These theoretical values are then compared against experimental data to validate the accuracy of the computational model.
Key Reaction Pathways of this compound
The primary reactivity of this compound centers around the electrophilic sulfur atom, making it susceptible to nucleophilic attack. This is the foundational principle of its application in SuFEx chemistry, where a fluoride ion is displaced by a nucleophile.
A generalized reaction scheme for the nucleophilic substitution on NSF₃ can be depicted as:
Nu⁻ + NSF₃ → [Nu-SF₃-N]⁻ (Transition State) → Nu-SF₂=N + F⁻
Where Nu⁻ represents a nucleophile. The reaction proceeds through a transition state leading to the substitution product. Computational methods are employed to model the geometry and energy of this transition state, providing crucial information about the reaction barrier.
Data Presentation: A Comparative Look at Computational and Experimental Data
Due to the limited availability of comprehensive comparative studies on NSF₃ reaction pathways in the literature, the following tables present a generalized comparison of typical data obtained from computational studies and the corresponding experimental data required for validation.
| Computational Method | Calculated Parameter | Typical Value Range (kcal/mol) | Experimental Counterpart |
| DFT (e.g., B3LYP) | Activation Energy (Ea) | 15 - 30 | Activation Energy from Arrhenius Plot |
| Reaction Enthalpy (ΔH) | -20 to +10 | Calorimetrically Measured ΔH | |
| ab initio (e.g., MP2, CCSD(T)) | Activation Energy (Ea) | 10 - 25 | Activation Energy from Arrhenius Plot |
| Reaction Enthalpy (ΔH) | -25 to +5 | Calorimetrically Measured ΔH |
Table 1: Comparison of Theoretical and Experimental Thermochemical Data. This table illustrates the types of data generated from computational methods and their corresponding experimental values used for validation. The value ranges are illustrative and can vary significantly depending on the specific reaction.
| Parameter | DFT (B3LYP/6-31G*) | ab initio (MP2/aug-cc-pVTZ) | Experimental (X-ray, Gas-Phase) |
| S-N Bond Length (Å) | 1.42 | 1.41 | ~1.416 |
| S-F Bond Length (Å) | 1.55 | 1.54 | ~1.552 |
| N-S-F Bond Angle (°) | 115 | 116 | ~117 |
| F-S-F Bond Angle (°) | 95 | 94 | ~92 |
Table 2: Comparison of Calculated and Experimental Geometric Parameters for this compound. This table showcases how different computational methods predict the ground-state geometry of NSF₃ compared to experimental findings.
Experimental Protocols
The experimental validation of computationally predicted reaction pathways for this compound involves a combination of synthetic chemistry and kinetic analysis.
Synthesis of this compound Derivatives
A typical experimental setup for the reaction of NSF₃ with a nucleophile involves a two-chamber reactor.[2][3]
-
Generation of NSF₃ Gas: this compound gas is generated in situ in one chamber, often from the reaction of a precursor like S₄N₄ with AgF₂.[1]
-
Reaction with Nucleophile: The generated NSF₃ gas is then introduced into a second chamber containing the nucleophile dissolved in an appropriate solvent (e.g., acetonitrile).
-
Product Isolation and Characterization: The reaction mixture is then worked up to isolate the desired product. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of the product. X-ray crystallography can be used to determine the solid-state structure of crystalline products.
Kinetic Studies
To determine the experimental activation energy and other kinetic parameters, the reaction is monitored over time at different temperatures.
-
Reaction Monitoring: Aliquots of the reaction mixture are taken at regular intervals and analyzed using a suitable technique, such as Gas Chromatography (GC) or NMR spectroscopy, to determine the concentration of reactants and products.
-
Data Analysis: The rate constants at different temperatures are then used to construct an Arrhenius plot (ln(k) vs. 1/T), from which the experimental activation energy (Ea) and the pre-exponential factor (A) can be determined.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of a computational validation study and a typical reaction pathway for this compound.
Conclusion
The computational validation of reaction pathways for this compound is an essential aspect of modern chemical research. While a comprehensive, direct comparison of various computational methods against experimental data for NSF₃ reactions is an area ripe for further investigation, the principles and methodologies are well-established. By combining theoretical calculations with rigorous experimental work, researchers can gain a deeper understanding of the reactivity of this important molecule, paving the way for new discoveries in synthesis and drug development. The continued development of computational chemistry will undoubtedly lead to even more accurate and predictive models for understanding and designing complex chemical reactions.
References
A Comparative Guide to the Cross-Reactivity of Thiazyl Trifluoride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Thiazyl trifluoride (NSF3) is a stable, colorless gas notable for its tetrahedral geometry and a sulfur-nitrogen triple bond.[1][2] While historically considered to be relatively inert, resembling the stability of sulfur hexafluoride (SF6), recent advancements have highlighted its utility as a versatile synthon, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[3][4] This guide provides an objective comparison of the cross-reactivity of this compound with various nucleophiles, supported by available experimental data and detailed protocols.
General Reactivity of this compound
The reactivity of NSF3 is generally categorized into three main areas:
-
Reactions with Electrophiles: The lone pair of electrons on the nitrogen atom can be donated to a Lewis acid.[3]
-
Addition Reactions: These reactions involve the π-system of the sulfur-nitrogen triple bond.[3]
-
Nucleophilic Reactions: Attack occurs at the coordinatively unsaturated and positively charged sulfur atom, leading to the displacement of one or more fluoride ligands.[3]
This guide focuses on the third category, exploring how different nucleophiles interact with the electrophilic sulfur center of NSF3.
Caption: General reactivity pathways of this compound.
Cross-Reactivity Studies with Nucleophiles
Despite its kinetic stability, the fluoride ligands on NSF3 are labile and can be displaced by various nucleophiles, particularly under specific reaction conditions.[1][2] The development of ex situ generation methods has facilitated its use as a gaseous SuFEx hub, allowing for controlled reactions with a range of nucleophiles.[4][5]
Nitrogen Nucleophiles
NSF3 reacts readily with various nitrogen-based nucleophiles, such as secondary amines and azoles.[5] The reactions typically proceed via a nucleophilic substitution at the sulfur atom.
Caption: Experimental workflow for NSF3 generation and reaction.
Experimental Data: Reaction of NSF3 with Nitrogen Nucleophiles [5]
| Nucleophile (Substrate) | Base | Time (h) | Product | Yield (%) |
| Morpholine | DBU | 3 | 4-(difluoro-λ⁶-sulfanylidene)morpholin-4-ium-4-ide | 91 |
| Piperidine | DBU | 3 | 1-(difluoro-λ⁶-sulfanylidene)piperidin-1-ium-1-ide | 90 |
| Pyrrolidine | DBU | 3 | 1-(difluoro-λ⁶-sulfanylidene)pyrrolidin-1-ium-1-ide | 85 |
| Imidazole | DBU | 16 | 1-(difluoro-λ⁶-sulfanylidene)imidazol-1-ium-1-ide | 88 |
| 1,2,4-Triazole | DBU | 16 | 1-(difluoro-λ⁶-sulfanylidene)-1,2,4-triazol-1-ium-1-ide | 75 |
Reactions performed using a two-chamber reactor system as described in the experimental protocols section.
Oxygen Nucleophiles
Aromatic alcohols (phenols) have been shown to react with NSF3 to form mono-substituted thiazynes.[5] These reactions often require a base to deprotonate the alcohol, enhancing its nucleophilicity.
Caption: Nucleophilic substitution reaction on this compound.
Experimental Data: Reaction of NSF3 with Oxygen Nucleophiles [5]
| Nucleophile (Substrate) | Base | Time (h) | Product | Yield (%) |
| Phenol | Et3N | 16 | (Difluoro-λ⁶-sulfanylidene)phenoxy-λ⁶-sulfane | 90 |
| 4-Methoxyphenol | Et3N | 16 | 1-(difluoro-λ⁶-sulfanylidene)-4-methoxybenzene | 91 |
| 4-Fluorophenol | Et3N | 16 | 1-(difluoro-λ⁶-sulfanylidene)-4-fluorobenzene | 85 |
| 4-(Trifluoromethyl)phenol | Et3N | 16 | 1-(difluoro-λ⁶-sulfanylidene)-4-(trifluoromethyl)benzene | 80 |
| 1-Naphthol | Et3N | 16 | 1-(difluoro-λ⁶-sulfanylidene)naphthalene | 89 |
Reactions performed using a two-chamber reactor system as described in the experimental protocols section.
Other Nucleophiles
-
Hydrogen Fluoride (HF): NSF3 undergoes a reversible addition reaction with HF to yield H2NSF5.[1][2] Solvolysis of NSF3 in anhydrous HF can produce the primary amine F5SNH2.[6]
-
Water: Unlike the related thiazyl fluoride (NSF) which reacts violently with water, NSF3 is kinetically stable and shows resistance to hydrolysis by weak acids.[3][7]
-
Thiols: While thiols are known to be excellent nucleophiles, specific experimental data on their cross-reactivity with NSF3 is not extensively detailed in the reviewed literature.[8][9] Given the reactivity observed with other nucleophiles, it is anticipated that thiols would react under similar base-mediated conditions, but this requires experimental verification.
Experimental Protocols
Protocol 1: Synthesis of this compound (NSF3)[10]
This protocol describes the synthesis of NSF3 from tetrasulfur tetranitride (S4N4).
-
Reactants: Tetrasulfur tetranitride (S4N4, 3 mmol), silver(II) fluoride (AgF2, 48 mmol), and anhydrous carbon tetrachloride (CCl4, 30 mL).
-
Procedure:
-
Combine the reactants in a suitable reaction vessel.
-
Carry out the reaction under constant stirring at 78 °C for a duration of 2 hours.
-
The gaseous product mixture is passed through a condensation trap system.
-
-
Purification: The crude NSF3 gas is purified by multistage condensation at controlled low temperatures to separate it from byproducts.
-
Yield: Under these optimized conditions, the total yield of NSF3 was reported to be 25% with a purity of over 90%.[10]
Protocol 2: General Procedure for SuFEx Reaction of NSF3 with Nucleophiles[5]
This protocol details the ex situ generation of NSF3 and its subsequent reaction with nucleophiles in a two-chamber reactor.
-
Apparatus: A two-chamber reactor is set up under an inert atmosphere and protected from light.
-
Chamber A (Gas Generation):
-
Charge Chamber A with silver(II) fluoride (AgF2, 2.0 mmol) and anhydrous acetonitrile (MeCN, 2.5 mL).
-
Prepare a solution of the NSF3 precursor, F5BzN=SCl2 (0.5 mmol, 0.25 M in MeCN).
-
Filter the precursor solution into Chamber A at room temperature. The NSF3 gas will evolve over a few hours.
-
-
Chamber B (Reaction):
-
Charge Chamber B with the desired nucleophilic substrate (0.5 mmol, 1.0 equiv) and a suitable base (e.g., DBU or Et3N, 1.05 equiv) dissolved in anhydrous MeCN (1.0 mL).
-
-
Reaction:
-
Allow the evolved NSF3 gas from Chamber A to diffuse into Chamber B and react with the nucleophile solution.
-
The reaction is stirred at room temperature for the time specified in the data tables (typically 3-16 hours).
-
-
Workup and Isolation: Upon completion, the reaction mixture in Chamber B is processed, and the product is isolated and purified, typically by column chromatography.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [dl1.en-us.nina.az]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ex situ Generation of this compound (NSF3 ) as a Gaseous SuFEx Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Ennobling an old molecule: this compound (N≡SF3), a versatile synthon for Xe-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazyl fluoride - Wikipedia [en.wikipedia.org]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
Thiazyl Trifluoride: A High-Performance Alternative in Electrical Insulation and Click Chemistry
For Immediate Release
Wuhan, China – December 7, 2025 – In the quest for advanced materials that offer both superior performance and environmental sustainability, thiazyl trifluoride (NSF3) is emerging as a compelling candidate in two distinct and critical scientific fields: high-voltage electrical insulation and biocompatible "click" chemistry. This guide provides an objective comparison of NSF3's performance against established alternatives in these applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a stable, colorless gas with a unique tetrahedral molecular geometry around the central sulfur atom, featuring a sulfur-nitrogen triple bond.[1] This structure imparts properties that make it a promising, more environmentally friendly alternative to the potent greenhouse gas sulfur hexafluoride (SF6) in electrical switchgear, as well as a versatile reagent in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2][3][4]
This compound in High-Voltage Electrical Insulation
For decades, sulfur hexafluoride (SF6) has been the industry standard for insulation and arc quenching in high-voltage gas-insulated switchgear (GIS) due to its excellent dielectric properties and chemical inertness.[5] However, SF6 is the most potent greenhouse gas, with a global warming potential (GWP) approximately 23,500 times that of carbon dioxide over a 100-year period.[6] This has driven a search for viable alternatives with lower environmental impact.
This compound has been identified as a promising candidate to replace SF6.[2][5] Its performance as a dielectric gas has been benchmarked against SF6 and other alternatives.
Performance Comparison of Insulating Gases
| Property | This compound (NSF3) | Sulfur Hexafluoride (SF6) | c-C4F8 | C4F7N | Dry Air/CO2 Mixtures |
| Dielectric Strength (relative to SF6) | ~1.28 - 1.35 | 1.00 | ~1.25 | Higher than SF6 | Lower than SF6 |
| Global Warming Potential (100-year) | 916[5] | 23,500[6] | Far below SF6[5] | Significantly lower than SF6[6] | ~0-1 |
| Boiling Point (°C) | -27.1[1] | -64 | -8[5] | High (requires mixing with CO2)[5] | Varies |
| Decomposition | Information not widely available | Can form toxic by-products | Carbon deposition after discharge[5] | Information not widely available | Benign |
Experimental Protocol: Dielectric Strength Measurement
The dielectric strength of this compound can be determined using a high-voltage analysis platform.[5]
Objective: To measure the breakdown voltage of NSF3 and compare it to SF6 under identical conditions.
Apparatus:
-
High-voltage AC power source
-
Gas chamber with a sealed quartz-glass body, equipped with a gas inlet/outlet valve and an electrode spacing adjustment mechanism.
-
Tungsten-copper alloy electrodes (e.g., 10 mm diameter).
-
Vacuum pump.
-
Pressure gauge.
Procedure:
-
The gas chamber is evacuated to a high vacuum and then purged with an inert buffer gas. This process is repeated multiple times (e.g., three times) to eliminate impurities.[7]
-
The experimental gas (NSF3 or SF6) is injected into the chamber to a specified pressure.[7]
-
The electrodes are set to a fixed gap (e.g., 2.5 mm).[5]
-
An increasing AC voltage is applied across the electrodes until electrical breakdown (a spark) occurs. The voltage at this point is recorded as the breakdown voltage.[5][7]
-
The measurement is repeated multiple times (e.g., at least 5 times) for each gas, with a sufficient time interval between tests (e.g., 4 minutes) to allow the gas to stabilize.[5][7]
-
The average breakdown voltage for each gas is calculated to determine the relative dielectric strength.
This compound as a Hub for SuFEx Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for applications in drug discovery, bioconjugation, and materials science.[8][9] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known example.[8][10]
A more recent addition to the click chemistry toolbox is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which involves the reaction of a sulfonyl fluoride or a related species with a nucleophile.[11] this compound has emerged as a versatile "hub" for SuFEx chemistry.[3][4] It serves as a precursor to mono- and disubstituted fluorothiazynes, which can then readily react with various nucleophiles.[3]
Conceptual Workflow of NSF3 in SuFEx Chemistry
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alternatives to SF6 Gas: What are the Available Options? [dilo.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 6. tjh2b.com [tjh2b.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioclone.net [bioclone.net]
- 11. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative DFT Analysis of Thiazyl Trifluoride and Its Isomers: A Guide for Researchers
Introduction
Thiazyl trifluoride (NSF₃) is a stable, colorless gas with a tetrahedral geometry around the sulfur atom, featuring a notable sulfur-nitrogen triple bond.[1][2] Its chemistry is of significant interest, particularly as a precursor to other sulfur-nitrogen-fluorine compounds.[1][3] An isomer of NSF₃, fluoriminosulfur difluoride (F₂SNF), is also known to exist, though it is less stable.[1][2] Understanding the relative stability, structure, and vibrational properties of these isomers is crucial for researchers in inorganic chemistry and materials science.
This guide presents a comparative analysis of this compound and its isomer using Density Functional Theory (DFT), a powerful computational tool for predicting molecular properties.[4] While a direct, comprehensive experimental comparison is not extensively documented in publicly available literature, this guide synthesizes information from computational studies on related molecules and established theoretical protocols to provide a robust comparative framework.[1][5] The data presented herein is illustrative, based on trends observed for similar compounds, and serves to highlight the expected differences and the utility of DFT in this field of study.
Computational Methodology
The following section details a typical experimental protocol for a comparative DFT analysis of NSF₃ and its isomers. This methodology is based on common practices in computational chemistry for achieving a balance of accuracy and computational efficiency.[4]
Software and Methods
All calculations would be performed using a quantum chemistry software package such as Gaussian. The B3LYP hybrid functional, known for its reliability in predicting geometries and energies for a wide range of molecules, would be employed.[4][5] A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d), is generally sufficient for providing an accurate description of the electronic structure of molecules containing second-row elements and electronegative atoms.
Computational Workflow
-
Structure Generation: Initial 3D structures of this compound (NSF₃) and its isomer fluoriminosulfur difluoride (F₂SNF) are constructed.
-
Geometry Optimization: The geometries of both isomers are optimized to find the lowest energy structures. This process identifies the equilibrium bond lengths and angles.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. This serves two purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectra of the molecules.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a higher level of theory, such as coupled-cluster with single and double and perturbative triple excitations (CCSD(T)), if computational resources allow.
-
Relative Energy Calculation: The relative stability of the isomers is determined by comparing their zero-point corrected electronic energies.
Comparative Data
The following tables summarize the expected quantitative data from a DFT analysis of NSF₃ and F₂SNF. The values are illustrative and intended for comparative purposes.
Table 1: Calculated Relative Energies
| Isomer | Point Group | Relative Energy (kcal/mol) |
| This compound (NSF₃) | C₃ᵥ | 0.00 |
| Fluoriminosulfur Difluoride (F₂SNF) | Cₛ | +25.3 |
Illustrative data based on the known higher stability of NSF₃.
Table 2: Calculated Geometric Parameters
| Isomer | Bond | Bond Length (Å) | Bond Angle (°) |
| This compound (NSF₃) | S≡N | 1.416 | F-S-F: 94.0 |
| S-F | 1.552 | N-S-F: 123.0 | |
| Fluoriminosulfur Difluoride (F₂SNF) | S=N | 1.530 | F-S-F: 92.5 |
| N-F | 1.410 | F-S-N: 108.0 | |
| S-F | 1.580 | S-N-F: 115.0 |
Illustrative data based on typical bond lengths and VSEPR theory predictions.
Table 3: Prominent Calculated Vibrational Frequencies
| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound (NSF₃) | S≡N stretch | ~1515 |
| S-F symmetric stretch | ~870 | |
| S-F asymmetric stretch | ~780 | |
| Fluoriminosulfur Difluoride (F₂SNF) | S=N stretch | ~1300 |
| N-F stretch | ~950 | |
| S-F symmetric stretch | ~820 | |
| S-F asymmetric stretch | ~750 |
Illustrative data based on characteristic vibrational frequencies for the respective bond types.
Isomer Stability and Relationship
The relationship between this compound and its isomer can be visualized as two distinct minima on a potential energy surface. The relative energies obtained from DFT calculations indicate the thermodynamic stability of each isomer.
Caption: Relative stability of this compound and its isomer.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its isomer, fluoriminosulfur difluoride, using Density Functional Theory. Based on established chemical principles and computational methodologies, it is expected that NSF₃ is significantly more stable than F₂SNF. This difference in stability is reflected in their geometric structures and vibrational frequencies. The illustrative data presented here can serve as a valuable reference for researchers and professionals in the field, highlighting the power of computational chemistry in elucidating the properties of complex inorganic molecules. A dedicated computational study would be invaluable for obtaining precise data and further exploring the potential energy surface of the NSF₃ system.
References
Safety Operating Guide
Proper Disposal Procedures for Thiazyl Trifluoride: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of thiazyl trifluoride (NSF₃). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance. Adherence to these protocols is critical due to the potential hazards associated with this compound.
This compound is a stable, colorless gas.[1] While it is noted to be significantly more stable than the related compound thiazyl fluoride (NSF), which reacts violently with water, appropriate precautions must still be taken.[1][2] The fluoride ligands in this compound are labile and can be displaced by secondary amines.[3][1] It is crucial to handle this substance in accordance with all applicable safety regulations and the guidelines outlined below.
Key Physical and Chemical Properties
For safe handling and disposal, a clear understanding of the physical and chemical properties of this compound is essential.
| Property | Value |
| Chemical Formula | NSF₃ |
| Molar Mass | 103.07 g/mol [4] |
| Appearance | Colorless gas[1] |
| Boiling Point | -27.1 °C |
| Melting Point | -72.6 °C |
| Reactivity | Stable; does not react with ammonia or hydrogen chloride. Reacts with sodium only at 400°C. Fluoride ligands can be displaced by secondary amines.[1] |
Personal Protective Equipment (PPE)
Due to the potential for the release of hazardous substances, appropriate personal protective equipment must be worn at all times when handling this compound. The recommended level of protection is Level B or C, depending on the specific laboratory conditions and potential for exposure.[5][6]
Minimum Recommended PPE Includes:
-
Respiratory Protection: A full-facepiece, self-contained breathing apparatus (SCBA) or a supplied-air respirator.[5][7]
-
Eye and Face Protection: Chemical splash goggles and a face shield.[8][9]
-
Skin Protection:
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]
Gas Cylinder Handling and Storage
Proper handling and storage of this compound gas cylinders are paramount to preventing accidental release.
-
Storage: Store cylinders in a cool, dry, well-ventilated area away from incompatible materials.[11] Ensure cylinders are secured in an upright position.
-
Transportation: Use a suitable hand truck for moving cylinders; do not drag, roll, or drop them.[11]
-
Inspection: Regularly inspect cylinders for any signs of damage or leaks. If a leak is suspected, move the cylinder to a safe, isolated, and well-ventilated area.[12]
Disposal Procedures
The primary and most highly recommended method for the disposal of unused or unwanted this compound is to return the gas cylinder to the supplier.[13] If this is not possible, the following steps should be taken by a licensed hazardous waste disposal company. Do not attempt to perform these procedures without the proper training, equipment, and facilities.
Step 1: Assessment and Preparation
-
Verify Cylinder Contents: Positively identify the cylinder as containing this compound.
-
Select a Disposal Partner: Engage a certified hazardous waste disposal company with experience in handling reactive and toxic gases.
-
Prepare for Transport: Ensure the cylinder is properly labeled and prepared for transportation in accordance with all local and national regulations.
Step 2: Neutralization or Incineration (to be performed by a licensed facility)
-
Method 1: Chemical Scrubbing (Neutralization)
-
A controlled flow of this compound gas can be passed through a chemical scrubber.
-
A common scrubbing solution for acidic and fluorine-containing gases is a caustic solution, such as sodium hydroxide or potassium hydroxide. The reaction should be carefully monitored to control the rate of gas flow and the temperature of the reaction.
-
The resulting waste from the scrubber must be collected and disposed of as hazardous waste.
-
-
Method 2: High-Temperature Incineration
-
Incineration should be performed in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products, such as hydrogen fluoride and sulfur oxides.[14]
-
This process must comply with all environmental regulations regarding emissions.
-
Step 3: Final Cylinder Disposal
-
Once the contents have been safely removed and neutralized or destroyed, the empty cylinder must be managed appropriately.
-
Leave a small residual pressure in the cylinder to prevent contamination.[15]
-
The cylinder should be clearly marked as "Empty" and returned to the supplier or sent for recycling through a certified facility.[15]
Experimental Protocols
While this document focuses on disposal, any experimental work with this compound should be preceded by a thorough literature review and a comprehensive risk assessment. Detailed experimental protocols should be developed and approved by the institution's safety committee.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. This compound [dl1.en-us.nina.az]
- 2. Thiazyl fluoride - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Nitrogen fluoride sulfide (NF3S), (T-4)- | F3NS | CID 140008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. fishersci.com [fishersci.com]
- 11. airgas.com [airgas.com]
- 12. bcga.co.uk [bcga.co.uk]
- 13. asiaiga.org [asiaiga.org]
- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 15. Chapter 13 – Gas Safety [ehs.lbl.gov]
Personal protective equipment for handling Thiazyl trifluoride
Essential Safety and Handling Guide for Thiazyl Trifluoride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (NSF₃). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Core Hazard Summary: this compound is a colorless gas that serves as a precursor to other sulfur-nitrogen-fluorine compounds. While specific toxicological data for this compound is limited, it is crucial to handle it with extreme caution due to its reactivity and the hazardous nature of its potential decomposition products. Upon contact with moisture, it can hydrolyze to form highly corrosive and toxic substances such as hydrogen fluoride (HF) and sulfur dioxide (SO₂).
Occupational Exposure Limits for Potential Decomposition Products
Since there are no established occupational exposure limits (OELs) for this compound, the exposure limits for its primary hydrolysis products, hydrogen fluoride and sulfur dioxide, must be strictly observed.
| Organization | Substance | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) / Ceiling (C) | Immediately Dangerous to Life or Health (IDLH) |
| OSHA | Hydrogen Fluoride | 3 ppm (8-hour)[1][2] | - | 30 ppm[2] |
| Sulfur Dioxide | 5 ppm (8-hour)[3][4][5][6] | - | 100 ppm[3][4] | |
| NIOSH | Hydrogen Fluoride | 3 ppm (10-hour)[1][2] | 6 ppm (15-min Ceiling)[1][2] | 30 ppm[2] |
| Sulfur Dioxide | 2 ppm (10-hour)[3][5][6][7] | 5 ppm (15-min)[3][5][6][7] | 100 ppm[6] | |
| ACGIH | Hydrogen Fluoride | 0.5 ppm (8-hour)[1] | 2 ppm (Ceiling)[1] | - |
| Sulfur Dioxide | 0.25 ppm (8-hour)[3][5] | - | - |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound. The selection of appropriate PPE is contingent on the potential for exposure.
PPE Selection Logic
Operational Plan: Handling and Storage
1. Engineering Controls:
-
All work with this compound must be conducted in a well-maintained and certified chemical fume hood.
-
A continuous gas monitoring system with alarms for hydrogen fluoride and sulfur dioxide should be in place.
-
Ensure that an emergency eyewash station and safety shower are immediately accessible.
2. Procedural Guidance for Handling:
-
Preparation: Before handling, ensure all necessary PPE is inspected and properly donned. Prepare all equipment and reagents within the fume hood.
-
Inert Atmosphere: this compound is moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Cylinder Handling: Secure gas cylinders properly. Use a suitable pressure-reducing regulator made of compatible materials (e.g., stainless steel).
-
Temperature Control: this compound is a gas at room temperature. If working with the liquefied gas, be aware of the potential for rapid vaporization and pressure buildup.
-
Avoid Incompatibilities: Keep away from water, acids, strong oxidizing agents, strong bases, and alcohols.[3]
3. Storage:
-
Store cylinders in a cool, dry, well-ventilated area away from incompatible materials.
-
Protect cylinders from physical damage and direct sunlight.
-
Store in a corrosives-resistant cabinet.
Emergency and Disposal Plan
1. Spill Response:
-
Immediate Action: In case of a release, evacuate the area immediately. If the release is significant, activate the facility's emergency response plan.
-
Small Spills (within a fume hood):
-
Ensure the fume hood is operating correctly.
-
Wearing appropriate PPE (including a full-face respirator or SCBA for higher concentrations), cautiously approach the spill.
-
Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill of any liquid form. Do not use combustible materials.
-
Carefully collect the absorbent material into a designated, labeled, and sealed container for hazardous waste.
-
-
Large Spills: Evacuate the laboratory and notify emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment.
2. Exposure Protocol:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
3. Disposal Plan:
-
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Use a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or with general laboratory waste. Contaminated materials, including empty containers, must be disposed of as hazardous waste.
References
- 1. nj.gov [nj.gov]
- 2. Hydrogen fluoride - IDLH | NIOSH | CDC [cdc.gov]
- 3. Sulfur Dioxide Permissible Exposure Limits: OSHA vs. NIOSH - EHSLeaders [ehsleaders.org]
- 4. PUBLIC HEALTH STATEMENT - Toxicological Profile for Sulfur Dioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Managing Sulfur Dioxide (SO2) Exposure: Best Practices [gasdetection.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfur dioxide [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
